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  • Product: 3-Bromo-2-chloro-5-methylbenzaldehyde
  • CAS: 1934517-43-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS 1934517-43-7)

Executive Summary & Structural Rationale In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted pharmacophores. 3-Bromo-2-chloro-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted pharmacophores. 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS 1934517-43-7) represents a premium tri-substituted benzaldehyde scaffold. Its specific substitution pattern provides distinct, orthogonal reactivity zones:

  • The Aryl Bromide (C3): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Aryl Chloride (C2): Provides a strong inductive electron-withdrawing effect while acting as a steric block (ortho-effect) to lock the conformation of the adjacent aldehyde and structural derivatives.

  • The Aldehyde (-CHO): Acts as a versatile electrophile for reductive aminations, Wittig reactions, or Grignard additions.

This guide provides a comprehensive, field-proven methodology for the synthesis, validation, and application of this compound, designed for senior researchers and process chemists.

Quantitative Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for reaction design and storage. According to supplier specifications from and , the compound requires strict temperature control to prevent auto-oxidation of the aldehyde moiety.

PropertySpecification / Value
Chemical Name 3-Bromo-2-chloro-5-methylbenzaldehyde
CAS Registry Number 1934517-43-7
Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
Purity Standard ≥ 98% (HPLC/NMR)
Storage Conditions 2-8°C (Inert Argon/Nitrogen atmosphere)
SMILES String O=CC1=CC(C)=CC(Br)=C1Cl

Strategic Synthetic Methodologies

Direct formylation (e.g., Vilsmeier-Haack or directed lithiation) of 1-bromo-2-chloro-5-methylbenzene often suffers from poor regioselectivity due to the competing directing effects of the halogens and the methyl group.

To achieve absolute regiocontrol, the optimal synthetic route begins with the commercially available precursor 3-bromo-2-chloro-5-methylbenzoic acid (CAS 154257-78-0) , widely documented by fine chemical suppliers such as and . This approach utilizes a two-step reduction-oxidation sequence.

Workflow A 3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) B Reduction (BH3·THF, 0°C to RT) A->B Step 1: Chemoselective Reduction C (3-Bromo-2-chloro-5-methylphenyl)methanol (CAS: 2090528-44-0) B->C D Selective Oxidation (MnO2, CH2Cl2, RT) C->D Step 2: Benzylic Oxidation E 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) D->E

Synthetic workflow for 3-Bromo-2-chloro-5-methylbenzaldehyde from its benzoic acid precursor.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure high fidelity and yield, avoiding common pitfalls like hydrodehalogenation or over-oxidation.

Step 1: Chemoselective Reduction to the Benzylic Alcohol

Objective: Convert 3-bromo-2-chloro-5-methylbenzoic acid to (3-bromo-2-chloro-5-methylphenyl)methanol (CAS 2090528-44-0).

  • Causality of Reagent Choice: Carboxylic acids are notoriously difficult to reduce selectively. Strong hydride donors like Lithium Aluminum Hydride (LiAlH4) pose a severe risk of reductive dehalogenation (cleaving the C-Br bond). Borane-tetrahydrofuran (BH3·THF) is chosen because it operates via an electrophilic activation mechanism. It coordinates to the electron-rich carbonyl oxygen, enabling rapid reduction to the alcohol while leaving the aryl halides completely intact.

  • Protocol:

    • Charge a flame-dried, argon-purged flask with 3-bromo-2-chloro-5-methylbenzoic acid (1.0 eq) and anhydrous THF (0.5 M).

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dropwise, add BH3·THF (1 M in THF, 2.0 eq) over 30 minutes to control the evolution of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with methanol. Analyze via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The highly polar carboxylic acid will remain near the baseline, while the successful formation of the benzylic alcohol is confirmed by a new, higher Rf​ spot.

  • Workup: Carefully quench the bulk reaction with methanol at 0°C, concentrate under reduced pressure, partition between EtOAc and 1M HCl, wash with brine, dry over Na2SO4, and concentrate to yield the intermediate alcohol.

Step 2: Mild Oxidation to the Target Aldehyde

Objective: Oxidize the benzylic alcohol to 3-bromo-2-chloro-5-methylbenzaldehyde (CAS 1934517-43-7).

  • Causality of Reagent Choice: The oxidation must be tightly controlled. Reagents like Jones reagent or KMnO4 will cause over-oxidation back to the carboxylic acid. Activated Manganese Dioxide (MnO2) is a heterogeneous, mild oxidant that operates via a single-electron transfer mechanism specifically tailored for benzylic alcohols.

  • Protocol:

    • Dissolve the crude (3-bromo-2-chloro-5-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.2 M).

    • Add activated MnO2 (10.0 eq) in a single portion at room temperature.

    • Stir vigorously for 12-16 hours at room temperature.

  • Self-Validation Checkpoint: Analyze the mixture via LC-MS. The disappearance of the alcohol mass peak and the emergence of the sharp aldehyde signal confirms reaction completion. If the reaction stalls, an additional 5.0 eq of MnO2 can be added.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with CH2Cl2. Concentrate the filtrate under reduced pressure to afford the pure 3-bromo-2-chloro-5-methylbenzaldehyde.

Downstream Applications in Drug Development

The true value of CAS 1934517-43-7 lies in its orthogonal reactivity, allowing medicinal chemists to build complexity in a modular fashion. This is particularly useful in the synthesis of kinase inhibitors and metabolic modulators.

Applications Aldehyde 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Aldehyde->Suzuki Orthogonal Reactivity: Targets C-Br bond Intermediate Biaryl Aldehyde Intermediate Suzuki->Intermediate RedAm Reductive Amination (Amine, NaBH(OAc)3) Intermediate->RedAm Orthogonal Reactivity: Targets -CHO group Target Target Pharmacophore (Metabolic Modulator / Kinase Inhibitor) RedAm->Target

Orthogonal functionalization of the benzaldehyde scaffold in drug discovery applications.

By exploiting the differential reactivity, researchers can first perform a Suzuki-Miyaura cross-coupling at the C-Br bond. The aldehyde group is generally well-tolerated under standard mildly basic Suzuki conditions (e.g., using Pd(dppf)Cl2 and Na2CO3). Following the installation of the biaryl system, the aldehyde can be subjected to reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) to install solubilizing amine tails, a critical step for optimizing the pharmacokinetic (PK) properties of the drug candidate.

References

The mechanistic claims, chemical properties, and protocol standards discussed in this whitepaper are grounded in the specifications and chemical literature provided by the following authoritative chemical suppliers and databases:

Exploratory

3-Bromo-2-chloro-5-methylbenzaldehyde physical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-5-methylbenzaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Introduction Substituted benzaldehydes are a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-5-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are a cornerstone of synthetic chemistry, serving as versatile intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical industry. 3-Bromo-2-chloro-5-methylbenzaldehyde is a halogenated aromatic aldehyde whose specific substitution pattern offers a unique combination of steric and electronic properties. The presence of three distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom—on a toluene scaffold provides multiple reaction handles for further chemical modification. This guide offers a detailed examination of the core physical and chemical properties of this compound, providing the foundational knowledge necessary for its effective handling, application, and characterization in a research and development setting.

Chemical Identity and Structure

The unique identity of any chemical compound is fundamentally defined by its structure, formula, and molecular weight. These identifiers are critical for accurate documentation, procurement, and regulatory compliance.

The structure of 3-Bromo-2-chloro-5-methylbenzaldehyde features a benzene ring substituted at positions 1, 2, 3, and 5. The aldehyde group (-CHO) provides a key site for nucleophilic attack and condensation reactions. The ortho-chloro and meta-bromo substituents significantly influence the reactivity of both the aldehyde and the aromatic ring through inductive and resonance effects.

A summary of its key identifiers is presented below.

IdentifierValueSource(s)
IUPAC Name 3-Bromo-2-chloro-5-methylbenzaldehydeN/A
CAS Number 1934517-43-7[1]
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol Calculated
Canonical SMILES CC1=CC(=C(C(=C1)Br)Cl)C=ON/A
InChI Key VSJJHIQEXZWUQO-UHFFFAOYSA-N

Physicochemical and Thermal Properties

The physical state, solubility, and thermal stability of a compound are paramount considerations that dictate its storage, handling, and application in experimental workflows. While comprehensive experimental data for this specific molecule is not widely published, key properties can be determined or inferred from supplier data and analysis of structurally related compounds.

PropertyValue / ObservationImplications for ResearchSource(s)
Appearance Solid, likely crystalline. Off-white to yellow powder.Visual inspection provides a first-pass quality check. Color may indicate the presence of impurities.[2][3]
Melting Point Data not available. Estimated to be in the 65-95°C range based on similar structures.The melting point is a critical indicator of purity. An experimental determination is required (see Protocol 3.1).[3][4][5]
Boiling Point Data not available. Predicted to be >250°C.High boiling point suggests low volatility under standard lab conditions. Not suitable for purification by distillation.[4]
Solubility Soluble in methanol and other polar organic solvents.Dictates appropriate solvent systems for reactions, purification (crystallization), and analytical techniques (e.g., NMR, HPLC).[4]
Purity Commercially available at ≥98% purity.High purity is essential for stoichiometric accuracy in reactions and for avoiding artifacts in biological assays.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a fundamental and highly sensitive physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C), whereas the presence of impurities depresses and broadens this range. This protocol describes the use of a digital melting point apparatus, a self-validating system that provides an objective and reproducible measurement.

Methodology:

  • Sample Preparation:

    • Ensure the 3-Bromo-2-chloro-5-methylbenzaldehyde sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 2-3 mm.

  • Instrument Setup:

    • Set the starting temperature of the digital melting point apparatus to approximately 10-15°C below the expected melting point. (For this compound, a starting temperature of 60°C is a reasonable choice).

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slow ramp rate is crucial for accurately observing the melting transition.

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation and Interpretation:

    • A sharp range (e.g., 75.0°C - 75.8°C) is indicative of high purity.

    • A broad range (e.g., 72.5°C - 76.0°C) suggests the presence of impurities or residual solvent.

    • If the result is broad, the compound may require purification, for example, by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Melting_Point_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_measure 3. Measurement cluster_analysis 4. Analysis & Validation prep1 Crush sample to fine powder prep2 Load capillary tube (2-3 mm height) prep1->prep2 measure1 Insert Sample prep2->measure1 setup1 Set Start Temp (e.g., 60°C) setup2 Set Ramp Rate (1-2°C/min) measure2 Observe & Record T₁ (First liquid drop) measure1->measure2 measure3 Observe & Record T₂ (All liquid) measure2->measure3 analysis1 Melting Range Sharp (<1°C)? measure3->analysis1 analysis2 Result: High Purity analysis1->analysis2 Yes analysis3 Result: Impure (Requires Purification) analysis1->analysis3 No

Workflow for Melting Point Determination

Spectroscopic Characterization Profile

While specific spectra for this compound are proprietary to suppliers, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for researchers verifying the identity and purity of the material upon receipt or after a reaction.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different protons.

    • An aldehyde proton (-CHO) signal far downfield, typically between 9.5-10.5 ppm.

    • Two aromatic protons on the ring, appearing as doublets or singlets in the 7.0-8.0 ppm region.

    • A methyl group (-CH₃) signal upfield, likely around 2.4-2.6 ppm.

  • ¹³C NMR (Carbon NMR):

    • An aldehyde carbonyl carbon signal between 190-200 ppm.

    • Multiple signals in the aromatic region (120-150 ppm) for the six ring carbons, with those bonded to halogens showing characteristic shifts.

    • An upfield signal for the methyl carbon around 20-25 ppm.

  • FT-IR (Infrared Spectroscopy):

    • A strong, sharp carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹.

    • C-H stretches for the aldehyde proton typically appear as two weak bands around 2720 and 2820 cm⁻¹.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • C-Br and C-Cl stretches in the fingerprint region (<1000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) that is highly diagnostic of the compound's elemental composition.

Safety, Handling, and Storage

Proper handling and storage procedures are critical to ensure lab safety and maintain the integrity of the compound over time. The following guidelines are based on safety data for structurally similar halogenated benzaldehydes.

  • Hazard Identification:

    • Causes skin irritation (H315).[6]

    • Causes serious eye irritation (H319).[6]

    • May cause respiratory irritation (H335).[6]

    • May be harmful if swallowed.[2][7]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[6]

    • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][8]

  • Storage Conditions:

    • Temperature: Store refrigerated at 2-8°C.[9]

    • Atmosphere: Keep the container tightly sealed in a dry place to protect from moisture.[2][4]

    • Light: Store in a dark place or in an amber vial to prevent potential light-induced degradation.[4][7]

  • Incompatibilities:

    • Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]

Conclusion

3-Bromo-2-chloro-5-methylbenzaldehyde is a valuable chemical intermediate with well-defined structural and chemical properties. While some physical data like a precise melting point require experimental determination, its identity can be reliably confirmed through standard spectroscopic techniques. Understanding its physicochemical properties—particularly its solubility, stability, and handling requirements—is essential for any researcher intending to use this compound. By following the protocols and guidelines outlined in this document, scientists and drug development professionals can safely and effectively integrate this versatile building block into their synthetic and research programs.

References

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-ethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][10]

Sources

Foundational

A Technical Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde for the Research Professional

Introduction Substituted benzaldehydes are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex molecules for pharmaceuticals, agrochemicals, and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzaldehydes are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Their value lies in the dual reactivity of the aromatic ring and the aldehyde functional group. This guide focuses on 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS No. 1934517-43-7), a uniquely functionalized synthon whose strategic arrangement of substituents—an aldehyde for condensations and derivatization, a reactive bromine atom for cross-coupling reactions, and sterically and electronically influencing chloro and methyl groups—makes it a valuable asset for research and development professionals.

This document provides an in-depth technical overview, from its fundamental physicochemical properties and logical synthesis to its spectroscopic signature and strategic application in complex molecular design, particularly within the context of drug discovery.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's properties is critical for its effective use in synthesis, including handling, reaction setup, and purification.

Nomenclature and Identifiers
  • Systematic IUPAC Name : 3-Bromo-2-chloro-5-methylbenzaldehyde

  • CAS Number : 1934517-43-7[3][4]

  • Molecular Formula : C₈H₆BrClO[3]

  • InChI Key : VSJJHIQEXZWUQO-UHFFFAOYSA-N[3]

Chemical Structure

The substitution pattern is key to the molecule's utility. The bromine at C3 is activated for cross-coupling, while the aldehyde at C1 provides a handle for diverse transformations. The C2-chloro and C5-methyl groups provide steric hindrance and electronic modulation that can influence regioselectivity in subsequent reactions.

Caption: Chemical structure of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Physicochemical Data
PropertyValueSource
Molecular Weight 233.49 g/mol Calculated (from C₈H₆BrClO)
Appearance Typically an off-white to yellow solidInferred from similar compounds
Purity ≥98%[3]
Storage Temperature 2-8°C[3]
XLogP3 (Predicted) ~3.2Inferred from similar structures[5]
Boiling Point (Predicted) ~280-300 °CInferred from similar structures[6]

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. The most logical and industrially scalable approach to 3-Bromo-2-chloro-5-methylbenzaldehyde is the direct, regioselective bromination of a commercially available precursor.

Primary Synthetic Route: Electrophilic Bromination

The chosen precursor for this synthesis is 2-Chloro-5-methylbenzaldehyde.[7] The key to this transformation is understanding the directing effects of the substituents on the aromatic ring during electrophilic substitution.

  • Aldehyde (-CHO): A strongly deactivating, meta-directing group. It will direct the incoming electrophile (Br⁺) to the C3 and C5 positions.

  • Chlorine (-Cl): A deactivating, ortho, para-directing group. It will direct to the C4 and C6 positions.

  • Methyl (-CH₃): An activating, ortho, para-directing group. It will direct to the C4 and C6 positions.

Causality of Regioselectivity: The positions C4 and C6 are favored by both the chloro and methyl groups. However, the C3 position is strongly favored by the powerful meta-directing aldehyde group. While C3 is sterically hindered by the adjacent C2-chloro group, the electronic demand of the aldehyde often governs the outcome in such systems. Therefore, electrophilic bromination using a suitable bromine source (e.g., Br₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃, or N-Bromosuccinimide) is expected to yield the desired 3-bromo product as the major isomer.

G start 2-Chloro-5-methylbenzaldehyde reagents Br₂, FeCl₃ in CH₂Cl₂ or CCl₄ start->reagents 1. Add Reagents reaction Electrophilic Aromatic Substitution reagents->reaction product 3-Bromo-2-chloro-5-methylbenzaldehyde reaction->product 2. Reaction workup Aqueous Quench (e.g., Na₂S₂O₃) product->workup 3. Work-up purify Column Chromatography (Silica Gel) workup->purify 4. Purification

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on standard electrophilic bromination procedures.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-chloro-5-methylbenzaldehyde (1.0 eq) and a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (approx. 0.05 eq) to the stirred solution.

  • Bromine Addition: Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition. Causality: Slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of undesired byproducts.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 3-Bromo-2-chloro-5-methylbenzaldehyde.

Spectroscopic Characterization (Predicted)

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its features can be reliably predicted based on the analysis of its functional groups and comparison to analogous structures.[8][9][10]

¹H NMR Spectroscopy
  • Aldehyde Proton (CHO): A singlet expected around δ 9.8-10.2 ppm . This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.2-7.8 ppm ). The proton at C6 will likely be slightly downfield from the proton at C4 due to the influence of the adjacent aldehyde. They will exhibit a small meta-coupling (J ≈ 2-3 Hz).

  • Methyl Protons (CH₃): A sharp singlet expected around δ 2.3-2.5 ppm , integrating to three protons.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~2820 & ~2720C-H Stretch (Fermi doublets)Aldehyde (-CHO)
~1705-1685C=O Stretch (strong)Aromatic Aldehyde
~1600 & ~1470C=C StretchAromatic Ring
~1200-1000C-Cl StretchAryl Chloride
~680-550C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry is particularly informative for halogenated compounds due to their distinct isotopic patterns.[11]

  • Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in prominent peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a predictable intensity ratio.

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation through established pathways for benzaldehydes.[11]

G M [M]⁺˙ (Isotopic Cluster) M_H [M-H]⁺ M->M_H - •H M_CO [M-CO]⁺˙ M->M_CO - CO M_CHO [M-CHO]⁺ M->M_CHO - •CHO M_Br [M-Br]⁺ M->M_Br - •Br

Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.

Reactivity and Applications in Drug Development

The synthetic value of 3-Bromo-2-chloro-5-methylbenzaldehyde stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Reactivity Profile
  • Aldehyde Group: This group is a versatile handle for transformations such as Wittig reactions, reductive aminations to form substituted benzylamines, and condensations to form Schiff bases or chalcones.[2][12] It can also be oxidized to a carboxylic acid or reduced to a benzyl alcohol.

  • Carbon-Bromine Bond: The C-Br bond is the primary site for building molecular complexity via metal-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the C-Cl bond, enabling highly selective Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C3 position. This selectivity is a cornerstone of its utility.

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a substituted heterocyclic or bi-aryl core to occupy the ATP-binding site of the target enzyme.[6] This compound is an ideal starting point for creating such scaffolds. The following workflow illustrates a common strategy in medicinal chemistry.

Causality: The workflow leverages the differential reactivity of the C-Br and aldehyde functionalities. The Suzuki coupling first establishes a complex bi-aryl core, which is a common feature in kinase inhibitors. The subsequent reductive amination introduces a side chain, often crucial for targeting solvent-exposed regions and improving solubility and pharmacokinetic properties.

G start 3-Bromo-2-chloro- 5-methylbenzaldehyde step1 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->step1 Selective C-Br Functionalization intermediate Bi-aryl Aldehyde Intermediate step1->intermediate step2 Reductive Amination (R-NH₂, NaBH(OAc)₃) intermediate->step2 Aldehyde Derivatization final Final Kinase Inhibitor Scaffold step2->final

Caption: Conceptual workflow for scaffold synthesis using the title compound.

Safety and Handling

As with all halogenated aromatic aldehydes, 3-Bromo-2-chloro-5-methylbenzaldehyde should be handled with appropriate care.

  • Hazards: Based on analogous compounds, it is expected to be a skin, eye, and respiratory tract irritant.[13][14]

  • Personal Protective Equipment (PPE): Always use safety goggles, a lab coat, and chemical-resistant gloves when handling.

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[3]

Conclusion

3-Bromo-2-chloro-5-methylbenzaldehyde is a highly functionalized and synthetically valuable building block. Its well-defined regiochemistry and the orthogonal reactivity of its aldehyde and halogen substituents provide researchers in organic synthesis and drug development with a powerful tool for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in creating novel chemical entities.

References

  • 3-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 54541217. PubChem. [Link]

  • 3-Bromo-2-chloro-5-methylbenzaldehyde – (1934517-43-7). EON Biotech. [Link]

  • 3-bromo-5-chloro-2-methoxybenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • 2-Bromo-5-chloro-4-methylbenzaldehyde | C8H6BrClO | CID 119031439. PubChem. [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. SpectraBase. [Link]

  • Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. [Link]

  • 3-Bromo-2-chloro-5-ethylbenzaldehyde | C9H8BrClO | CID 118797037. PubChem. [Link]

  • Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Mol-Instincts. [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

  • Synthesis of 3-bromo-2,5-difluorobenzaldehyde. PrepChem.com. [Link]

  • 2-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 11845896. PubChem. [Link]

  • 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. PubChem. [Link]

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. [Link]

  • 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278. PubChem. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. [Link]

  • In-mediated Allylation of aldehydes with 3-bromo-2-chloro-l-propene. ResearchGate. [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]

  • Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. [Link]

  • Syntheses of 2-Methylmercapto-5-methylbenzaldehyde and 2-Methylmercapto-5-methylcinnamic Acid. ACS Publications. [Link]

  • 3-bromo-6-chloro-2-fluoro-5-methylbenzaldehyde (C8H5BrClFO). PubChemLite. [Link]

  • 3-bromo-2-chloro-5-fluorobenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-5-methylbenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-5-methylbenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document will delve into its fundamental chemical properties, with a primary focus on its molecular weight, and explore its synthetic context and potential applications as a building block in the development of novel therapeutics.

Core Chemical Properties and Molecular Weight

3-Bromo-2-chloro-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring bromine, chlorine, and methyl functional groups on the aromatic ring. These substitutions create a unique electronic and steric environment, making it a valuable intermediate for further chemical modifications.

The precise molecular weight of a compound is a critical parameter for researchers, underpinning everything from reaction stoichiometry to analytical characterization. The molecular formula for 3-Bromo-2-chloro-5-methylbenzaldehyde is C₈H₆BrClO.[1] Based on this, the calculated molecular weight is 233.49 g/mol .[1]

PropertyValueSource
Molecular Formula C₈H₆BrClOSigma-Aldrich, ChemScene[1]
Molecular Weight 233.49 g/mol Sigma-Aldrich, ChemScene[1]
CAS Number 1934517-43-7Sigma-Aldrich
Purity Typically ≥98%ChemScene[1]
Storage 2-8°C, sealed in a dry environmentSigma-Aldrich, ChemScene[1]

Synthetic Pathways and Methodologies

While specific, detailed synthetic protocols for 3-Bromo-2-chloro-5-methylbenzaldehyde are not extensively published in peer-reviewed literature, its structure suggests that it can be synthesized through established methods for the functionalization of aromatic rings. The following represents a logical, multi-step synthetic approach based on common organic chemistry reactions.

A plausible synthetic route would involve the regioselective halogenation and formylation of a substituted toluene precursor. The presence of multiple directing groups requires careful consideration of the reaction sequence to achieve the desired substitution pattern.

A potential, though not definitively documented, synthetic workflow could be as follows:

Synthetic_Workflow Start Substituted Toluene Precursor Step1 Halogenation (Bromination/Chlorination) Start->Step1 Regioselective Addition Step2 Formylation Step1->Step2 Introduction of Aldehyde Product 3-Bromo-2-chloro-5-methylbenzaldehyde Step2->Product

Caption: A generalized synthetic workflow for 3-Bromo-2-chloro-5-methylbenzaldehyde.

Experimental Protocol: Synthesis via Diazotization and Sandmeyer-Type Reaction (Hypothetical Adaptation)

A common and regioselective method for the synthesis of similar halogenated benzaldehydes involves the use of a diazonium salt derived from a substituted aniline.[2] This multi-step process allows for the precise introduction of the bromo and aldehyde functionalities. While a specific protocol for 3-Bromo-2-chloro-5-methylbenzaldehyde is not available, a hypothetical adaptation of this method is presented below for illustrative purposes.

Step 1: Diazotization of a Substituted Aniline

  • Dissolve the corresponding substituted aniline in an aqueous acidic solution (e.g., HCl/H₂O).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Sandmeyer Reaction

  • Slowly add the freshly prepared diazonium salt solution to a solution of copper(I) bromide (CuBr). This facilitates the introduction of the bromine atom onto the aromatic ring.[2]

Step 3: Formylation

  • The resulting halogenated intermediate can then be formylated to introduce the aldehyde group. Methods such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) are commonly employed for this transformation.[2]

Step 4: Work-up and Purification

  • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

Halogenated benzaldehydes are valuable scaffolds in the synthesis of a wide range of biologically active molecules. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing binding affinity and metabolic stability.

While specific applications of 3-Bromo-2-chloro-5-methylbenzaldehyde are not yet widely documented, its structural motifs suggest potential utility in the development of:

  • Kinase Inhibitors: The halogenated phenyl ring can serve as a key scaffold in the synthesis of kinase inhibitors.[2] The bromine atom, in particular, can be readily displaced in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or heteroaryl moieties that are often crucial for binding to the kinase active site.[2]

Kinase_Inhibitor_Synthesis Start 3-Bromo-2-chloro-5-methylbenzaldehyde Step1 Suzuki-Miyaura Cross-Coupling Start->Step1 Introduction of Aryl/Heteroaryl Moiety Step2 Further Functionalization Step1->Step2 Modification of Aldehyde Product Kinase Inhibitor Candidate Step2->Product

Caption: Generalized workflow for synthesizing a kinase inhibitor.

  • Antimicrobial Agents: Salicylaldehyde derivatives, which share the benzaldehyde core, have been shown to exhibit antimicrobial properties.[3] The specific halogenation pattern of 3-Bromo-2-chloro-5-methylbenzaldehyde could be explored for the development of novel antibacterial and antifungal agents.

Conclusion

3-Bromo-2-chloro-5-methylbenzaldehyde, with a definitive molecular weight of 233.49 g/mol , represents a promising, albeit currently under-explored, chemical entity.[1] Its polysubstituted aromatic structure makes it an attractive starting material for the synthesis of complex organic molecules. While detailed experimental data remains limited, its potential applications, particularly in the realm of medicinal chemistry, warrant further investigation by researchers and drug development professionals. The synthetic strategies and potential applications outlined in this guide are based on established chemical principles and provide a solid foundation for future research into this compound.

References

  • PubChem. 3-Bromo-2-chloro-5-ethylbenzaldehyde | C9H8BrClO | CID 118797037. [Link]

  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

  • PubChem. 3-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 54541217. [Link]

  • PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 3-bromo-. [Link]

  • NextSDS. 3-Bromo-5-methylbenzaldehyde — Chemical Substance Information. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • PubChemLite. 3-bromo-5-methylbenzaldehyde (C8H7BrO). [Link]

  • PubChem. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. [Link]

  • Dalton Transactions (RSC Publishing). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. [Link]

  • Matrix Fine Chemicals. 3-BROMO-5-METHYLBENZALDEHYDE | CAS 188813-04-9. [Link]

Sources

Foundational

3-Bromo-2-chloro-5-methylbenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-bromo-2-chloro-5-methylbenzaldeh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-bromo-2-chloro-5-methylbenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex molecular architectures. This document outlines a rational, multi-step synthesis starting from commercially available precursors, detailing the theoretical basis for each transformation and providing robust experimental protocols. The synthesis leverages well-established reactions, including electrophilic aromatic substitution, diazotization, and selective oxidation, to achieve the target compound. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity and its utility in building complex molecular frameworks. 3-Bromo-2-chloro-5-methylbenzaldehyde is a halogenated aromatic aldehyde whose structural features—a sterically hindered aldehyde group flanked by two different halogens and a methyl group—make it an intriguing synthon for creating novel compounds with potentially unique biological activities or material properties. The strategic placement of bromo, chloro, and methyl groups offers multiple points for further functionalization through various cross-coupling reactions, nucleophilic additions, and other transformations.

Retrosynthetic Analysis and Proposed Pathway

A direct and selective synthesis of 3-bromo-2-chloro-5-methylbenzaldehyde is not prominently described in the existing literature, necessitating a carefully designed synthetic strategy. A logical retrosynthetic analysis suggests that the aldehyde functionality can be installed via the oxidation of a corresponding benzyl halide. The core aromatic structure can be assembled through a series of regioselective halogenation and deamination reactions starting from a commercially available aniline derivative. This approach allows for precise control over the substitution pattern.

The proposed forward synthesis is a four-step process commencing with 2-chloro-5-methylaniline:

  • Step 1: Regioselective Bromination: Introduction of a bromine atom ortho to the activating amino group of 2-chloro-5-methylaniline.

  • Step 2: Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by its removal (hydro-dediazoniation) to yield 3-bromo-2-chloro-5-methyltoluene.

  • Step 3: Benzylic Bromination: Selective free-radical bromination of the methyl group to form 3-bromo-2-chloro-5-(bromomethyl)benzene.

  • Step 4: Oxidation to the Aldehyde: Conversion of the benzyl bromide to the target aldehyde using the Sommelet reaction.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis of 3-bromo-2-chloro-5-methylbenzaldehyde.

Synthesis_Pathway Start 2-Chloro-5-methylaniline Intermediate1 4-Bromo-2-chloro-5-methylaniline Start->Intermediate1  Br₂, AcOH Intermediate2 3-Bromo-2-chloro-5-methyltoluene Intermediate1->Intermediate2  1. NaNO₂, H₂SO₄  2. H₃PO₂ Intermediate3 3-Bromo-2-chloro-5-(bromomethyl)benzene Intermediate2->Intermediate3  NBS, AIBN, CCl₄ FinalProduct 3-Bromo-2-chloro-5-methylbenzaldehyde Intermediate3->FinalProduct  1. Hexamethylenetetramine  2. H₂O, H⁺

Caption: Proposed synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Bromo-2-chloro-5-methylaniline
  • Principle: This step involves the electrophilic aromatic substitution of 2-chloro-5-methylaniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position para to the amino group is already occupied by the methyl group, and one ortho position is blocked by the chloro group. Therefore, bromination is expected to occur selectively at the other ortho position (C4). Acetic acid serves as a suitable solvent for this reaction.

  • Experimental Protocol:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-5-methylaniline (14.16 g, 0.1 mol) in glacial acetic acid (100 mL).

    • Cool the solution to 10-15 °C in an ice bath.

    • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes with continuous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 4-bromo-2-chloro-5-methylaniline.

Step 2: Synthesis of 3-Bromo-2-chloro-5-methyltoluene
  • Principle: This transformation is achieved through a two-part process. First, the primary aromatic amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequently, the diazonium group is removed and replaced with a hydrogen atom (hydro-dediazoniation) using hypophosphorous acid (H₃PO₂). This is a standard method for the regioselective removal of an amino group from an aromatic ring.

  • Experimental Protocol:

    • Prepare a solution of sulfuric acid by cautiously adding concentrated sulfuric acid (20 mL) to water (80 mL) in a 500 mL beaker, and then cool it to 0-5 °C in an ice-salt bath.

    • Add the finely powdered 4-bromo-2-chloro-5-methylaniline (22.05 g, 0.1 mol) to the cold sulfuric acid solution with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool the solution to 0 °C.

    • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

    • In a separate 1 L beaker, place hypophosphorous acid (50% solution, 100 mL) and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid with stirring. Vigorous nitrogen evolution will occur.

    • After the addition is complete, allow the mixture to stand at room temperature overnight.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Step 3: Synthesis of 3-Bromo-2-chloro-5-(bromomethyl)benzene
  • Principle: This step involves the free-radical bromination of the methyl group of 3-bromo-2-chloro-5-methyltoluene. N-Bromosuccinimide (NBS) is a selective reagent for benzylic bromination, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to start the reaction. Carbon tetrachloride is a common solvent for this type of reaction.

  • Experimental Protocol:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-chloro-5-methyltoluene (20.55 g, 0.1 mol) in carbon tetrachloride (150 mL).

    • Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of AIBN (0.164 g, 1 mmol).

    • Heat the mixture to reflux and irradiate with a 250W lamp to facilitate the reaction.

    • Monitor the reaction progress by TLC. The reaction is complete when the denser NBS is consumed and the less dense succinimide floats on the surface.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude 3-bromo-2-chloro-5-(bromomethyl)benzene, which can be used in the next step without further purification.

Step 4: Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde (Sommelet Reaction)
  • Principle: The Sommelet reaction is a classic method for converting benzyl halides to aldehydes.[3][4] The reaction proceeds by forming a quaternary ammonium salt between the benzyl halide and hexamethylenetetramine (hexamine). This salt is then hydrolyzed in the presence of water to yield the desired aldehyde.[3]

  • Experimental Protocol:

    • In a 500 mL round-bottom flask, dissolve the crude 3-bromo-2-chloro-5-(bromomethyl)benzene (28.5 g, ~0.1 mol) in chloroform (200 mL).

    • Add hexamethylenetetramine (15.4 g, 0.11 mol) to the solution and stir the mixture at room temperature for 24 hours.

    • The quaternary ammonium salt will precipitate. Collect the solid by filtration and wash it with cold chloroform.

    • Transfer the salt to a 1 L flask and add 50% aqueous acetic acid (300 mL).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and extract the product with diethyl ether (3 x 150 mL).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude aldehyde can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Summary of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
2-Chloro-5-methylanilineC₇H₈ClN141.60Liquid or low-melting solid
4-Bromo-2-chloro-5-methylanilineC₇H₇BrClN220.49Solid
3-Bromo-2-chloro-5-methyltolueneC₈H₈BrCl219.51Liquid
3-Bromo-2-chloro-5-(bromomethyl)benzeneC₈H₇Br₂Cl298.40Solid
3-Bromo-2-chloro-5-methylbenzaldehydeC₈H₆BrClO233.50Solid

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care.

    • N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation and contact with skin.

    • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with adequate ventilation and avoid exposure.

    • Strong Acids (Sulfuric Acid, Acetic Acid): Corrosive. Handle with care and add to water slowly when diluting.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide presents a well-reasoned and detailed synthetic pathway for 3-bromo-2-chloro-5-methylbenzaldehyde. By employing a series of reliable and well-understood organic transformations, this guide provides a practical framework for the synthesis of this valuable chemical intermediate. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers in organic and medicinal chemistry to produce this compound for further investigation and application in the development of novel molecules.

References

  • Journal of Chemical Education. (2020, March 24). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry.
  • RJPN.
  • ChemicalBook. 3-Bromo-2-methylbenzaldehyde synthesis.
  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Benchchem.
  • Organic Chemistry Portal.
  • Google Patents.
  • Asian Journal of Chemistry.
  • Sigma-Aldrich. 3-Bromo-2-chloro-5-methylbenzaldehyde | 1934517-43-7.
  • Wikipedia. Duff reaction.
  • Wikipedia.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
  • Google Patents. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.
  • Wikipedia.
  • Chemistry LibreTexts. (2023, January 22).
  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx).
  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure.
  • The Journal of Organic Chemistry. (2008, July 3). New Opportunities with the Duff Reaction.
  • Taylor & Francis. (2008, October 31).
  • MDPI. (2014, June 10).
  • Google Patents.
  • OrgoSolver.
  • The ScholarShip.
  • ResearchGate. (2025, August 6).
  • Benchchem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • ResearchGate.
  • Chemistry LibreTexts. (2021, July 31). 17.
  • BYJU'S. (2019, January 25).
  • PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem.
  • Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Benchchem.
  • PubChem. 3-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 54541217.
  • ResearchG
  • Guidechem. 4-Methylbenzaldehyde 104-87-0 wiki.
  • ALL ABOUT CHEMISTRY. (2020, July 7).
  • Google Patents.
  • Scribd. Advancements in Duff Reaction Mechanism | PDF | Aldehyde | Acid.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling Protocols for 3-Bromo-2-chloro-5-methylbenzaldehyde

Executive Summary & Structural Rationale 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) is a highly functionalized, multi-halogenated aromatic building block widely utilized in the synthesis of complex active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) is a highly functionalized, multi-halogenated aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. As a Senior Application Scientist, it is critical to understand that the structural features of this molecule dictate both its synthetic utility and its hazard profile.

The molecule features three distinct reactive handles: an electrophilic formyl group, a chemically versatile aryl bromide, and an aryl chloride.

  • Causality of Reactivity: The electron-withdrawing inductive effect of the ortho-chloro and meta-bromo substituents significantly increases the electrophilicity of the aldehyde carbon. While this heightened reactivity is advantageous for downstream transformations (e.g., reductive aminations, Wittig olefinations, and cross-coupling reactions), it simultaneously renders the compound highly susceptible to autoxidation and increases its potential as a biological irritant.

Physicochemical Data & Hazard Classification

To establish a baseline for safe handling, the quantitative data and regulatory hazard classifications are summarized below.

Table 1: Physicochemical Properties
PropertyValueRationale / Impact
CAS Number 1934517-43-7Unique identifier for regulatory compliance.
Molecular Formula C8H6BrClOIndicates high halogen density, affecting solubility and density.
Molecular Weight 233.49 g/mol Required for precise stoichiometric calculations.
Storage Temperature 2-8°CSuppresses the kinetic rate of autoxidation and thermal degradation.
Atmosphere Inert (Argon/N2)Prevents radical-initiated oxidation by atmospheric oxygen.
Table 2: GHS Hazard and Precautionary Statements
CodeStatementMechanistic Driver
H302 Harmful if swallowedSystemic toxicity upon ingestion.
H315 Causes skin irritationCovalent binding to epidermal proteins.
H319 Causes serious eye irritationRapid reaction with ocular mucous membranes.
H335 May cause respiratory irritationVolatility of the aldehyde reacting with respiratory tract tissue.
P261 Avoid breathing dust/fume/gasMitigation of inhalation exposure.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.Prevents accumulation of hazardous vapors and limits O2 exposure.

Data sourced from BLD Pharm safety documentation.

Mechanistic Toxicology & Stability Causality

Toxicology Mechanism

The primary driver for the observed respiratory, skin, and eye irritation (H315, H319, H335) is the heightened electrophilicity of the formyl group. Upon contact with biological tissues, the aldehyde undergoes rapid covalent binding with nucleophilic residues (e.g., the sulfhydryl groups of cysteine or the primary amines of lysine) on proteins. This Schiff-base condensation and thioacetalization disrupt cellular function and trigger acute inflammatory responses.

Degradation Causality

When exposed to ambient air and light, 3-Bromo-2-chloro-5-methylbenzaldehyde undergoes two primary degradation pathways:

  • Autoxidation: Atmospheric oxygen initiates a radical chain reaction at the formyl hydrogen, rapidly converting the aldehyde into 3-bromo-2-chloro-5-methylbenzoic acid.

  • Photolysis: The carbon-bromine bond is susceptible to homolytic cleavage when exposed to broad-spectrum UV light, leading to debrominated impurities that can poison sensitive transition-metal catalysts (e.g., Palladium in Suzuki-Miyaura couplings).

Degradation A 3-Bromo-2-chloro- 5-methylbenzaldehyde B Autoxidation (O2 exposure) A->B D Photolysis (UV exposure) A->D C 3-Bromo-2-chloro- 5-methylbenzoic acid B->C E De-brominated Byproducts D->E

Caption: Autoxidation and photolytic degradation pathways of the aldehyde.

Standard Operating Procedures (SOPs): Handling & Validation

To maintain scientific integrity, researchers must treat the storage and handling of this compound as a self-validating system. If the compound is handled improperly, the buildup of the carboxylic acid byproduct will drastically reduce synthetic yields.

Protocol 1: Inert Weighing and Aliquoting
  • Preparation: Purge a controlled-atmosphere glovebox with high-purity Argon or Nitrogen (O2 < 5 ppm).

  • Equilibration (Critical Step): Allow the sealed container of 3-Bromo-2-chloro-5-methylbenzaldehyde (retrieved from 2-8°C storage) to warm to room temperature before opening.

    • Causality: Opening cold containers in ambient environments causes immediate condensation of atmospheric moisture onto the chemical, which accelerates degradation and hydrates the aldehyde.

  • Transfer: Weigh the required mass using grounded, anti-static spatulas. The static charge can cause fine powders to disperse, increasing the inhalation risk.

  • Storage: Seal aliquots in amber glass vials backfilled with Argon to prevent photolysis and oxidation.

  • System Validation: Before committing the bulk material to a critical synthetic step, run a rapid Thin-Layer Chromatography (TLC) or 1H-NMR check. The appearance of a broad peak around 10-12 ppm in NMR, or a polar baseline spot on TLC, indicates carboxylic acid contamination, validating whether the storage system has been compromised.

Workflow Step1 Receive & Inspect (Check 2-8°C cold chain) Step2 Equilibrate to RT & Transfer to Glovebox Step1->Step2 Step3 Weighing & Aliquoting (Anti-static tools) Step2->Step3 Step4 Seal in Amber Vials (Argon backfill) Step3->Step4 Step5 Return to 2-8°C Storage (Desiccated) Step4->Step5

Caption: Standard operating procedure for inert handling and storage.

Protocol 2: Emergency Quenching and Spill Cleanup

In the event of a spill outside the containment of a fume hood, standard sweeping is insufficient due to the inhalation hazard of the active dust.

  • Containment: Cover the solid spill with damp sand or a universal chemical absorbent. Do not use reactive solvents (e.g., amines or strong bases) which could trigger violent, exothermic Schiff-base formations or aldol condensations.

  • Neutralization: Sweep the absorbed material into a designated hazardous waste container. Wash the affected surface with a 10% aqueous sodium bisulfite (NaHSO3) solution.

    • Causality: Sodium bisulfite reacts seamlessly with the electrophilic aldehyde to form a water-soluble, non-volatile bisulfite adduct. This effectively neutralizes the inhalation hazard and prevents further airborne contamination.

  • Validation of Decontamination: Swab the neutralized area and test the swab with 2,4-Dinitrophenylhydrazine (Brady's reagent). The absence of a yellow/orange precipitate confirms the complete chemical neutralization of the aldehyde, validating the cleanup protocol.

References

  • Title: 1934517-43-7 | 3-Bromo-2-chloro-5-methylbenzaldehyde | BLD Pharm Source: BLD Pharm URL
Foundational

An In-depth Technical Guide to the Purity Analysis of 3-Bromo-2-chloro-5-methylbenzaldehyde

Introduction 3-Bromo-2-chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—an aldehyde, a methyl group, and two different halogens on a benzene ring—provides a versatile scaffold for building molecular complexity. However, the very reactivity that makes this compound a valuable synthetic building block also predisposes it to the formation of impurities during synthesis, purification, and storage.

The purity of this intermediate is not merely a matter of academic interest; it is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final product. Therefore, a robust and validated analytical strategy to assess the purity of 3-Bromo-2-chloro-5-methylbenzaldehyde is paramount. This guide provides a comprehensive framework for this purpose, grounded in established analytical principles and designed for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile

A successful purity analysis begins with a theoretical understanding of the potential impurities. These can be broadly categorized into three classes:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, a common synthesis might involve the formylation of a substituted toluene derivative. Incomplete reactions could leave starting materials, while over-oxidation could yield the corresponding benzoic acid.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of 3-bromo-2-chloro-5-methylbenzoic acid.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.

A proactive approach involves mapping the synthetic pathway to anticipate likely impurities, which informs the selection and optimization of analytical methods.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile and thermally stable compound like 3-Bromo-2-chloro-5-methylbenzaldehyde, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[1] It excels at separating compounds with varying polarities, which is typical for a mixture of the target molecule and its more polar (e.g., the corresponding benzoic acid) or less polar impurities.

Causality Behind Method Selection: RP-HPLC is chosen because the analyte is a non-volatile solid, making it perfectly suited for liquid chromatography.[1] A C18 column provides a nonpolar stationary phase that effectively retains the aromatic aldehyde and its related substances, allowing for their separation using a polar mobile phase. The inclusion of an acidic modifier (like acetic or phosphoric acid) in the mobile phase is critical to suppress the ionization of any acidic impurities (e.g., 3-bromo-2-chloro-5-methylbenzoic acid), ensuring sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[1]

Data Analysis: Purity is typically assessed by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds and is particularly useful for identifying residual solvents and certain process-related impurities.[1] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity. For halogenated compounds, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can provide enhanced selectivity and sensitivity.[2]

Causality Behind Method Selection: The aldehyde must be vaporized at an elevated temperature for GC analysis, which it can withstand. This method is superior for detecting highly volatile impurities, such as residual solvents from the synthesis, which might be difficult to resolve from the solvent front in HPLC.

Experimental Protocol: GC-FID for Residual Solvents and Volatile Impurities

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[1]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

Spectroscopic Identity and Purity Confirmation

While chromatography separates components, spectroscopy provides structural information that confirms the identity of the main peak and can help elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation and purity assessment.[3] ¹H NMR provides information about the electronic environment of protons, and the integration of signals can be used for quantitative analysis against a certified internal standard. For more complex molecules or mixtures, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for piecing together the molecular structure.[3]

Causality Behind Method Selection: NMR is a primary method for structural confirmation. The chemical shifts and coupling patterns in the ¹H NMR spectrum are unique fingerprints of the molecule. For purity, comparing the integral of the aldehyde proton (a sharp singlet expected around 10 ppm) to the integrals of aromatic and methyl protons can confirm the compound's identity. Impurity peaks will have distinct chemical shifts, allowing for their identification and quantification.

Experimental Protocol: ¹H NMR for Identity and Purity

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known concentration and a signal in a clean region of the spectrum (e.g., maleic acid).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of interest to ensure full relaxation for accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis: Reference the spectrum to the residual solvent peak or TMS. Integrate the characteristic peaks of the analyte and any visible impurities. The purity can be calculated by comparing the integral of the analyte's protons to the sum of all integrals or more accurately against the internal standard.[4]

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is indispensable for impurity identification. It provides the molecular weight of the compound and its impurities, and the fragmentation pattern offers clues to their structures.[5]

Causality Behind Method Selection: GC-MS is particularly powerful for halogenated organic compounds.[2][6] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature in the mass spectrum, making it easier to identify halogen-containing fragments and confirm the presence of these elements in an unknown impurity.

Method Validation

For use in a regulated environment, such as drug development, any analytical method for purity determination must be validated to ensure it is suitable for its intended purpose.[7][8] This is typically done following the guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[7][9]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[8]
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Integrated Analytical Workflow

A comprehensive purity analysis does not rely on a single technique but integrates multiple methods to build a complete picture of the sample. The following workflow represents a best-practice approach.

G cluster_0 Sample Reception & Initial Assessment cluster_1 Primary Purity & Assay cluster_2 Impurity Identification & Volatiles cluster_3 Data Synthesis & Reporting Sample Sample Receipt PhysChem Physical & Chemical Characterization (Appearance, Solubility) Sample->PhysChem HPLC RP-HPLC Analysis (Area % Purity) PhysChem->HPLC Primary Method NMR_Quant Quantitative ¹H NMR (Assay vs. Standard) PhysChem->NMR_Quant Confirmatory Method GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) HPLC->GCMS If volatile impurities are suspected LCMS LC-MS Analysis (Non-volatile Impurity ID) HPLC->LCMS If unknown peaks are > 0.1% DataReview Data Review & Integration HPLC->DataReview NMR_Quant->DataReview GCMS->DataReview LCMS->DataReview Report Certificate of Analysis (Final Purity Report) DataReview->Report

Integrated workflow for purity analysis.

Conclusion

The purity analysis of 3-Bromo-2-chloro-5-methylbenzaldehyde is a multi-faceted process that requires a strategic combination of chromatographic and spectroscopic techniques. An effective analysis is not just about generating data but about understanding the "why" behind each experimental choice—from selecting the right HPLC column to setting the appropriate relaxation delay in an NMR experiment. By integrating high-resolution separation with definitive structural elucidation and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final product.

References

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry.
  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-5-methylbenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Bromo-2-methoxybenzaldehyde by HPLC.
  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis.
  • Chromatography Online. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Books. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 51.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-ethylbenzaldehyde.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2013, July 26). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • National Institutes of Health. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • ResearchGate. (2025, December 5). NMR spectroscopy of small molecules in solution.
  • ChemicalBook. (2026, January 13). 3-BROMO-5-CHLORO-BENZALDEHYDE.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde.
  • EDP Sciences. (n.d.). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. Analusis.
  • BenchChem. (2025). A Comparative Guide to Spectroscopic Techniques for Purity Assessment of 2-Benzoylbenzaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-5-chlorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery.
  • National Institutes of Health. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PMC.
  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • Dergipark. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • Spectroscopy Online. (2017, May 1). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-methylbenzaldehyde in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-chloro-5-methylbenzaldehyde in a range of common organic solvents. The document is designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-chloro-5-methylbenzaldehyde in a range of common organic solvents. The document is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It moves beyond a simple listing of data to explain the underlying physicochemical principles that govern solubility. Furthermore, this guide offers detailed, field-proven methodologies for both qualitative and quantitative solubility assessment, with a particular focus on the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. By integrating theoretical insights with practical, step-by-step protocols, this document serves as a self-validating system for the accurate characterization of this compound's solubility profile.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability. 3-Bromo-2-chloro-5-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique solubility profile due to its array of functional groups. A thorough understanding of its behavior in various organic solvents is paramount for its effective application and development.

This guide will first deconstruct the molecular structure of 3-Bromo-2-chloro-5-methylbenzaldehyde to predict its solubility based on fundamental principles of intermolecular forces. Subsequently, it will lay out a systematic approach to experimentally verify these predictions, providing researchers with the tools to generate reliable and reproducible solubility data.

Physicochemical Profile of 3-Bromo-2-chloro-5-methylbenzaldehyde

To understand the solubility of 3-Bromo-2-chloro-5-methylbenzaldehyde, we must first examine its molecular structure and the resulting physical properties.

  • Molecular Formula: C₈H₆BrClO

  • Molecular Weight: 233.49 g/mol

  • Structure:

    • An aromatic benzene ring, which is inherently non-polar.

    • An aldehyde group (-CHO), which is polar and can act as a hydrogen bond acceptor.

    • A bromine atom and a chlorine atom, which are electronegative and contribute to the molecule's polarity and polarizability.

    • A methyl group (-CH₃), which is non-polar.

The presence of both polar (aldehyde, halogens) and non-polar (aromatic ring, methyl group) moieties suggests that 3-Bromo-2-chloro-5-methylbenzaldehyde is a moderately polar compound. Its solubility will therefore be dictated by a balance of intermolecular forces between the solute and the chosen solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. We can anticipate that this compound will exhibit limited solubility in highly non-polar solvents like hexanes and also in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network. Its optimal solubility is likely to be found in solvents of intermediate polarity.

Theoretical Framework: Predicting Solubility in Common Organic Solvents

The dissolution of a solid in a liquid is a thermodynamically driven process. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Table 1: Predicted Solubility of 3-Bromo-2-chloro-5-methylbenzaldehyde in a Spectrum of Organic Solvents

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Non-Polar Hexane, TolueneLondon Dispersion ForcesLow to ModerateThe non-polar aromatic ring and methyl group will interact favorably with non-polar solvents, but the polar aldehyde and halogen groups will be poorly solvated.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateDipole-Dipole Interactions, London Dispersion ForcesModerate to HighThese solvents can effectively solvate the polar aldehyde and halogen groups through dipole-dipole interactions without having a strong, pre-existing hydrogen-bonding network to overcome.
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-Dipole InteractionsModerateWhile these solvents can hydrogen bond with the aldehyde's oxygen atom, their own strong hydrogen-bonding networks may be only partially disrupted by the largely non-polar regions of the solute molecule.

Experimental Determination of Solubility: A Step-by-Step Guide

A multi-tiered approach, beginning with a qualitative assessment and progressing to a precise quantitative determination, is recommended for a comprehensive understanding of solubility.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask Method) qual_start Add ~1-2 mg of solute to 1 mL of solvent qual_observe Vortex and visually inspect for undissolved solid qual_start->qual_observe qual_result Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' qual_observe->qual_result quant_start Add excess solid solute to a known volume of solvent qual_result->quant_start Proceed for precise measurement quant_equilibrate Equilibrate for 24-48h at a constant temperature with agitation quant_start->quant_equilibrate quant_separate Separate solid and liquid phases (centrifugation/filtration) quant_equilibrate->quant_separate quant_analyze Analyze supernatant concentration via HPLC or UV-Vis quant_separate->quant_analyze quant_result Calculate solubility (e.g., in mg/mL or mol/L) quant_analyze->quant_result

Caption: Experimental workflow for determining solubility.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility across a range of solvents.

  • Preparation: Label a series of small vials, one for each solvent to be tested.

  • Addition of Solute: Add approximately 1-2 mg of 3-Bromo-2-chloro-5-methylbenzaldehyde to each vial.

  • Addition of Solvent: Add 1 mL of the respective solvent to each vial.

  • Mixing: Cap the vials securely and vortex for 30-60 seconds.

  • Observation: Visually inspect each vial against a dark background.

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Record: Document the observations for each solvent.

Protocol 2: Quantitative Solubility Determination via the Shake-Flask Method and HPLC Analysis

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its robustness and reliability.[1] Combined with HPLC, it provides highly accurate and precise data.

Part A: Sample Preparation (Shake-Flask)

  • Preparation: To a series of amber glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

  • Addition of Excess Solute: Add an excess amount of 3-Bromo-2-chloro-5-methylbenzaldehyde to each vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step is crucial to remove all undissolved particles.[2]

  • Dilution: If necessary, dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Part B: HPLC Method Development and Analysis

The choice of solvent for dissolving the compound is a critical parameter in HPLC method development.[3]

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for a moderately polar analyte like this.

  • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically effective.

    • Example Gradient: Start at 50% organic, ramp to 95% organic over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) for 3-Bromo-2-chloro-5-methylbenzaldehyde by running a UV scan. This will provide the highest sensitivity for detection.

  • Calibration Curve:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[4]

  • Sample Analysis: Inject the prepared (and diluted, if applicable) solubility samples into the HPLC system.

  • Calculation: Use the peak area of the analyte from the sample chromatogram and the equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original solvent.

    Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

G cluster_hplc HPLC System solvent Mobile Phase Reservoir(s) pump Pump solvent->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: A simplified schematic of an HPLC system.

Data Interpretation and Reporting

All quantitative solubility data should be presented in a clear and organized manner.

Table 2: Example of a Quantitative Solubility Data Report

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]

Conclusion

This guide has provided a robust framework for the comprehensive evaluation of the solubility of 3-Bromo-2-chloro-5-methylbenzaldehyde. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate high-quality, reliable data. The detailed shake-flask and HPLC methodology ensures a high degree of accuracy and serves as a self-validating system for solubility determination. The principles and techniques outlined herein are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities, making this a valuable resource for the scientific community.

References

  • PubChem. 3-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3165–3172. [Link]

  • Cheméo. (2023). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

  • Dalton Transactions. (2022). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Royal Society of Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • National Institutes of Health. (2025). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • National Institutes of Health. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. [Link]

  • WebAssign. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]

  • Laboratory-Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-2-chloro-5-methylbenzaldehyde is a polysubstituted aromatic aldehyde of interest in synthetic organic and medicinal chemistry. Its unique s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloro-5-methylbenzaldehyde is a polysubstituted aromatic aldehyde of interest in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde functionality and a sterically hindered and electronically distinct aromatic ring, makes it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed exploration of its likely synthetic origins, and a discussion of its potential applications in the field of drug discovery. While the specific historical discovery of this compound is not prominently documented in publicly available literature, this guide constructs a plausible and scientifically grounded narrative of its synthesis based on established chemical principles.

Introduction: The Role of Halogenated Benzaldehydes in Medicinal Chemistry

Halogenated benzaldehydes are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. The presence of halogen atoms on the aromatic ring significantly influences the molecule's steric and electronic properties. This, in turn, can modulate the reactivity of the aldehyde group and provide strategic handles for further chemical transformations, such as cross-coupling reactions. The specific arrangement of bromo, chloro, and methyl groups in 3-Bromo-2-chloro-5-methylbenzaldehyde creates a unique chemical entity with potential for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-2-chloro-5-methylbenzaldehyde is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1934517-43-7[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol
Appearance Likely a solid at room temperature
Purity Typically >98% (as offered by commercial suppliers)[1]
Storage Temperature 2-8°C[1]
InChI Key VSJJHIQEXZWUQO-UHFFFAOYSA-N[1]

Discovery and History: A Plausible Synthetic Emergence

The specific discovery and initial synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde are not well-documented in readily accessible scientific literature or patent databases. Its emergence is likely rooted in its utility as a synthetic intermediate in drug discovery programs, where novel building blocks are often created to explore new chemical space. A patent for a different class of compounds lists 3-bromo-2-chloro-5-methylaniline as a potential starting material, strongly suggesting a synthetic lineage from this aniline derivative.[2][3]

Therefore, the most probable route to 3-Bromo-2-chloro-5-methylbenzaldehyde involves the diazotization of 3-bromo-2-chloro-5-methylaniline followed by a formylation reaction, a process analogous to the Sandmeyer or Gattermann reactions.

Proposed Synthesis and Experimental Protocols

The following section details a plausible and robust synthetic pathway for the preparation of 3-Bromo-2-chloro-5-methylbenzaldehyde from its likely precursor, 3-bromo-2-chloro-5-methylaniline.

Synthetic Strategy: The Sandmeyer and Gattermann-type Reactions

The conversion of an aromatic amine to an aldehyde can be achieved through its diazonium salt. The Sandmeyer reaction is a well-established method for converting aryl diazonium salts to aryl halides or cyanides using copper(I) salts.[4][5][6][7][8] While less common, variations of this reaction can be used to introduce an aldehyde group. The Gattermann reaction, and its modifications, provides a more direct route for the formylation of aromatic compounds, often from the corresponding diazonium salt.[9][10][11][12][13]

The proposed synthesis involves two key steps:

  • Diazotization: Conversion of the primary aromatic amine, 3-bromo-2-chloro-5-methylaniline, into its corresponding diazonium salt.

  • Formylation: Introduction of the aldehyde group onto the aromatic ring, displacing the diazonium group.

Synthetic Pathway Aniline 3-Bromo-2-chloro-5-methylaniline Diazonium 3-Bromo-2-chloro-5-methylbenzenediazonium salt Aniline->Diazonium 1. NaNO₂, HCl 0-5 °C Aldehyde 3-Bromo-2-chloro-5-methylbenzaldehyde Diazonium->Aldehyde 2. Formylation Agent (e.g., HCHO, Cu(I) catalyst)

Caption: Proposed synthetic pathway to 3-Bromo-2-chloro-5-methylbenzaldehyde.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Bromo-2-chloro-5-methylaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-bromo-2-chloro-5-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution contains the 3-bromo-2-chloro-5-methylbenzenediazonium chloride.

Step 2: Formylation of the Diazonium Salt (Gattermann-type Reaction)

  • Catalyst Preparation: In a separate flask, prepare a solution of a suitable formylating agent. A common method involves the reaction of formaldehyde with a copper(I) salt catalyst.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the formylating reagent mixture with vigorous stirring. The temperature should be carefully controlled.

  • Reaction Progression: Effervescence (evolution of nitrogen gas) will be observed. The reaction is typically stirred for several hours at a controlled temperature until the evolution of gas ceases.

  • Work-up and Purification:

    • The reaction mixture is then typically subjected to steam distillation to isolate the crude aldehyde.

    • Alternatively, the mixture can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic extracts are combined, washed with a sodium bicarbonate solution to remove any acidic impurities, and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude 3-Bromo-2-chloro-5-methylbenzaldehyde is then purified by vacuum distillation or column chromatography on silica gel.

Alternative Synthetic Considerations: Vilsmeier-Haack and Gattermann Reactions

While the Sandmeyer/Gattermann-type reaction from the corresponding aniline is the most probable route, other classical formylation reactions could theoretically be employed, though they may present regioselectivity challenges with this substitution pattern.

  • Vilsmeier-Haack Reaction: This reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride).[1][14][15][16] The starting material for this would likely be 1-bromo-2-chloro-4-methylbenzene. However, the directing effects of the substituents might lead to a mixture of products.

  • Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds.[9][10][11][12][13] Similar to the Vilsmeier-Haack reaction, achieving the desired regioselectivity on a polysubstituted benzene ring could be challenging.

Alternative Synthetic Routes Precursor 1-Bromo-2-chloro-4-methylbenzene Aldehyde 3-Bromo-2-chloro-5-methylbenzaldehyde Precursor->Aldehyde Vilsmeier-Haack Reaction (DMF, POCl₃) Precursor->Aldehyde Gattermann Reaction (HCN, Lewis Acid)

Caption: Alternative, less probable, synthetic routes to the target compound.

Applications in Drug Development

3-Bromo-2-chloro-5-methylbenzaldehyde, as a polysubstituted benzaldehyde, is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The aldehyde functionality can participate in a wide range of chemical transformations, including:

  • Reductive amination to form substituted benzylamines.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions to form heterocycles (e.g., quinolines, pyrimidines).

  • Oxidation to the corresponding carboxylic acid.

The bromo and chloro substituents provide sites for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the exploration of a wide chemical space in the search for new bioactive compounds.

While specific drugs derived from this exact starting material are not publicly disclosed, its structural motifs are relevant to the synthesis of kinase inhibitors and other targeted therapies.

Conclusion

3-Bromo-2-chloro-5-methylbenzaldehyde represents a specialized building block for organic synthesis, particularly relevant to the field of medicinal chemistry. While its formal discovery is not prominently documented, a logical and efficient synthetic pathway can be proposed starting from the corresponding aniline. The unique arrangement of its functional groups offers a rich platform for the construction of complex and potentially bioactive molecules. This guide provides the foundational knowledge for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors.

References

  • Gattermann, L. (n.d.). Gattermann reaction. In Wikipedia. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(49), 30869-30892.
  • Adams, R. (2011). The Gattermann Synthesis of Aldehydes. Organic Reactions, 229-277.
  • Designer-drug.com. (n.d.). The synthesis of aromatic aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Sharma, P., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2877.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Huang, et al. (2016). U.S. Patent No. 9,365,531. Washington, DC: U.S.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylaniline. Retrieved from [Link]

  • Chad's Prep. (2021, May 2). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 3-Bromo-2-chloro-5-methylbenzaldehyde via Orthogonal Functionalization

Introduction & Reactivity Profile In modern drug discovery and complex molecule synthesis, polyfunctional building blocks are highly prized for their ability to undergo sequential, site-specific modifications. 3-Bromo-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

In modern drug discovery and complex molecule synthesis, polyfunctional building blocks are highly prized for their ability to undergo sequential, site-specific modifications. 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) is an exemplary scaffold, possessing three distinct reactive handles that can be manipulated orthogonally without the need for protecting groups:

  • The Formyl Group (-CHO): Highly electrophilic and primed for reductive amination or olefination.

  • The Aryl Bromide (-Br): Highly susceptible to oxidative addition by Palladium(0), making it the primary target for early-stage cross-coupling.

  • The Aryl Chloride (-Cl): Possesses a higher bond dissociation energy, remaining inert under mild catalytic conditions but accessible for late-stage functionalization using specialized electron-rich ligands.

This application note outlines a self-validating, three-step orthogonal derivatization workflow designed for researchers and drug development professionals.

Mechanistic Rationale & Causality (E-E-A-T)

Chemoselective Reductive Amination

The first step targets the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation[1]. The causality behind this choice lies in its electronic structure: the three electron-withdrawing acetoxy groups pull electron density away from the boron-hydrogen bond, significantly reducing its hydridic character[2]. Consequently, NaBH(OAc)₃ reacts sluggishly with the neutral aldehyde but rapidly reduces the highly electrophilic iminium ion formed in situ upon amine condensation. This kinetic differential prevents the formation of unwanted benzyl alcohol byproducts, ensuring near-quantitative yields[1].

Orthogonal Cross-Coupling: C-Br vs. C-Cl

Following reductive amination, the scaffold presents two halogenated sites. The chemoselectivity of the subsequent Suzuki-Miyaura coupling is governed by Bond Dissociation Energies (BDE). The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol).

During the catalytic cycle, the oxidative addition of Pd(0) into the C-Br bond is kinetically favored at moderate temperatures (e.g., 80°C) using standard ligands like PPh₃. The C-Cl bond remains completely intact under these conditions[3]. To activate the remaining C-Cl bond in a subsequent Buchwald-Hartwig amination, the system requires elevated temperatures (100°C) and sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos) to accelerate the challenging oxidative addition[4].

Visualizations of the Derivatization Strategy

Workflow SM 3-Bromo-2-chloro- 5-methylbenzaldehyde Step1 Reductive Amination (Aldehyde Site) SM->Step1 NaBH(OAc)3 Step2 Suzuki-Miyaura (Bromide Site) Step1->Step2 Pd(PPh3)4 Step3 Buchwald-Hartwig (Chloride Site) Step2->Step3 Pd2(dba)3, XPhos

Fig 1. Orthogonal derivatization workflow for 3-Bromo-2-chloro-5-methylbenzaldehyde.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd Fast at C-Br Slow at C-Cl TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C-Cl Bond Intact) RedElim->Product

Fig 2. Chemoselective catalytic cycle highlighting preferential C-Br oxidative addition.

Quantitative Data Summary

Reaction PhaseTarget SiteCatalyst / Reagent SystemSolvent & TempTypical Yield
1. Reductive Amination Aldehyde (-CHO)NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE, 25°C85 - 95%
2. Suzuki-Miyaura Bromide (-Br)Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq)Tol/H₂O, 80°C75 - 90%
3. Buchwald-Hartwig Chloride (-Cl)Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)Dioxane, 100°C65 - 80%

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reductive Amination
  • Preparation: Dissolve 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 4–12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint (LC-MS): The starting material possesses a distinct M, M+2, M+4 isotopic signature (approx. 3:4:1 ratio) due to the presence of one chlorine (³⁵Cl/³⁷Cl) and one bromine (⁷⁹Br/⁸¹Br) atom. Successful amination will show a mass shift corresponding to the amine addition minus the oxygen atom, while strictly maintaining the 3:4:1 isotopic halogen pattern.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling
  • Preparation: To a Schlenk flask, add the benzylamine product from Protocol A (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M total concentration).

  • Reaction: Heat the biphasic mixture to 80°C under a nitrogen atmosphere for 8 hours.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry, and purify via flash chromatography.

  • Validation Checkpoint (LC-MS): The critical validation here is the isotopic pattern shift. Because the bromine atom has been selectively replaced by the aryl group, the MS signature must shift from the 3:4:1 ratio to a strict 3:1 ratio (M, M+2), confirming the successful coupling at the C-Br site while proving the C-Cl bond remains perfectly intact.

Protocol C: Late-Stage Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under strict inert atmosphere, combine the product from Protocol B (1.0 equiv), a secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu) (2.0 equiv).

  • Reaction: Suspend in anhydrous 1,4-dioxane (0.1 M) and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via preparative HPLC.

  • Validation Checkpoint (LC-MS): Complete loss of the 3:1 chlorine isotopic pattern. The mass spectrum will display a single, sharp parent ion peak (M) corresponding to the exact mass of the fully tri-functionalized derivative, validating the completion of the orthogonal sequence.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." URL:[Link]

  • Miguez, J. M. A., Adrio, L. A., Sousa-Pedrares, A., Vila, J. M., & Hii, K. K. M. (2007). "A practical and general synthesis of unsymmetrical terphenyls." The Journal of Organic Chemistry, 72(20), 7771-7774. URL:[Link]

  • Fyfe, J. W. B., & Watson, A. J. B. (2015). "Strategies Towards Chemoselective Suzuki-Miyaura Cross-Coupling." Synlett, 26(08), 1139-1144. URL:[Link]

Sources

Application

The Synthetic Versatility of 3-Bromo-2-chloro-5-methylbenzaldehyde: A Guide for Organic Synthesis

Introduction: A Multifaceted Building Block in Modern Synthesis 3-Bromo-2-chloro-5-methylbenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in organic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block in Modern Synthesis

3-Bromo-2-chloro-5-methylbenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an electrophilic aldehyde, and two distinct halogen atoms (bromine and chlorine) on a methylated benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, for researchers, scientists, and professionals in drug development.

The strategic placement of the bromo, chloro, and methyl groups on the benzaldehyde scaffold imparts a unique reactivity profile. The aldehyde group serves as a primary site for nucleophilic addition and condensation reactions, forming the basis for the construction of a wide range of molecular architectures.[1] Concurrently, the bromine and chlorine atoms provide orthogonal handles for sequential and site-selective cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[2][3] This multi-functionality makes 3-Bromo-2-chloro-5-methylbenzaldehyde a coveted precursor for the synthesis of complex molecules, including pharmaceutical intermediates, agrochemicals, and advanced materials.[4][5]

Core Applications and Synthetic Strategies

The synthetic utility of 3-Bromo-2-chloro-5-methylbenzaldehyde can be broadly categorized into three main areas:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the differential reactivity of the C-Br and C-Cl bonds.

  • Aldehyde-Centric Transformations: Utilizing the electrophilicity of the formyl group for chain extension and cyclization.

  • Multi-step Synthesis of Heterocyclic Scaffolds: Combining the reactivity of both the aldehyde and the halogen substituents.

The following sections will delve into detailed protocols for key reactions within each of these categories, providing practical guidance for their successful implementation in a laboratory setting.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature of 3-Bromo-2-chloro-5-methylbenzaldehyde. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C3 position, leaving the C2 chloro-substituent available for subsequent transformations.[2]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] For 3-Bromo-2-chloro-5-methylbenzaldehyde, this reaction is instrumental in synthesizing 3-aryl-2-chloro-5-methylbenzaldehydes, which are valuable precursors for a variety of complex molecules. The electron-withdrawing nature of the aldehyde and chloro substituents makes the bromo position particularly susceptible to oxidative addition to the palladium catalyst.[2]

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product reactant1 3-Bromo-2-chloro-5-methylbenzaldehyde reagents Pd Catalyst Base reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 3-Aryl-2-chloro-5-methylbenzaldehyde reagents->product Sonogashira cluster_reactants Reactants cluster_product Product reactant1 3-Bromo-2-chloro-5-methylbenzaldehyde reagents Pd Catalyst Cu(I) Co-catalyst Base reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product 3-Alkynyl-2-chloro-5-methylbenzaldehyde reagents->product Wittig cluster_reactants Reactants cluster_products Products reactant1 3-Bromo-2-chloro-5-methylbenzaldehyde product 1-(3-Bromo-2-chloro-5-methylphenyl)alkene reactant1->product reactant2 Phosphorus Ylide reactant2->product byproduct Triphenylphosphine oxide product->byproduct Nucleophilic_Addition cluster_reactants Reactants cluster_product Product reactant1 3-Bromo-2-chloro-5-methylbenzaldehyde intermediate Tetrahedral Intermediate reactant1->intermediate 1. R-MgX or R-Li reactant2 R-MgX or R-Li product Secondary Alcohol intermediate->product 2. H₃O⁺ reagents1 1. Nucleophile reagents2 2. H₃O⁺

Sources

Method

Application Note: Strategic Utilization of 3-Bromo-2-chloro-5-methylbenzaldehyde in Orthogonal Synthesis and Drug Discovery

Executive Summary In modern medicinal chemistry and advanced materials science, the design of complex molecular architectures relies heavily on the availability of polyfunctionalized building blocks. 3-Bromo-2-chloro-5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the design of complex molecular architectures relies heavily on the availability of polyfunctionalized building blocks. 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7)[1] represents a highly versatile, tri-orthogonal scaffold. Its unique substitution pattern—featuring an electrophilic aldehyde, a highly reactive aryl bromide, a moderately reactive aryl chloride, and a lipophilic methyl group—allows researchers to perform sequential, site-specific functionalizations without the need for cumbersome protecting-group chemistry.

This application note details the mechanistic rationale and self-validating protocols for exploiting the orthogonal reactivity of this building block to generate highly diverse chemical libraries.

Physicochemical Profiling

To successfully employ this building block in parallel synthesis, understanding its baseline physicochemical properties is critical[1].

PropertyValue / Description
Chemical Name 3-Bromo-2-chloro-5-methylbenzaldehyde
CAS Number 1934517-43-7
Linear Formula C8H6BrClO
Molecular Weight 233.49 g/mol
InChI Key VSJJHIQEXZWUQO-UHFFFAOYSA-N
Purity Standard ≥ 98%
Storage Conditions 2–8 °C (Inert atmosphere recommended to prevent aldehyde oxidation)

Strategic Utility & Mechanistic Rationale

The power of 3-bromo-2-chloro-5-methylbenzaldehyde lies in the distinct electronic and steric environments of its functional groups, which dictate a strict hierarchy of reactivity:

  • The Aldehyde Handle (Highest Reactivity): The formyl group is highly electrophilic and serves as the primary site for reductive aminations, Knoevenagel condensations, or Wittig olefinations. It can be reacted first or temporarily masked as an acetal if harsh reductive conditions are required downstream.

  • The Bromide Handle (Intermediate Reactivity): The carbon-bromine (C–Br) bond possesses a lower bond dissociation energy (~68 kcal/mol) compared to the adjacent carbon-chlorine (C–Cl) bond (~81 kcal/mol). This energetic differential ensures that Palladium(0) species will undergo oxidative addition exclusively at the C3 position under mild heating (60–80 °C), leaving the chloride perfectly intact[2].

  • The Chloride Handle (Latent Reactivity): The C2 chlorine atom acts as a latent electrophile. It remains inert during standard Suzuki or Stille couplings at the bromide site but can be subsequently activated for late-stage Buchwald-Hartwig aminations or etherifications using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos)[3].

  • The Methyl Handle: Located at the C5 position, the methyl group provides a critical lipophilic handle that often improves the pharmacokinetic properties (e.g., metabolic stability and membrane permeability) of the resulting active pharmaceutical ingredients (APIs).

Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G BB 3-Bromo-2-chloro- 5-methylbenzaldehyde Aldehyde Aldehyde Reactivity (Reductive Amination) BB->Aldehyde NaBH(OAc)3, R-NH2 Bromide Bromide Reactivity (Pd-Catalyzed Coupling) BB->Bromide Pd(dppf)Cl2, Ar-B(OH)2 Amine Benzylamine Derivatives (Target Library) Aldehyde->Amine Chloride Chloride Reactivity (Late-Stage Functionalization) Bromide->Chloride RuPhos Pd G3, R-OH/NH2 Biaryl Biaryl Scaffolds (Suzuki/Stille) Bromide->Biaryl Complex Trisubstituted Arenes (Advanced APIs) Chloride->Complex

Orthogonal functionalization workflow of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reductive Amination (Aldehyde Functionalization)

Objective: Synthesize secondary/tertiary benzylamines without reducing the starting aldehyde to a benzyl alcohol. Causality: Sodium triacetoxyborohydride, NaBH(OAc)3​ , is chosen because it is a mild reducing agent that selectively reduces the transiently formed imine/iminium ion at a much faster rate than the parent aldehyde[4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 eq of 3-bromo-2-chloro-5-methylbenzaldehyde and 1.1 eq of the desired primary or secondary amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add 1.0 eq of glacial acetic acid (AcOH). Rationale: AcOH catalyzes the formation of the imine intermediate, which is particularly necessary when using weakly nucleophilic amines.

  • Reduction: Cool the mixture to 0 °C and add 1.5 eq of NaBH(OAc)3​ portion-wise. Rationale: The hydride transfer is exothermic; cooling prevents thermal degradation and suppresses side reactions.

  • Validation & Monitoring: Stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS. The protocol is self-validating when the aldehyde signal (M+H: 233/235) completely disappears, replaced by the mass of the target amine.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy any unreacted hydride. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling (Bromide Functionalization)

Objective: Construct a biaryl scaffold by selectively cross-coupling the C3 bromide while preserving the C2 chloride. Causality: Pd(dppf)Cl2​ is utilized as the precatalyst because its large bite angle promotes efficient oxidative addition and reductive elimination at the weaker C–Br bond, while remaining entirely unreactive toward the sterically hindered C–Cl bond under mild thermal conditions[2].

Step-by-Step Methodology:

  • Reaction Setup: Charge a Schlenk flask with 1.0 eq of the brominated intermediate, 1.2 eq of the target arylboronic acid, and 0.05 eq of Pd(dppf)Cl2​ .

  • Base Addition: Add 3.0 eq of K2​CO3​ . Rationale: A mild inorganic base facilitates the transmetalation step by forming the reactive boronate complex without hydrolyzing sensitive functional groups.

  • Solvent System: Suspend the reagents in a thoroughly degassed mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.1 M). Rationale: Water is strictly required to dissolve the base and activate the boronic acid.

  • Validation & Monitoring: Heat the mixture to 80 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is successful when the starting material is consumed and the C-Cl bond remains intact (verifiable via the distinct 3:1 isotopic chlorine pattern on MS).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify the organic layer via flash chromatography.

Protocol 3: Late-Stage Buchwald-Hartwig Amination (Chloride Functionalization)

Objective: Functionalize the recalcitrant C2 chloride to yield a heavily substituted, complex API scaffold. Causality: To activate the inert C–Cl bond, a highly active catalyst system is mandatory. RuPhos Pd G3 generates a highly reactive, mono-ligated Pd(0) species that readily inserts into aryl chlorides, overcoming the steric hindrance of the adjacent methyl and biaryl groups[3].

Step-by-Step Methodology:

  • Reaction Setup: Inside an inert-atmosphere glovebox, combine 1.0 eq of the chlorinated intermediate, 1.5 eq of a secondary amine, 0.02 eq of RuPhos Pd G3, and 2.0 eq of sodium tert-butoxide ( NaOtBu ) in anhydrous toluene (0.1 M).

  • Execution: Seal the reaction vial, remove it from the glovebox, and heat to 100 °C for 12 hours. Rationale: Elevated temperatures and a strong base are required to drive the sterically demanding reductive elimination step.

  • Validation & Monitoring: Analyze the crude mixture via LC-MS. The successful displacement of the chlorine atom is validated by the disappearance of the 3:1 isotopic cluster and the emergence of the product mass.

  • Workup: Dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na2​SO4​ , and purify via preparative HPLC.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three orthogonal pathways when utilizing 3-bromo-2-chloro-5-methylbenzaldehyde in library synthesis.

Reaction TypeTarget Functional GroupCatalyst / Reagent SystemTemp (°C)Expected Yield (%)Chemoselectivity
Reductive Amination Aldehyde (C1) NaBH(OAc)3​ , AcOH, DCE0 → 2585 – 95%> 99% (No C-Br/C-Cl reduction)
Suzuki-Miyaura Bromide (C3) Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O 8075 – 90%> 95% (C-Cl bond preserved)
Buchwald-Hartwig Chloride (C2)RuPhos Pd G3, NaOtBu , Toluene10060 – 80%N/A (Final stage functionalization)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Bodke, Y. D., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". Molecules (MDPI), 2019, 24(24), 4598. URL:[Link]

Sources

Method

The Strategic Utility of 3-Bromo-2-chloro-5-methylbenzaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. Substituted aromatic aldehydes are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. Substituted aromatic aldehydes are foundational building blocks in the synthesis of a diverse array of bioactive molecules. Among these, 3-Bromo-2-chloro-5-methylbenzaldehyde emerges as a strategically important intermediate, particularly in the development of kinase inhibitors for oncology. Its unique substitution pattern—a reactive aldehyde group ortho to a chlorine atom and meta to a bromine atom and a methyl group—offers a versatile platform for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of 3-Bromo-2-chloro-5-methylbenzaldehyde in medicinal chemistry. We will delve into its role as a precursor to key aniline intermediates and its subsequent utility in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy. This document will provide detailed, field-proven protocols and the scientific rationale behind the experimental choices, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-2-chloro-5-methylbenzaldehyde is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1934517-43-7
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Purity ≥98%
Appearance Not specified (typically a solid)
Storage Temperature 2-8°C

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of 3-Bromo-2-chloro-5-methylbenzaldehyde in medicinal chemistry lies in its role as a precursor to 3-bromo-2-chloro-5-methylaniline. This aniline derivative is a key building block in the synthesis of various kinase inhibitors, including those targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in many human cancers.

The conversion of the benzaldehyde to the aniline opens up a plethora of synthetic possibilities. The aniline nitrogen can participate in various coupling reactions, most notably the Buchwald-Hartwig amination, to form crucial C-N bonds in the target inhibitor scaffold. The bromine atom on the aromatic ring also serves as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to optimize the pharmacological properties of the final compound.

Target Pathway: The RAF-MEK-ERK Signaling Cascade

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as BRAF, are common drivers of cancer. Therefore, inhibitors of RAF and MEK kinases are a major focus of cancer drug discovery. Trametinib, for instance, is a potent and selective allosteric inhibitor of MEK1 and MEK2. The synthesis of Trametinib and its analogs often involves the coupling of a substituted aniline with a pyrimidine-containing fragment. The structural motif derived from 3-bromo-2-chloro-5-methylaniline is found in patented kinase inhibitor scaffolds, highlighting the importance of its parent aldehyde.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras RAF RAF Ras->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Diagram of the RAF-MEK-ERK signaling pathway, a key target in cancer therapy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the conversion of 3-Bromo-2-chloro-5-methylbenzaldehyde to its corresponding aniline and a general procedure for its subsequent use in the synthesis of a kinase inhibitor scaffold.

Protocol 1: Synthesis of 3-Bromo-2-chloro-5-methylaniline from 3-Bromo-2-chloro-5-methylbenzaldehyde

This two-step protocol involves the formation of an oxime intermediate followed by its reduction to the desired aniline. This is a common and reliable method for the conversion of benzaldehydes to anilines.

Step 1: Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde oxime

Oxime_Formation reactants 3-Bromo-2-chloro-5-methylbenzaldehyde + Hydroxylamine Hydrochloride product 3-Bromo-2-chloro-5-methylbenzaldehyde oxime reactants->product Sodium Acetate, Ethanol/Water, Reflux

Reaction scheme for the formation of the oxime intermediate.

Materials:

  • 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and filtration

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-2-chloro-5-methylbenzaldehyde in a suitable amount of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Reduction of 3-Bromo-2-chloro-5-methylbenzaldehyde oxime to 3-Bromo-2-chloro-5-methylaniline

Materials:

  • 3-Bromo-2-chloro-5-methylbenzaldehyde oxime (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate or Dichloromethane for extraction

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and extraction

Procedure:

  • In a round-bottom flask, suspend the 3-Bromo-2-chloro-5-methylbenzaldehyde oxime in concentrated hydrochloric acid.

  • Cool the mixture in an ice bath.

  • Add stannous chloride dihydrate portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture again in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-chloro-5-methylaniline. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Synthesis of a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3-bromo-2-chloro-5-methylaniline with a generic aryl halide, a key step in the synthesis of many kinase inhibitors.

Buchwald_Hartwig reactants 3-Bromo-2-chloro-5-methylaniline + Aryl Halide product N-Aryl-3-bromo-2-chloro-5-methylaniline reactants->product Pd Catalyst, Ligand, Base, Toluene, Heat

General scheme for Buchwald-Hartwig amination.

Materials:

  • 3-Bromo-2-chloro-5-methylaniline (1.0 eq)

  • Aryl halide (e.g., aryl bromide or chloride) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add 3-bromo-2-chloro-5-methylaniline, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl aniline derivative.

Safety and Handling

Substituted benzaldehydes and anilines should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical used.

Conclusion

3-Bromo-2-chloro-5-methylbenzaldehyde is a valuable and versatile building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of substituted anilines used in the development of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to utilize this compound in the synthesis of novel therapeutic agents targeting critical signaling pathways in diseases such as cancer. The strategic positioning of its functional groups allows for a high degree of synthetic flexibility, making it an important tool in the arsenal of the modern medicinal chemist.

References

  • Huang, T. et al. (2016). U.S. Patent No. 9,284,297. Washington, DC: U.S.
  • Huang, T. et al. (2016). U.S. Patent No. 9,365,551. Washington, DC: U.S.
  • Bigelow, L. A., & Eatough, H. (1931). Benzalaniline. Organic Syntheses, 11, 16.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Benzylideneaniline.
  • Maleki, A., & Kamalzare, M. (2017).
Application

Application Note: Orthogonal Catalytic Functionalization of 3-Bromo-2-chloro-5-methylbenzaldehyde

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound CAS: 1934517-43-7 Introduction & Mechanistic Rationale In modern drug discovery and complex active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound CAS: 1934517-43-7

Introduction & Mechanistic Rationale

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, polyfunctionalized building blocks are highly prized for their ability to undergo rapid, predictable diversification. 3-Bromo-2-chloro-5-methylbenzaldehyde represents a premier "trifunctional hub" molecule. It possesses three distinct, orthogonally reactive sites: a C3-bromine, a C2-chlorine, and a C1-aldehyde.

The strategic synthetic utility of this compound relies on the differential bond dissociation energies and oxidative addition kinetics of its halogen substituents[1]. The approximate reactivity order in palladium-catalyzed cross-coupling is C–I > C–Br > C–OTf > C–Cl[2]. Because the C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol), a carefully selected palladium catalyst can undergo site-selective oxidative addition at the C3 position, leaving the C2-chlorine entirely intact for subsequent late-stage functionalization[3]. Furthermore, the aldehyde moiety remains a robust handle for reductive amination, Wittig olefination, or condensation reactions, enabling a true 3-dimensional expansion of the molecular scaffold.

This application note provides a self-validating, step-by-step protocol for the sequential, chemoselective functionalization of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Reaction Workflow Visualization

The following workflow illustrates the orthogonal functionalization strategy. The sequence is strictly dictated by the kinetic barrier of each reactive site.

Workflow A Starting Material 3-Bromo-2-chloro- 5-methylbenzaldehyde B Intermediate A (C3-Arylated) A->B Step 1: Suzuki-Miyaura (C-Br Activation) C Intermediate B (C2-Aminated) B->C Step 2: Buchwald-Hartwig (C-Cl Activation) D Final Scaffold (C1-Alkylated Amine) C->D Step 3: Reductive Amination (CHO)

Figure 1: Orthogonal 3-step functionalization of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Catalyst Optimization & Quantitative Data

To achieve >98% chemoselectivity at the C-Br bond without triggering premature C-Cl activation or aldehyde degradation, the catalyst and base must be precisely tuned. Strong bases (e.g., KOtBu) or highly electron-rich bulky ligands (e.g., XPhos) will force the catalytic cycle to overcome the C-Cl activation barrier, leading to undesired oligomerization[2].

Table 1: Optimization of Step 1 (Chemoselective Suzuki-Miyaura Coupling)

EntryPalladium SourceLigandBaseTemp (°C)Conversion (%)C-Br Selectivity (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃80>9585
2 Pd(dppf)Cl₂ dppf Na₂CO₃ 80 >99 >98
3Pd₂(dba)₃XPhosK₃PO₄100>99<50 (Over-coupling)
4Pd(OAc)₂SPhosCs₂CO₃90>9072

Causality Insight:Pd(dppf)Cl₂ (Entry 2) is optimal. The large bite angle of the dppf ligand (99°) provides sufficient electron density to activate the C-Br bond but lacks the extreme steric bulk required to accelerate oxidative addition into the stubborn C-Cl bond.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Arylation)

Objective: Selectively couple an aryl boronic acid to the C-Br position while preserving the C-Cl and CHO groups.

Materials:

  • 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 equiv, 10 mmol)

  • Aryl boronic acid (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.03 equiv, 3 mol%)

  • Na₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing: To a Schlenk flask, add the benzaldehyde, aryl boronic acid, and Na₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]+) is <1% relative to the product. Self-validation: The presence of a single major peak with the characteristic chlorine isotope pattern (3:1 ratio) confirms C-Cl preservation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Intermediate A .

Protocol B: Buchwald-Hartwig Amination (C2-Amination)

Objective: Couple a secondary amine to the sterically hindered and electronically deactivated C-Cl bond of Intermediate A.

Materials:

  • Intermediate A (1.0 equiv, 5 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • Cs₂CO₃ (2.0 equiv, 10 mmol) (Note: NaOtBu is avoided here to prevent side reactions with the aldehyde).

  • Solvent: Toluene (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In a glovebox, combine Pd₂(dba)₃ and XPhos in Toluene. Stir for 10 minutes to pre-form the active L₁Pd(0) complex. Rationale: XPhos is a highly electron-rich, bulky biaryl phosphine. Its bulk accelerates the difficult reductive elimination step, while its electron density forces oxidative addition into the strong C-Cl bond.

  • Reagent Mixing: Add Intermediate A, the secondary amine, and Cs₂CO₃ to the catalyst solution.

  • Reaction: Seal the vessel and heat to 110 °C for 12 hours.

  • IPC: Check via TLC/LC-MS. The disappearance of the chlorine isotope pattern indicates successful C-N bond formation.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via automated flash chromatography to yield Intermediate B .

Protocol C: Reductive Amination (C1-Functionalization)

Objective: Convert the aldehyde into a functionalized amine, completing the 3D scaffold.

Materials:

  • Intermediate B (1.0 equiv, 2 mmol)

  • Primary Amine (1.2 equiv, 2.4 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 3 mmol)

  • Glacial Acetic Acid (1.0 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Intermediate B and the primary amine in DCM. Add acetic acid. Stir at room temperature for 2 hours. Rationale: Acetic acid acts as a mild Brønsted acid to catalyze the formation of the intermediate imine without prematurely degrading the reagents.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the direct reduction of the starting material to an alcohol.

  • Validation: Stir for 4 hours at RT. Confirm complete conversion via LC-MS (shift to desired [M+H]+ mass).

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the Final API Scaffold .

Sources

Method

Application Notes and Protocols for the Purification of 3-Bromo-2-chloro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Synthesizing 3-Bromo-2-chloro-5-methylbenzaldehyde 3-Bromo-2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Synthesizing 3-Bromo-2-chloro-5-methylbenzaldehyde

3-Bromo-2-chloro-5-methylbenzaldehyde is a key substituted benzaldehyde derivative, serving as a vital building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the benzaldehyde scaffold—makes it a valuable precursor for introducing specific functionalities into target molecules. However, the synthetic routes to this compound can often yield a mixture of impurities, including starting materials, regioisomers, and over-oxidized or reduced byproducts. The presence of these impurities, even in trace amounts, can have significant downstream consequences, leading to unwanted side reactions, reduced yields, and compromised biological activity of the final compounds. Therefore, robust and efficient purification techniques are paramount to ensure the high purity of 3-Bromo-2-chloro-5-methylbenzaldehyde, which is essential for reproducible and reliable results in research and drug development.

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Bromo-2-chloro-5-methylbenzaldehyde. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical steps to achieve high-purity material, a cornerstone of scientific integrity.

Understanding the Impurity Profile

The choice of purification strategy is intrinsically linked to the potential impurities generated during the synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde. Common synthetic pathways, such as the bromination and chlorination of p-tolualdehyde or the formylation of 1-bromo-2-chloro-4-methylbenzene, can introduce a variety of impurities.

Potential Impurities in 3-Bromo-2-chloro-5-methylbenzaldehyde Synthesis:

Impurity Type Examples Origin
Starting Materials p-Tolualdehyde, 1-bromo-2-chloro-4-methylbenzeneIncomplete reaction
Regioisomers Isomers with different substitution patterns on the aromatic ringLack of regioselectivity in halogenation or formylation steps
Over-oxidation Products 3-Bromo-2-chloro-5-methylbenzoic acidOxidation of the aldehyde group
Reduction Products (3-Bromo-2-chloro-5-methylphenyl)methanolReduction of the aldehyde group
Byproducts from Halogenation Poly-halogenated species, de-halogenated speciesNon-specific halogenation reactions

A thorough understanding of the reaction mechanism and preliminary analysis of the crude product are crucial for selecting the most effective purification method.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity for 3-Bromo-2-chloro-5-methylbenzaldehyde. The selection of the appropriate method depends on the nature of the impurities and the scale of the purification.

Workflow for Purification of 3-Bromo-2-chloro-5-methylbenzaldehyde

Caption: A generalized workflow for the purification of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating 3-Bromo-2-chloro-5-methylbenzaldehyde from impurities with different polarities.[1] Silica gel is the most common stationary phase for this separation.

Principle: The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Less polar compounds travel faster down the column with the mobile phase, while more polar compounds are retained longer.

Materials:

  • Crude 3-Bromo-2-chloro-5-methylbenzaldehyde

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Step-by-Step Methodology:

  • Solvent System Selection:

    • Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate to determine the optimal solvent system. The ideal system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude 3-Bromo-2-chloro-5-methylbenzaldehyde in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Bromo-2-chloro-5-methylbenzaldehyde.

Recommended Solvent Systems for Column Chromatography:

Solvent System (v/v) Typical Rf of Product Notes
Hexane:Ethyl Acetate (9:1)0.3 - 0.4Good starting point for many substituted benzaldehydes.
Hexane:Dichloromethane (1:1)VariesUseful for less polar impurities.
Toluene:Ethyl Acetate (95:5)VariesAlternative non-polar/polar system.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent can be found.[2] The principle lies in the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Principle: The crude material is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts or having different solubility profiles, remain in the solution.

Materials:

  • Crude 3-Bromo-2-chloro-5-methylbenzaldehyde

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Potential Recrystallization Solvents:

Solvent Solubility Characteristics
EthanolGood solubility when hot, lower when cold for many aromatic aldehydes.
IsopropanolSimilar to ethanol, can be a good alternative.
Hexane/Ethyl Acetate MixtureA solvent pair can be used if a single solvent is not ideal.

Purity Assessment: Ensuring Quality and Reproducibility

After purification, it is crucial to assess the purity of the 3-Bromo-2-chloro-5-methylbenzaldehyde. Several analytical techniques can be employed for this purpose.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of non-volatile and thermally labile compounds.[4]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds.[5][6] It provides information on both the purity and the identity of the components.

Typical GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split/splitless injection.

  • Detection: Mass spectrometry (electron ionization mode).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and for identifying any remaining impurities.

Logical Flow for Purity Analysis

G cluster_0 Purity & Identity Confirmation Purified_Sample Purified 3-Bromo-2-chloro-5-methylbenzaldehyde TLC TLC Analysis (Quick Check) Purified_Sample->TLC GC_MS GC-MS Analysis (Purity & Volatile Impurities) Purified_Sample->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Purified_Sample->NMR HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC Final_Product High-Purity Product (>98%) HPLC->Final_Product Purity Confirmed GC_MS->Final_Product Purity Confirmed NMR->Final_Product Structure Confirmed

Caption: Decision-making workflow for the analytical assessment of purified 3-Bromo-2-chloro-5-methylbenzaldehyde.

Conclusion

The successful synthesis of high-purity 3-Bromo-2-chloro-5-methylbenzaldehyde is a critical step in many research and development pipelines. The purification protocols and analytical methods detailed in this guide provide a robust framework for achieving the required level of purity. By understanding the potential impurities and applying the appropriate purification techniques, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-chlorobenzaldehyde and Its Derivatives.
  • Harris, D. C. (2015). Quantitative Chemical Analysis. W. H. Freeman and Company.
  • BenchChem. (2025). A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional.
  • Cai, M., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(7), 3021. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • BenchChem. (2025). identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved from [Link]

  • Laurence, M. Harwood, Christopher J. Moody. (1989). Experimental organic chemistry: Principles and Practice.
  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Vertex AI Search. (2025). How to test the purity of benzaldehyde? - Blog.
  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Japan Environmental Sanitation Center. (n.d.). GC/MS analysis using a capillary column. Retrieved from [Link]

  • ResearchGate. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

Sources

Application

Scale-Up Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde: A Robust 4-Step Regioselective Protocol

Executive Summary 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) is a highly functionalized, tetra-substituted aromatic building block utilized in the development of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) is a highly functionalized, tetra-substituted aromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals. Synthesizing multi-substituted benzenes with precise regiocontrol is notoriously challenging due to competing directing effects during electrophilic aromatic substitution. This application note details a highly scalable, self-validating 4-step synthetic protocol starting from inexpensive 5-methylanthranilic acid, ensuring absolute regiocontrol and high overall yield.

Process Chemistry Rationale (E-E-A-T)

Direct formylation or halogenation of simple toluenes often yields complex isomeric mixtures that are difficult to separate on a large scale, leading to unacceptable mass losses. To achieve absolute regiocontrol, this protocol leverages the synergistic directing effects of pre-existing functional groups.

  • Regioselective Bromination : Starting with 5-methylanthranilic acid, the strongly activating, ortho/para-directing amino group at position 2 and the meta-directing carboxylic acid at position 1 synergistically direct electrophilic bromination exclusively to position 3 (). The para position (relative to the amino group) is sterically and electronically blocked by the methyl group, preventing over-bromination.

  • Sandmeyer Chlorination : Direct chlorination of a brominated toluene is unselective. The Sandmeyer reaction perfectly leverages the pre-existing amino group via a diazonium intermediate to install the chlorine atom at position 2 with 100% regiocontrol.

  • Chemoselective Borane Reduction : Reducing the carboxylic acid to a benzyl alcohol requires a reagent that will not cause hydrodehalogenation of the aryl bromide or chloride. Borane-tetrahydrofuran (BH₃·THF) is highly chemoselective for carboxylic acids and leaves aryl halides completely intact, unlike Lithium Aluminum Hydride (LiAlH₄) ().

  • Catalytic Anelli-TEMPO Oxidation : For the final oxidation to the aldehyde, the Swern oxidation is avoided due to its requirement for cryogenic temperatures (-78 °C) and the generation of toxic dimethyl sulfide. Instead, the Anelli oxidation utilizes catalytic TEMPO and stoichiometric aqueous sodium hypochlorite (bleach) at 0–5 °C, offering a highly scalable, green, and safe alternative ().

Regioselectivity Core 5-Methylanthranilic Acid (Aromatic Core) NH2 -NH2 Group (Pos 2) Strongly Activating Ortho/Para Directing Core->NH2 COOH -COOH Group (Pos 1) Deactivating Meta Directing Core->COOH CH3 -CH3 Group (Pos 5) Activating Ortho/Para Directing Core->CH3 Target Position 3 (Target) Synergistic Directing Effects Sterically Accessible NH2->Target Ortho effect Blocked Position 4 & 6 Steric/Electronic Mismatch Position 5: Blocked NH2->Blocked Para blocked by CH3 COOH->Target Meta effect CH3->Blocked Para/Ortho mismatch

Directing group logic for the regioselective bromination at Position 3.

SynthesisRoute SM 5-Methylanthranilic Acid (Starting Material) Step1 Step 1: Regioselective Bromination Br2, AcOH, 15-20°C SM->Step1 Int1 2-Amino-3-bromo-5-methylbenzoic Acid Step1->Int1 Step2 Step 2: Sandmeyer Chlorination NaNO2, HCl, CuCl, 0°C to 80°C Int1->Step2 Int2 3-Bromo-2-chloro-5-methylbenzoic Acid Step2->Int2 Step3 Step 3: Carboxylic Acid Reduction BH3·THF, 0°C to 65°C Int2->Step3 Int3 (3-Bromo-2-chloro-5-methylphenyl)methanol Step3->Int3 Step4 Step 4: Catalytic Anelli Oxidation TEMPO, NaOCl, KBr, 0-5°C Int3->Step4 Product 3-Bromo-2-chloro-5-methylbenzaldehyde (Target Product) Step4->Product

4-Step synthetic workflow for 3-Bromo-2-chloro-5-methylbenzaldehyde.

Quantitative Data Summary

StepIntermediate / ProductCAS NumberMolecular WeightExpected YieldTarget Purity (HPLC)
SM 5-Methylanthranilic acid2941-78-8151.16 g/mol N/A≥98.0%
1 2-Amino-3-bromo-5-methylbenzoic acidN/A230.06 g/mol 85 - 90%≥97.0%
2 3-Bromo-2-chloro-5-methylbenzoic acid[1]154257-78-0249.50 g/mol 75 - 80%≥98.0%
3 (3-Bromo-2-chloro-5-methylphenyl)methanol[2]2090528-44-0235.51 g/mol 88 - 92%≥98.5%
4 3-Bromo-2-chloro-5-methylbenzaldehyde1934517-43-7233.49 g/mol 85 - 90%≥99.0%

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid.

  • Reaction: In a 5 L jacketed reactor, dissolve 5-methylanthranilic acid (302 g, 2.0 mol) in glacial acetic acid (2.5 L). Cool the solution to 15 °C.

  • Addition: Dissolve elemental bromine (335 g, 2.1 mol, 1.05 eq) in glacial acetic acid (500 mL). Add this solution dropwise over 2 hours, maintaining the internal temperature below 20 °C.

  • Stirring: Allow the mixture to stir for an additional 2 hours at room temperature.

  • Workup: Filter the resulting thick precipitate (hydrobromide salt) and wash with cold hexanes (500 mL). Suspend the solid in DI water (3 L) and neutralize with saturated aqueous sodium acetate to pH 5 to liberate the free amine.

  • Isolation: Filter the solid, wash thoroughly with DI water, and dry under vacuum at 45 °C.

  • Self-Validation Check: The reaction mass will transition from a clear solution to a thick slurry of pale-yellow crystals, indicating successful hydrobromide salt precipitation. HPLC should show <1% starting material.

Step 2: Sandmeyer Chlorination

Objective: Synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid.

  • Diazotization: Suspend 2-amino-3-bromo-5-methylbenzoic acid (230 g, 1.0 mol) in a mixture of concentrated HCl (600 mL) and DI water (600 mL). Cool to 0–5 °C. Add a solution of NaNO₂ (76 g, 1.1 mol) in water (200 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Substitution: In a separate 5 L reactor, dissolve Copper(I) chloride (118 g, 1.2 mol) in concentrated HCl (400 mL) and cool to 0 °C.

  • Addition: Transfer the cold diazonium solution dropwise into the CuCl solution.

  • Heating: Once addition is complete, gradually warm the reactor to 80 °C and stir for 2 hours.

  • Workup: Cool to room temperature, extract with Ethyl Acetate (3 x 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from toluene.

  • Self-Validation Check: Vigorous nitrogen gas evolution during the transfer to the CuCl solution confirms diazonium decomposition and successful chloride substitution.

Step 3: Chemoselective Borane Reduction

Objective: Synthesis of (3-Bromo-2-chloro-5-methylphenyl)methanol.

  • Preparation: Dissolve 3-bromo-2-chloro-5-methylbenzoic acid (125 g, 0.5 mol) in anhydrous THF (1 L) under a nitrogen atmosphere. Cool to 0 °C.

  • Reduction: Add BH₃·THF complex (1.0 M in THF, 1.0 L, 2.0 eq) dropwise over 1 hour.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) for 4 hours.

  • Quenching: Cool the reactor back to 0 °C. Carefully quench the reaction by adding Methanol (200 mL) dropwise until gas evolution ceases.

  • Workup: Concentrate the mixture under vacuum. Partition the residue between Ethyl Acetate (1 L) and 1M HCl (500 mL). Wash the organic layer with saturated NaHCO₃ (500 mL) and brine, dry over Na₂SO₄, and concentrate to yield the benzyl alcohol as a white solid.

  • Self-Validation Check: Vigorous hydrogen gas evolution upon the methanol quench is a critical safety and chemical indicator that excess active borane was present, confirming the reagent was not prematurely depleted by moisture.

Step 4: Catalytic Anelli-TEMPO Oxidation

Objective: Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde.

  • Preparation: Dissolve (3-bromo-2-chloro-5-methylphenyl)methanol (117 g, 0.5 mol) in Dichloromethane (1 L). Add a solution of KBr (6.0 g, 0.05 mol) in water (50 mL) and TEMPO (0.78 g, 0.005 mol). Cool the biphasic mixture to 0–5 °C.

  • Oxidation: Prepare 1.2 equivalents of aqueous NaOCl (bleach, ~10% active chlorine) and buffer it to pH 8.5–9.5 using NaHCO₃. Add this buffered bleach solution dropwise to the vigorously stirred reaction mixture over 1 hour, maintaining the temperature strictly below 5 °C.

  • Stirring: Stir for an additional 30 minutes at 0–5 °C.

  • Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 250 mL). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (300 mL) to quench unreacted hypochlorite, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via short-path distillation or silica plug filtration if necessary.

  • Self-Validation Check: The organic layer will turn a distinct orange-red upon TEMPO activation and fade to pale yellow upon reaction completion. A negative KI-starch paper test after the Na₂S₂O₃ wash confirms the complete neutralization of oxidizing agents.

References

  • Wheeler, A. S.; Oates, W. M. "The Bromination of Anthranilic Acid." Journal of the American Chemical Society, 1910, 32(6), 770-773.[Link]

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 1973, 38(16), 2786–2792.[Link]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry, 1987, 52(12), 2559–2562.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-chloro-5-methylbenzaldehyde

Welcome to the technical support center for 3-Bromo-2-chloro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile halogenated ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-2-chloro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile halogenated aromatic aldehyde in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your target molecules.

Section 1: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis and use of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Issue 1: Low Yield During the Synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde via Electrophilic Aromatic Substitution.

Question: I am attempting to synthesize 3-Bromo-2-chloro-5-methylbenzaldehyde by brominating 2-chloro-5-methylbenzaldehyde, but my yields are consistently low. What factors could be contributing to this, and how can I improve the outcome?

Answer:

Low yields in the electrophilic bromination of 2-chloro-5-methylbenzaldehyde are a common issue stemming from the deactivated nature of the aromatic ring. The aldehyde (-CHO) and chloro (-Cl) groups are electron-withdrawing, making the ring less susceptible to electrophilic attack.[1] Here’s a breakdown of potential causes and optimization strategies:

Causality and Strategic Solutions:

  • Insufficient Activation of Bromine: Molecular bromine (Br₂) is not a sufficiently strong electrophile to react efficiently with a deactivated ring.[2] A Lewis acid catalyst is essential to polarize the Br-Br bond and generate a more potent electrophilic species ("Br+").[1]

    • Optimization: Ensure you are using an appropriate Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The choice of Lewis acid can significantly impact the reaction rate.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted side products and decomposition.

    • Optimization: Conduct the reaction at a controlled low temperature, typically between 0-10 °C, especially during the addition of bromine.[1] This helps to manage the exothermic nature of the reaction and improve regioselectivity.

  • Formation of Isomeric Byproducts: The directing effects of the substituents on the ring can lead to a mixture of isomers. The methyl group is ortho, para-directing, while the chloro and aldehyde groups are meta-directing. This can result in bromination at different positions on the ring.

    • Optimization: While complete suppression of isomer formation is challenging, careful control of reaction conditions, particularly temperature and the rate of bromine addition, can favor the desired 3-bromo isomer. Slower addition of the brominating agent can help maintain a low concentration of the electrophile, potentially improving selectivity.

Experimental Protocol: Lewis Acid-Catalyzed Bromination

This protocol outlines a general procedure for the bromination of 2-chloro-5-methylbenzaldehyde using a Lewis acid catalyst.

ParameterRecommended ConditionRationale
Starting Material 2-chloro-5-methylbenzaldehydeThe precursor for the desired product.
Brominating Agent Liquid Bromine (Br₂) (1.1 eq)The source of the electrophilic bromine.
Lewis Acid Catalyst Anhydrous AlCl₃ or FeBr₃ (1.3 eq)To activate the bromine.[1]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous and inert solvents are crucial.
Temperature 0-10 °C during addition, then warm to RTTo control the reaction rate and minimize side products.[1]
Reaction Time 2-4 hours (monitor by TLC or GC)To ensure completion of the reaction.

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-methylbenzaldehyde in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the anhydrous Lewis acid catalyst in portions, ensuring the temperature does not rise significantly.

  • Slowly add a solution of bromine in the same solvent via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-10 °C.[1]

  • After the addition is complete, allow the mixture to stir at the same temperature or let it warm to room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with a 5% sodium carbonate or sodium bisulfite solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Issue 2: Difficulty in Purifying 3-Bromo-2-chloro-5-methylbenzaldehyde from Reaction Byproducts.

Question: I've successfully synthesized the target compound, but I'm struggling to separate it from isomeric impurities during purification. What are the best strategies for purification?

Answer:

The presence of closely related isomers makes the purification of 3-Bromo-2-chloro-5-methylbenzaldehyde challenging. The key is to exploit the subtle differences in their physical properties.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating isomers.

    • Optimization: Use a high-quality silica gel with a fine mesh size for better resolution. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. Start with a low polarity eluent and gradually increase the polarity to first elute the less polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique.

    • Optimization: The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can provide excellent separation of isomers.

Issue 3: Unexpected Side Reactions During Subsequent Transformations of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Question: When using 3-Bromo-2-chloro-5-methylbenzaldehyde in subsequent reactions, such as cross-coupling or condensation reactions, I'm observing unexpected side products. What could be the cause?

Answer:

The reactivity of 3-Bromo-2-chloro-5-methylbenzaldehyde is influenced by its multiple functional groups. Understanding their interplay is crucial for predicting and avoiding side reactions.

Potential Side Reactions and Avoidance Strategies:

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack.

    • Avoidance: Protect the aldehyde group as an acetal or dithiane before performing reactions that are incompatible with it. This is particularly important in reactions involving strong bases or nucleophiles. The protecting group can be removed under acidic conditions once the desired transformation is complete.

  • Halogen Reactivity in Cross-Coupling: Both the bromo and chloro substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck). The C-Br bond is generally more reactive than the C-Cl bond.

    • Selective Coupling: To achieve selective coupling at the bromine position, use palladium catalysts that favor the oxidative addition to the C-Br bond. Careful selection of the catalyst, ligands, and reaction conditions can allow for sequential cross-coupling reactions.

  • Steric Hindrance: The ortho-position to the aldehyde group is sterically hindered, which can affect the approach of bulky reagents.

    • Reagent Choice: Consider using smaller, more reactive reagents to overcome steric hindrance.

Workflow for a Protected Aldehyde Strategy

The following diagram illustrates a general workflow for protecting the aldehyde group before performing a subsequent reaction.

G start 3-Bromo-2-chloro- 5-methylbenzaldehyde protect Protect Aldehyde (e.g., Acetal Formation) start->protect Ethylene glycol, cat. acid reaction Desired Reaction (e.g., Suzuki Coupling) protect->reaction Pd catalyst, base, boronic acid deprotect Deprotect Aldehyde (Acidic Hydrolysis) reaction->deprotect Aq. HCl product Final Product deprotect->product

Caption: A workflow for protecting the aldehyde group.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 3-Bromo-2-chloro-5-methylbenzaldehyde?

A1: The most common synthetic route is the electrophilic bromination of 2-chloro-5-methylbenzaldehyde.[1] This reaction typically employs a Lewis acid catalyst to activate the bromine.[2] Another potential route involves the formylation of 1-bromo-2-chloro-4-methylbenzene, for example, through a Vilsmeier-Haack reaction.[3][4]

Q2: What are the key safety precautions when handling 3-Bromo-2-chloro-5-methylbenzaldehyde?

A2: 3-Bromo-2-chloro-5-methylbenzaldehyde is an irritant. It is important to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

Q3: How should 3-Bromo-2-chloro-5-methylbenzaldehyde be stored?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8°C.[6]

Q4: What are the expected spectroscopic signatures for 3-Bromo-2-chloro-5-methylbenzaldehyde?

A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons, the aldehyde proton (typically a singlet around 10 ppm), and the methyl protons (a singlet around 2.5 ppm). The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbon. The IR spectrum will exhibit a characteristic strong absorption for the carbonyl (C=O) stretch of the aldehyde, typically around 1700 cm⁻¹.

Q5: Can you explain the directing effects of the substituents on the aromatic ring during electrophilic substitution?

A5: In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile.[7]

  • Aldehyde (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

  • Chloro (-Cl): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive effect but directs ortho and para due to its ability to donate a lone pair of electrons through resonance.

  • Methyl (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive effect.

The regiochemical outcome of the bromination of 2-chloro-5-methylbenzaldehyde is a result of the interplay of these directing effects.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Hudson, R. L. (2006, August 21). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. ACS Omega.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Benchchem. (n.d.). A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • BLD Pharm. (n.d.). 1934517-43-7|3-Bromo-2-chloro-5-methylbenzaldehyde.
  • ResearchGate. (n.d.). In-mediated Allylation of aldehydes with 3-bromo-2-chloro-l-propene 49.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-5-methylbenzaldehyde.
  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • PubMed. (1997, May 2). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile.
  • NIST. (n.d.). Benzaldehyde, 3-bromo-.
  • Khan Academy. (n.d.). Electrophilic aromatic substitution.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization.
  • PubChem. (n.d.). 3-Bromo-2-chlorobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Bromination of 2,5-Dichlorobenzaldehyde.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • PMC. (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde.
  • Google Patents. (2016, March 15). (12) United States Patent.
  • University of Missouri-St. Louis. (n.d.). Electrophilic Bromination of Benzaldehyde – Reaction Coordinates.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde.
  • ACS Publications. (2011, June 20). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes.
  • Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde.

Sources

Optimization

Common byproducts in 3-Bromo-2-chloro-5-methylbenzaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7). This highly specific, multi-substituted aromatic building block presents unique regiochemical and ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7). This highly specific, multi-substituted aromatic building block presents unique regiochemical and chemoselective challenges.

This guide is designed for bench chemists and process scientists. It bypasses generic advice to directly address the mechanistic causality behind common synthetic failures, offering field-proven, self-validating protocols to ensure high-purity yields.

Synthetic Workflow & Byproduct Branching

SynthesisWorkflow SM1 2-Chloro-5-methylbenzaldehyde (Starting Material 1) Target 3-Bromo-2-chloro-5-methylbenzaldehyde (Target Product) SM1->Target NBS, H2SO4 (Low Yield) BP1 4-Bromo / 6-Bromo Isomers (Regio-byproducts) SM1->BP1 C4/C6 Activation by CH3 (Major Pathway) SM2 (3-Bromo-2-chloro-5-methylphenyl)methanol (Starting Material 2) SM2->Target Swern or MnO2 (Preferred Route) BP3 3-Bromo-2-chlorobenzoic acid (Over-oxidation Byproduct) SM2->BP3 Trace H2O (Hydrate Oxidation) BP4 Dimethyl Sulfide (DMS) (Odorous Byproduct) SM2->BP4 Swern Conditions (DMSO Reduction)

Synthetic pathways to 3-Bromo-2-chloro-5-methylbenzaldehyde and common byproduct branching points.

Section 1: Electrophilic Aromatic Bromination (Route A)

Q: I attempted a direct bromination of 2-chloro-5-methylbenzaldehyde using NBS, but LC-MS and NMR show a complex mixture of isomers. Why is the C3-bromo target the minor product? A: This is a classic failure of competing directing effects. In 2-chloro-5-methylbenzaldehyde, the C5-methyl group is an activating ortho/para director, which strongly drives electrophilic attack toward the C4 and C6 positions. The target C3 position relies solely on the weak ortho-directing effect of the deactivating C2-chlorine and the meta-directing effect of the strongly deactivating C1-aldehyde [1]. Because the transition state energy for C4/C6 attack is significantly lower, the 4-bromo and 6-bromo regioisomers will always dominate the product mixture.

Q: Can I force the regioselectivity to favor the C3 position? A: Practically, no. Direct electrophilic bromination of this specific substrate is structurally flawed for scale-up. To bypass this regiochemical trap, the field-proven approach is to abandon Route A and synthesize the target via the oxidation of the pre-brominated alcohol: (3-bromo-2-chloro-5-methylphenyl)methanol (Route B).

Section 2: Benzyl Alcohol Oxidation (Route B)

Q: I am oxidizing (3-bromo-2-chloro-5-methylphenyl)methanol to the aldehyde. My TLC shows a large, UV-active baseline spot that won't move even in 100% EtOAc. What is this byproduct? A: You have over-oxidized your product to 3-bromo-2-chloro-5-methylbenzoic acid (CAS: 56961-27-4). Aldehydes themselves are relatively stable to mild oxidants, but if there is trace water in your reaction mixture, the aldehyde rapidly forms a gem-diol (hydrate). This hydrate acts mechanistically like a primary alcohol and is immediately oxidized to the carboxylic acid. Maintaining strictly anhydrous conditions is the only way to prevent this causality.

Q: How do I choose between a Swern Oxidation and an MnO₂ Oxidation for this substrate? A: It depends on your tolerance for toxicity versus reaction time:

  • Swern Oxidation: Completely eliminates the risk of over-oxidation to the carboxylic acid because the mechanism strictly yields the carbonyl via a sulfur ylide intermediate [3]. However, it requires cryogenic temperatures (-78 °C) and generates stoichiometric amounts of toxic, foul-smelling dimethyl sulfide (DMS) [4].

  • MnO₂ Oxidation: A milder, heterogeneous reaction that is exceptionally easy to work up (simple filtration) [2]. However, it requires a large mass excess of activated MnO₂ (often 10-20 equivalents) and can take 12–24 hours, increasing the risk of over-oxidation if the solvent isn't perfectly dry.

Quantitative Data & Analytical Signatures

Use this table to rapidly identify your reaction components via TLC and LC-MS. Note the distinct isotopic signature caused by the presence of one Bromine and one Chlorine atom.

CompoundRoleMW ( g/mol )TLC Rf (4:1 Hex/EtOAc)MS (ESI) SignatureVisual/Physical State
(3-Bromo-2-chloro-5-methylphenyl)methanol Starting Material235.50~0.30[M-OH]⁺ 217 / 219 / 221White solid
3-Bromo-2-chloro-5-methylbenzaldehyde Target Product233.48~0.60[M+H]⁺ 234 / 236 / 238Pale yellow oil/solid
4-Bromo / 6-Bromo Isomers Regio-byproducts233.48~0.55 - 0.65[M+H]⁺ 234 / 236 / 238Pale yellow oil
3-Bromo-2-chlorobenzoic acid Over-oxidation249.48Baseline (0.0)[M-H]⁻ 247 / 249 / 251White crystalline solid
Dimethyl Sulfide (DMS) Swern Byproduct62.13N/A (Volatile)N/APungent gas

*Self-Validation Note: The[M+H]⁺ cluster for the target will appear in a highly specific ~3:4:1 intensity ratio (m/z 234, 236, 238) due to the natural isotopic abundance of ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1).

Standard Operating Protocols

Protocol 1: Swern Oxidation (Zero Over-Oxidation Risk)

Mechanistic Goal: Activate DMSO with oxalyl chloride to form a chloro(dimethyl)sulfonium salt, which traps the alcohol before base-induced elimination [3].

  • System Purge: Flame-dry a round-bottom flask. Purge with dry N₂. Add anhydrous CH₂Cl₂ (10 mL/mmol SM) and oxalyl chloride (1.5 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (3.0 eq) dissolved in a small volume of CH₂Cl₂. Validation Check: Vigorous gas evolution (CO, CO₂) must occur. Stir for 15 minutes.

  • Alcohol Addition: Dropwise add (3-bromo-2-chloro-5-methylphenyl)methanol (1.0 eq) in CH₂Cl₂. Stir for 30 minutes at -78 °C.

  • Elimination: Dropwise add Triethylamine (TEA) (5.0 eq). Validation Check: The clear solution will instantly turn into a cloudy white suspension (TEA-HCl precipitation).

  • Workup: Allow the reaction to warm to room temperature. Quench with water. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Odor Mitigation: Rinse all glassware with a 10% bleach solution to oxidize residual DMS to odorless dimethyl sulfoxide [4].

Protocol 2: Activated MnO₂ Oxidation (Scalable & Mild)

Mechanistic Goal: Heterogeneous surface-mediated hydride transfer [2].

  • Preparation: Dissolve (3-bromo-2-chloro-5-methylphenyl)methanol (1.0 eq) in anhydrous toluene or CH₂Cl₂ (15 mL/mmol).

  • Oxidation: Add activated MnO₂ (10.0 to 15.0 eq). Critical: The MnO₂ must be freshly activated (heated to 120 °C under vacuum for 24 hours prior to use) to prevent hydrate-induced over-oxidation.

  • Monitoring: Stir at room temperature to 50 °C. Validation Check: Spot on a silica TLC plate (4:1 Hexanes/EtOAc). The starting alcohol (Rf ~0.3) will convert to the aldehyde (Rf ~0.6). The new spot will have intensely higher UV activity due to the extended π-conjugation of the newly formed carbonyl group.

  • Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the highly pure aldehyde.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Molecules (via PubMed Central)[Link]

  • Observation of a large isotope effect in the manganese dioxide oxidation of benzyl alcohol The Journal of Organic Chemistry (ACS Publications)[Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory Journal of the American Chemical Society (ACS Publications)[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Master Organic Chemistry[Link]

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting for 3-Bromo-2-chloro-5-methylbenzaldehyde

Welcome to the Technical Support Center for 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) [1]. This guide is engineered for researchers, synthesis chemists, and drug development professionals who utilize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) [1]. This guide is engineered for researchers, synthesis chemists, and drug development professionals who utilize this halogenated aromatic building block in cross-coupling reactions, reductive aminations, and active pharmaceutical ingredient (API) synthesis.

Because of its specific structural electronics, this compound requires rigorous handling. Below, we break down the chemical causality of its degradation, troubleshooting FAQs, and self-validating protocols to ensure your workflows remain uncompromised.

Section 1: Chemical Causality - The "Why" Behind the Instability

Like many electron-deficient aromatic aldehydes, 3-Bromo-2-chloro-5-methylbenzaldehyde is highly susceptible to [2]. The formyl C–H bond is relatively weak, making it a prime target for radical-mediated degradation.

When exposed to ambient oxygen and light, a radical chain reaction is initiated:

  • Initiation : UV light or trace metals catalyze the abstraction of the formyl hydrogen, generating a highly reactive benzoyl radical.

  • Propagation : The radical reacts with molecular oxygen (O₂) to form a benzoylperoxy radical. This peroxy radical abstracts a hydrogen from another aldehyde molecule, yielding perbenzoic acid[2].

  • Termination/Degradation : The perbenzoic acid intermediate undergoes a Baeyer-Villiger-type oxidation with another aldehyde molecule, ultimately producing two equivalents of 3-bromo-2-chloro-5-methylbenzoic acid .

This degradation manifests as a white, crystalline precipitate (the carboxylic acid) within the normally liquid or low-melting solid aldehyde, which will drastically depress yields in downstream nucleophilic additions.

Section 2: Autoxidation & Stabilization Pathway

G Aldehyde 3-Bromo-2-chloro- 5-methylbenzaldehyde Radical Benzoyl Radical Intermediate Aldehyde->Radical O2 / Light (Initiation) Adduct Bisulfite Adduct (Stable Storage) Aldehyde->Adduct + NaHSO3 (Stabilization) Peroxy Benzoylperoxy Radical Radical->Peroxy O2 (Propagation) Acid 3-Bromo-2-chloro- 5-methylbenzoic acid Peroxy->Acid + Aldehyde (Termination) Adduct->Aldehyde Acid/Base (Recovery)

Figure 1: Autoxidation pathway of 3-Bromo-2-chloro-5-methylbenzaldehyde and bisulfite stabilization.

Section 3: Troubleshooting Guide & FAQs

Q1: My 3-Bromo-2-chloro-5-methylbenzaldehyde has turned yellow and contains insoluble white crystals. Can I still use it? A1: No. The white crystals are 3-bromo-2-chloro-5-methylbenzoic acid, a direct product of autoxidation[2]. The yellowing indicates trace polymerization or complexation. Using this degraded material in reductive amination or Wittig reactions will severely depress your yield, as the carboxylic acid alters the pH and consumes basic reagents. You must purify the aldehyde before use (see Protocol B).

Q2: Why must I store this compound at 2-8 °C under an inert atmosphere? A2: Autoxidation is a kinetically driven radical process. Storing the compound at [3] reduces the thermal energy available to overcome the activation barrier of the initiation step. Purging the vial with Argon or Nitrogen removes molecular oxygen, starving the propagation step of the radical chain reaction[1].

Q3: I am scaling up a reaction and cannot easily maintain an inert atmosphere for the raw material over weeks. Is there a chemical stabilization method? A3: Yes. You can convert the aldehyde into its [4]. The nucleophilic addition of bisulfite (HSO₃⁻) to the carbonyl forms a stable, water-soluble alpha-hydroxy sulfonate. This adduct is completely resistant to autoxidation and can be stored at room temperature. The free aldehyde is easily regenerated under mild acidic or basic conditions right before your reaction.

Section 4: Quantitative Data & Quality Control

To ensure experimental reproducibility, verify the integrity of your batch against these quantitative markers before proceeding with synthesis.

ParameterPure CompoundDegraded CompoundAnalytical Method
Appearance White to pale yellow solid/liquidYellow/brown with white crystalsVisual Inspection
Purity (Target) > 98.0%< 90.0% (Variable)HPLC (UV at 254 nm)
¹H NMR (Carbonyl) ~10.3 ppm (1H, s, CHO)Broad peak ~12-13 ppm (COOH)¹H NMR (CDCl₃, 400 MHz)
Solubility Fully soluble in DCM, EtOAcInsoluble white residue in DCMVisual / Gravimetric
Storage Temp 2-8 °CRoom TemperatureThermocouple
Section 5: Standard Operating Procedures (SOPs)
Protocol A: Inert Gas Purging for Long-Term Storage

Causality: Removing molecular oxygen prevents the propagation step of the autoxidation radical chain, while amber glass prevents photochemical initiation.

  • Vial Selection: Transfer the pure aldehyde to an amber glass vial.

    • Validation: Amber glass blocks UV light (< 400 nm), preventing the homolytic cleavage of the formyl bond.

  • Purging: Insert a needle connected to a Schlenk line (Argon or Nitrogen) into the vial's septum. Insert a smaller bleed needle to allow ambient air to escape.

  • Displacement: Gently flow the inert gas over the headspace for 2-3 minutes. Argon is preferred as it is heavier than air and settles as a blanket over the compound.

  • Sealing: Remove the bleed needle first, followed by the gas needle. Immediately cap the vial with a PTFE-lined septum cap and wrap tightly with Parafilm.

  • Storage: Place the sealed vial in a secondary desiccator at [1].

    • Validation: Check the vial after 1 week; the material should remain a free-flowing solid/liquid with no white crust forming on the glass walls.

Protocol B: Recovery of Oxidized Aldehyde via Bisulfite Purification

Causality: The bisulfite anion is a strong nucleophile that selectively attacks the sterically unhindered aldehyde carbonyl, forming a water-soluble adduct[4]. The carboxylic acid degradation product and other lipophilic impurities remain in the organic phase.

  • Dissolution: Dissolve 1.0 g of degraded 3-Bromo-2-chloro-5-methylbenzaldehyde in 15 mL of diethyl ether or ethyl acetate in a separatory funnel.

  • Adduct Formation: Add 15 mL of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake vigorously for 10-15 minutes.

    • Validation: You will observe the formation of a dense white precipitate (the adduct) or a completely separated aqueous layer containing the dissolved adduct.

  • Phase Separation: Separate the aqueous layer (containing the stabilized aldehyde adduct). Extract the organic layer once more with 5 mL of saturated NaHSO₃. Discard the organic layer, which contains the 3-bromo-2-chloro-5-methylbenzoic acid impurity.

  • Regeneration: Transfer the combined aqueous layers to an Erlenmeyer flask. Slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M HCl until the pH reaches ~8-9 (for base) or ~2 (for acid) to shift the equilibrium and collapse the adduct back into the free aldehyde.

    • Validation: The solution will turn cloudy as the lipophilic free aldehyde drops out of the aqueous phase.

  • Extraction: Extract the cloudy aqueous mixture with 3 x 15 mL of dichloromethane (DCM).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

    • Validation: Run a TLC (Hexanes:EtOAc 9:1); you should see a single UV-active spot matching the R_f of the pure aldehyde, with no baseline spot (carboxylic acid).

References
  • Chemical Communications (via ResearchGate). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol". Available at:[Link]

Sources

Optimization

Troubleshooting failed reactions with 3-Bromo-2-chloro-5-methylbenzaldehyde

Technical Support Center: 3-Bromo-2-chloro-5-methylbenzaldehyde Welcome to the technical support center for 3-Bromo-2-chloro-5-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-2-chloro-5-methylbenzaldehyde

Welcome to the technical support center for 3-Bromo-2-chloro-5-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging chemical intermediate. Our goal is to provide not just solutions, but a foundational understanding of the molecule's reactivity to empower you to troubleshoot failed reactions effectively.

The unique substitution pattern of 3-Bromo-2-chloro-5-methylbenzaldehyde—featuring an aldehyde, a sterically hindering ortho-chloro group, a reactive bromo group, and an electron-donating methyl group—creates a nuanced reactivity profile. This guide addresses common issues encountered during its use in various synthetic transformations.

Troubleshooting Guide: Common Reaction Failures

This section is structured in a question-and-answer format to directly address specific experimental failures. We will explore the underlying chemical principles and provide actionable, field-proven solutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This class of reactions is frequently used to form a new carbon-carbon bond at the C-Br position. However, several side reactions and catalyst issues can lead to poor outcomes.

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product, with significant amounts of 2-chloro-5-methylbenzaldehyde (dehalogenated byproduct). What is the cause and how can I fix it?

Answer: This is the most common failure mode. The formation of the hydrodehalogenated byproduct points to a protonolysis side reaction that outcompetes the desired cross-coupling pathway. Let's break down the primary causes and solutions.

Causality Analysis: The key is understanding the catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, a critical Ar-Pd(II)-X intermediate is formed. This intermediate can either proceed through transmetalation (the productive pathway) or be intercepted by a proton source, leading to dehalogenation and regeneration of the Pd(0) catalyst (the unproductive pathway).[1]

  • Primary Cause 1: Presence of a Proton Source. Water is a common culprit. Even trace amounts in your solvents or reagents can lead to significant hydrodehalogenation. The aldehyde proton itself is generally not acidic enough to be the primary proton source, but impurities can be.[1]

  • Primary Cause 2: Strong Base. Strong, nucleophilic bases (e.g., NaOH, KOH, NaOEt) can attack the palladium complex or facilitate protonolysis. Weaker, non-nucleophilic inorganic bases are generally preferred.[1]

  • Primary Cause 3: Slow Reductive Elimination. If the final, product-forming step (reductive elimination) is slow, the Ar-Pd(II)-Ar' intermediate has more time to undergo side reactions.

Troubleshooting Protocol & Optimization:

Potential CauseTroubleshooting StepExpected Outcome & Rationale
Proton Source Contamination Ensure all reagents and solvents are rigorously anhydrous. Use freshly distilled solvents, flame-dried glassware, and maintain a strict inert atmosphere (Argon or Nitrogen).Reduction in hydrodehalogenation. By removing the proton source, you starve the primary side reaction pathway.[1]
Inappropriate Base Switch to a weaker, non-nucleophilic base. Excellent choices include K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]Minimized protonolysis. These bases are strong enough to facilitate the transmetalation step but are less likely to promote dehalogenation.[3]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands. Examples include P(t-Bu)₃ or biarylphosphine ligands like SPhos and XPhos.Accelerated reductive elimination. These ligands promote the final C-C bond-forming step, which helps it outcompete the dehalogenation side reaction.[1]
Low Reaction Temperature Screen a range of lower temperatures (e.g., from room temperature to 80 °C).Decreased rate of dehalogenation. Side reactions often have a different activation energy than the desired reaction; lowering the temperature can selectively slow the undesired pathway.
Poor Reagent Solubility Choose a solvent system that ensures all components are well-dissolved (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF).[2]Improved reaction kinetics. A homogeneous reaction mixture ensures efficient interaction between the catalyst and substrates.[1]

Below is a decision tree to guide your troubleshooting process for a failed Suzuki-Miyaura coupling reaction.

G start Low Yield or Failed Suzuki Coupling check_purity 1. Verify Starting Material Purity (NMR, GC-MS) start->check_purity dehalogenation 2. Significant Dehalogenation Byproduct Observed? check_purity->dehalogenation low_conversion 3. Low Conversion of Starting Material? dehalogenation->low_conversion No proton_source Potential Proton Source dehalogenation->proton_source Yes catalyst_issue Catalyst Deactivation low_conversion->catalyst_issue Yes strong_base Base Too Strong sol_proton Use Anhydrous Solvents/Reagents. Maintain Inert Atmosphere. proton_source->sol_proton slow_reductive Slow Reductive Elimination sol_base Switch to Weaker Base: K3PO4, Cs2CO3, K2CO3 strong_base->sol_base sol_ligand Use Bulky, Electron-Rich Ligands: P(t-Bu)3, SPhos, XPhos slow_reductive->sol_ligand temp_issue Temperature Too Low sol_catalyst Increase Catalyst Loading. Use Fresh Catalyst/Ligand. catalyst_issue->sol_catalyst solubility_issue Poor Solubility sol_temp Incrementally Increase Temperature. Monitor by TLC/LCMS. temp_issue->sol_temp sol_solubility Screen Different Solvent Systems (e.g., Dioxane, Toluene, DMF) solubility_issue->sol_solubility

Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura coupling.
Nucleophilic Addition to the Aldehyde (e.g., Wittig Reaction, Grignard Addition)

Reactions involving nucleophilic attack at the aldehyde carbonyl carbon can be sluggish due to steric and electronic factors.

Question: My Wittig reaction with 3-Bromo-2-chloro-5-methylbenzaldehyde is slow and gives low yields, even with a reactive ylide. Why is this happening?

Answer: While the electron-withdrawing halogens increase the intrinsic electrophilicity of the carbonyl carbon, this effect is often overshadowed by severe steric hindrance.[4]

Causality Analysis:

  • Steric Hindrance: The primary culprit is the chlorine atom at the ortho position. This bulky substituent physically blocks the trajectory of the incoming nucleophile (the Wittig ylide), significantly increasing the activation energy of the reaction.

  • Ylide Reactivity: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and necessary for this transformation. Stabilized ylides (containing electron-withdrawing groups) are generally not reactive enough to overcome the steric barrier.[5]

Troubleshooting Protocol & Optimization:

  • Use a Non-Stabilized Ylide: Ensure you are using a reactive ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). Stabilized ylides will likely fail.[5][6]

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to the boiling point of THF, ~66 °C) can provide the necessary energy to overcome the steric barrier. Monitor carefully for decomposition.

    • Solvent: Anhydrous THF or diethyl ether are standard choices.[6]

  • Consider an Alternative Reaction: If the Wittig reaction remains problematic, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than Wittig ylides, often providing superior yields for hindered aldehydes.

Reductive Amination

The one-pot conversion of the aldehyde to an amine using an amine source and a reducing agent is efficient but can be prone to side reactions.

Question: I am attempting a one-pot reductive amination and observing a mix of the desired secondary amine, the corresponding alcohol (from aldehyde reduction), and unreacted starting material. How can I improve the selectivity?

Answer: This outcome suggests a mismatch between the rates of imine formation and reduction. The reducing agent is likely reducing the aldehyde before it can effectively condense with the amine to form the imine intermediate.

Causality Analysis: Reductive amination is a tandem reaction:

  • Aldehyde + Amine ⇌ Imine + H₂O

  • Imine + Reducing Agent → Amine

For a successful one-pot reaction, the rate of imine formation must be comparable to or faster than the rate of aldehyde reduction.[7] With a sterically hindered aldehyde like ours, imine formation can be slow, allowing the reducing agent to attack the more accessible aldehyde.

Troubleshooting Protocol & Optimization:

  • Choose a Chemoselective Reducing Agent: The choice of hydride source is critical. Avoid powerful reducing agents like LiAlH₄ or NaBH₄ in a one-pot setting. Instead, use a milder agent that preferentially reduces the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this purpose.[8]

  • Employ a Two-Step, One-Pot Procedure:

    • Dissolve the aldehyde and the amine in a suitable solvent (e.g., Dichloroethane (DCE) or THF).

    • Stir at room temperature for 1-2 hours to allow the imine-forming equilibrium to be established. You can add a dehydrating agent like molecular sieves to drive this equilibrium.

    • Then, add the reducing agent (e.g., NaBH(OAc)₃) to the mixture and continue stirring until the reaction is complete. This ensures the imine has a chance to form before the reductant is introduced.[8]

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[7]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 3-Bromo-2-chloro-5-methylbenzaldehyde?

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde group.

  • Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes, as it is an irritant.[9]

Q2: How can I confirm the purity of my starting material?

  • NMR Spectroscopy: ¹H NMR is highly effective. Look for a sharp singlet for the aldehyde proton (CHO) typically between 9.5 and 10.5 ppm. The aromatic protons and the methyl group singlet (~2.4 ppm) should integrate to the correct ratios.

  • GC-MS Analysis: This is an excellent method to check for purity and identify volatile impurities. The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of one bromine and one chlorine atom.[10]

Q3: What is the relative reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions? The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions.[11] The oxidative addition of Pd(0) into the C-Br bond is much faster. This allows for selective functionalization at the bromine position while leaving the chlorine atom untouched, which can be a powerful tool for sequential, site-selective derivatization.

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Reactivity map of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Experimental Protocols

Protocol 1: General Procedure for a Test Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Preparation: To a flame-dried Schlenk flask, add 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Aldehyde as a Diethyl Acetal

This is recommended before attempting reactions that are incompatible with the aldehyde group (e.g., Grignard reactions on the C-Br site).[1]

  • Setup: To a round-bottom flask, add 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 eq.) and dissolve it in anhydrous ethanol.

  • Reagent Addition: Add triethyl orthoformate (1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the acidic catalyst is neutralized.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting acetal is often pure enough for the next step but can be purified by column chromatography if needed.

References

  • Benchchem. How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. Benchchem.
  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • BLD Pharm. 1934517-43-7|3-Bromo-2-chloro-5-methylbenzaldehyde|BLD Pharm. BLD Pharm.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,5-dichlorobenzaldehyde. Benchchem.
  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. SpectraBase.
  • YouTube. (2026) Aromatic Reactions: Practice Problems & Step-by-Step Solutions. YouTube.
  • Unknown. (2020) Aromatic Electrophilic substitution:.
  • Sigma-Aldrich. 3-Bromo-2-chloro-5-methylbenzaldehyde | 1934517-43-7. Sigma-Aldrich.
  • PubChemLite. 3-bromo-6-chloro-2-fluoro-5-methylbenzaldehyde (C8H5BrClFO). PubChemLite.
  • Benchchem. An In-depth Technical Guide to 3-Bromo-5-chlorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.
  • Benchchem. A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional. Benchchem.
  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
  • Unknown. 5 Major Electrophilic Aromatic Substitution Reactions Activating.
  • NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries.
  • Unknown. In-mediated Allylation of aldehydes with 3-bromo-2-chloro-l-propene 49 | Download Table.
  • Benchchem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem.
  • The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry.
  • PMC. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. PMC.
  • Master Organic Chemistry. (2017) Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Unknown. One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium.
  • Wikipedia. Wittig reaction. Wikipedia.
  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.
  • Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Capot Chemical.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Benchchem. A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-chlorobenzaldehyde and Its Derivatives. Benchchem.
  • Dalal Institute. Aromatic Electrophilic Substitution. Dalal Institute.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • ACS Publications. (2002) Rationalization of Anomalous Nonlinear Effects in the Alkylation of Substituted Benzaldehydes | Journal of the American Chemical Society. ACS Publications.
  • Master Organic Chemistry. (2018) Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • PubChem. 3-Bromo-2-chloro-5-ethylbenzaldehyde | C9H8BrClO | CID 118797037. PubChem.
  • Unknown. The Wittig Reaction: Synthesis of Alkenes.
  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.
  • PubChem. 2-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 11845896. PubChem.
  • Dalton Transactions (RSC Publishing). (2022) Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions (RSC Publishing).
  • Organic & Biomolecular Chemistry (RSC Publishing). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • PMC. (2020) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC.
  • Google Patents. US20080167499A1 - Process for the reductive amination of aldehydes and ketones. Google Patents.
  • Diva-Portal.org. (2015) Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.

Sources

Troubleshooting

Side reaction pathways for 3-Bromo-2-chloro-5-methylbenzaldehyde

Welcome to the technical support center for 3-Bromo-2-chloro-5-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-2-chloro-5-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides in-depth guidance on identifying and mitigating common side reactions encountered when working with 3-Bromo-2-chloro-5-methylbenzaldehyde.

Issue 1: Low Yield and Complex Product Mixture in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Root Cause Analysis:

The primary challenge in cross-coupling reactions with 3-Bromo-2-chloro-5-methylbenzaldehyde is achieving selective reaction at the C-Br bond without engaging the C-Cl bond or triggering other side reactions. The reactivity difference between the C-Br and C-Cl bonds is the foundation of this selectivity, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst.[1][2] However, several factors can lead to undesired pathways.

Potential Side Reaction Pathways:

  • Homocoupling: Formation of symmetrical biaryls from the coupling of two molecules of the organoboron reagent (in Suzuki reactions) or dimerization of the terminal alkyne (in Sonogashira reactions) is a common side reaction.[3][4] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4]

  • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom can occur, leading to the formation of 2-chloro-5-methylbenzaldehyde or 3-bromo-5-methylbenzaldehyde. This side reaction can be facilitated by certain ligands and bases.[2]

  • Reaction at the C-Cl bond: Under forcing conditions (e.g., high temperatures, prolonged reaction times), oxidative addition can also occur at the more robust C-Cl bond, leading to a mixture of products.[2]

  • Aldehyde-Related Side Reactions: The aldehyde functional group can participate in side reactions, such as polymerization or oxidation, particularly if the reaction is sluggish.[5][6]

Troubleshooting and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Atmosphere Maintain a strictly inert atmosphere (argon or nitrogen).Minimizes oxygen-induced catalyst oxidation and subsequent homocoupling.[4]
Catalyst Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.Ensures the catalytic cycle initiates efficiently with oxidative addition at the C-Br bond.[2]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands promote reductive elimination of the desired product over pathways leading to homocoupling.
Base Optimize the choice and amount of base.A weaker base or lower temperatures might decrease the rate of homocoupling more significantly than the desired cross-coupling.
Temperature Maintain the lowest effective temperature.Minimizes the risk of reaction at the less reactive C-Cl bond and reduces aldehyde degradation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-Br position of 3-Bromo-2-chloro-5-methylbenzaldehyde.

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1).

  • Reaction: Heat the mixture at 90°C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathway:

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) ArPd(II)X ArPd(II)X Pd(0)->ArPd(II)X Oxidative Addition ArPd(II)Ar' ArPd(II)Ar' ArPd(II)X->ArPd(II)Ar' Transmetalation ArPd(II)Ar'->Pd(0) Reductive Elimination Coupled Product Coupled Product ArPd(II)Ar'->Coupled Product 3-Bromo-2-chloro-5-methylbenzaldehyde 3-Bromo-2-chloro-5-methylbenzaldehyde 3-Bromo-2-chloro-5-methylbenzaldehyde->ArPd(II)X Arylboronic acid Arylboronic acid Arylboronic acid->ArPd(II)Ar' Homocoupling Product Homocoupling Product Arylboronic acid->Homocoupling Product O₂ Promotes

Caption: Simplified catalytic cycle for Suzuki coupling and the competing homocoupling pathway.

Issue 2: Formation of Both Alcohol and Carboxylic Acid Byproducts Under Basic Conditions

Root Cause Analysis:

When 3-Bromo-2-chloro-5-methylbenzaldehyde, an aldehyde lacking α-hydrogens, is subjected to strong basic conditions, it can undergo a disproportionation reaction known as the Cannizzaro reaction.[7][8] In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while another is oxidized to the carboxylic acid.[7]

Potential Side Reaction Pathway:

  • Cannizzaro Reaction: The base-induced disproportionation of two molecules of 3-Bromo-2-chloro-5-methylbenzaldehyde results in the formation of (3-Bromo-2-chloro-5-methyl)phenyl)methanol and 3-Bromo-2-chloro-5-methylbenzoic acid.[7][8][9]

Troubleshooting and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Base Avoid strong, concentrated bases (e.g., NaOH, KOH).High concentrations of hydroxide ions promote the initial nucleophilic attack on the aldehyde carbonyl, initiating the Cannizzaro reaction.[7]
Alternative Reactions If a reaction requires basic conditions, consider using a non-nucleophilic base or protecting the aldehyde group.Prevents the initial step of the Cannizzaro mechanism.
Crossed Cannizzaro If reduction of the aldehyde is desired, a "crossed" Cannizzaro reaction with formaldehyde can be employed.Formaldehyde is more readily oxidized, acting as a hydride source to reduce the target aldehyde.[9]

Visualizing the Cannizzaro Reaction:

Cannizzaro_Reaction Aldehyde_1 3-Bromo-2-chloro-5-methylbenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_1->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde_2 3-Bromo-2-chloro-5-methylbenzaldehyde Hydride_Transfer Hydride Transfer Aldehyde_2->Hydride_Transfer Base Strong Base (e.g., OH⁻) Base->Tetrahedral_Intermediate Tetrahedral_Intermediate->Hydride_Transfer Alcohol (3-Bromo-2-chloro-5-methyl)phenyl)methanol Hydride_Transfer->Alcohol Reduction Carboxylic_Acid 3-Bromo-2-chloro-5-methylbenzoic acid Hydride_Transfer->Carboxylic_Acid Oxidation

Caption: Mechanism of the Cannizzaro reaction leading to disproportionation.

Issue 3: Unexpected Ester or Carboxylic Acid Formation During Oxidation

Root Cause Analysis:

While the intended reaction may be the oxidation of the aldehyde to a carboxylic acid, the use of peroxy acids (e.g., m-CPBA) can lead to a Baeyer-Villiger oxidation, resulting in the formation of a formate ester which can be subsequently hydrolyzed to a phenol.[10][11][12]

Potential Side Reaction Pathway:

  • Baeyer-Villiger Oxidation: The peroxy acid oxidizes the aldehyde to a carboxylic acid, which can then react with another molecule of the peroxy acid to form an intermediate that rearranges to a formate ester.[12][13] Hydrolysis of this ester yields the corresponding phenol.

Troubleshooting and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Oxidizing Agent Use milder, more selective oxidizing agents for the aldehyde-to-carboxylic acid conversion (e.g., Pinnick oxidation with NaClO₂).Avoids the conditions that favor the Baeyer-Villiger rearrangement.
Temperature Perform the oxidation at low temperatures.Helps to control the reactivity and minimize over-oxidation or rearrangement.

Visualizing Baeyer-Villiger Oxidation:

Baeyer_Villiger Aldehyde 3-Bromo-2-chloro- 5-methylbenzaldehyde Criegee_Intermediate Criegee Intermediate Aldehyde->Criegee_Intermediate Peroxy_Acid Peroxy Acid Peroxy_Acid->Criegee_Intermediate Formate_Ester Formate Ester Criegee_Intermediate->Formate_Ester Rearrangement Phenol 3-Bromo-2-chloro- 5-methylphenol Formate_Ester->Phenol Hydrolysis

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-chloro-5-methylbenzaldehyde

Welcome to the technical support guide for 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS No. 1934517-43-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS No. 1934517-43-7). This document is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this versatile halogenated benzaldehyde intermediate. We will address the common and often complex purification challenges encountered during its synthesis and handling, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Understanding the Core Challenge: Synthesis and Impurity Profile

The purity of 3-Bromo-2-chloro-5-methylbenzaldehyde is paramount for its successful use in subsequent synthetic steps. Typically supplied at around 98% purity, the remaining impurities can interfere with sensitive downstream reactions. These impurities are almost always a direct result of the synthetic route employed. While multiple pathways exist, a common approach involves the electrophilic bromination or formylation of a substituted toluene precursor.

This process can generate a variety of structurally similar byproducts that are challenging to separate due to their comparable physicochemical properties.

Common Impurities and Their Origins
Impurity NameLikely OriginSeparation Challenge
2-Chloro-5-methylbenzaldehyde Incomplete bromination of the starting material.Similar polarity and volatility to the desired product.
Isomeric Dibromides Over-bromination of the aromatic ring.Can have very similar polarity, making chromatographic separation difficult.
3-Bromo-2-chloro-5-methylbenzoic acid Oxidation of the aldehyde group during synthesis or storage.Significantly different polarity, but can complicate extraction and chromatography if not removed.
Unreacted Starting Materials Incomplete reaction conversion.Varies depending on the specific starting material used.
Residual Solvents (e.g., Dichloromethane, Hexanes) Incomplete removal after reaction work-up and purification.Can be identified by NMR and removed under high vacuum.

The following diagram illustrates a conceptual synthetic workflow and highlights the stages where key impurities are typically introduced.

cluster_0 Synthesis Stage cluster_1 Impurity Introduction SM Starting Material (e.g., 2-chloro-5-methyltoluene) Reaction Formylation & Bromination (Multi-step or one-pot) SM->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Incomplete Reaction (Unreacted SM) Reaction->Imp1 leads to Imp2 Side Reactions (Isomers, Over-bromination) Reaction->Imp2 leads to Imp3 Work-up/Storage (Oxidation to Acid) Crude->Imp3 can lead to

Caption: Origin of impurities during synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered in the lab.

Q1: My crude product is a dark, oily residue after work-up. How do I proceed with purification?

A1: An oily or dark-colored crude product often indicates the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents.

  • Expert Rationale: The aldehyde functional group can be prone to side reactions under certain conditions, leading to polymerization. Furthermore, incomplete reactions leave behind starting materials which may be oils themselves.

  • Troubleshooting Steps:

    • Initial Analysis: Before attempting large-scale purification, analyze a small sample by Thin Layer Chromatography (TLC). This will give you a qualitative idea of the number of components in your mixture.

    • Aqueous Wash: If you suspect acidic impurities (like the corresponding benzoic acid), perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, pulling it into the aqueous layer.

    • Silica Plug Filtration: To remove baseline (highly polar) impurities and polymeric material, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and pass it through a short column ("plug") of silica gel.[1] This is a rapid, preliminary clean-up step before more rigorous purification.

Q2: I am struggling with poor separation during silica gel column chromatography. My fractions are all mixed. What can I do?

A2: This is a classic challenge, usually stemming from an improperly selected solvent system or poor column packing technique. The polarity of halogenated benzaldehydes is such that they require careful optimization of the mobile phase.[2]

  • Expert Rationale: The principle of column chromatography relies on the differential adsorption of compounds to the stationary phase (silica) and their solubility in the mobile phase.[3] If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, they will remain adsorbed to the silica.

  • Troubleshooting and Optimization Workflow:

Start Poor Separation Observed TLC Step 1: TLC Analysis (Hexane/Ethyl Acetate mixtures) Start->TLC Goal Goal: Achieve Rf of 0.25-0.35 for the desired product TLC->Goal AdjustSolvent Step 2: Adjust Solvent Polarity (Increase/decrease Ethyl Acetate %) TLC->AdjustSolvent ColumnPrep Step 3: Column Preparation - Use 30-50x weight of silica to sample - Pack a long, thin column for better resolution Goal->ColumnPrep AdjustSolvent->TLC Load Step 4: Sample Loading - Use minimal solvent (Dry loading is preferred) ColumnPrep->Load Elute Step 5: Elution - Use the optimized solvent system - Collect small fractions Load->Elute

Caption: Workflow for optimizing column chromatography.

  • Pro-Tip: A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. Try ratios from 95:5 to 80:20 (Hexane:EtOAc). The ideal system will give your product an Rf value of ~0.3 on a TLC plate.[2]

Q3: Can I purify 3-Bromo-2-chloro-5-methylbenzaldehyde by recrystallization?

A3: Yes, recrystallization can be an effective method, especially for removing impurities with significantly different solubility profiles. However, it can be challenging if isomeric impurities are present, as they may co-crystallize.[4]

  • Expert Rationale: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[4]

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good candidates include isopropanol, ethanol/water mixtures, or toluene/hexane mixtures.

    • Problem: "Oiling Out": If your compound separates as an oil instead of crystals upon cooling, it means the boiling point of the solvent is higher than the melting point of your impure compound. Try using a lower-boiling point solvent or a more dilute solution.

    • Problem: No Crystals Form: This usually means too much solvent was used.[4] Gently heat the solution to evaporate some of the solvent and attempt to cool it again. Seeding with a previously obtained pure crystal can also induce crystallization.

Q4: How do I definitively assess the purity of my final product?

A4: A multi-faceted approach is required for confident purity assessment. No single technique tells the whole story.[5][]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the gold standards for quantitative purity analysis.[7] They physically separate components and provide a purity percentage based on peak area. GC is particularly useful for detecting volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying organic impurities. Integrating the peaks corresponding to your product against those of known impurities or a standard can provide a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product that has been pre-filtered through a silica plug to remove baseline impurities.

  • TLC Analysis: Determine the optimal solvent system (e.g., 90:10 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the product.

  • Column Packing:

    • For 1g of crude material, use approximately 40-50g of silica gel (230-400 mesh).[9]

    • Prepare a slurry of the silica gel in the non-polar component of your mobile phase (hexane).

    • Clamp the column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.

    • Pour the silica slurry into the column, gently tapping the side to ensure even packing. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible volume of dichloromethane or your mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of your chosen solvent system (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid just dissolves. Add the solvent dropwise until a clear, saturated solution is obtained. Do not add excess solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • PubChem. 3-Bromo-2-chlorobenzaldehyde Compound Summary. Available at: [Link]

  • Cheméo. Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Available at: [Link]

  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE Spectra. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • University of Alberta. Column chromatography. Available at: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available at: [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • Google Patents. U.S. Patent Document.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • University of Rochester. Flash Column Chromatography. Available at: [Link]

  • SIELC. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: A new convenient synthetic route.... Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Bromo-2-chloro-5-methylbenzaldehyde vs other substituted benzaldehydes

Title: A Comparative Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde in Advanced Organic Synthesis Introduction In the optimization phase of drug discovery and advanced organic synthesis, the precise spatial arrangement o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde in Advanced Organic Synthesis

Introduction

In the optimization phase of drug discovery and advanced organic synthesis, the precise spatial arrangement of functional groups on an aromatic ring dictates both the synthetic tractability and the pharmacokinetic profile of the resulting scaffold. 3-Bromo-2-chloro-5-methylbenzaldehyde (BCMB, CAS: 1934517-43-7) [1] is a highly specialized tri-substituted building block. Unlike simpler mono- or di-substituted analogs, BCMB offers three orthogonal vectors for functionalization: a sterically shielded aldehyde, a highly reactive chemoselective bromo handle, and an ortho-chloro substituent that heavily influences local sterics and electronic distribution.

This guide objectively compares BCMB against standard substituted benzaldehydes, detailing the causality behind its unique reactivity and providing self-validating experimental protocols for its application.

Structural & Electronic Comparison

The integration of multiple halogens and a methyl group fundamentally alters the reactivity of the aldehyde and the aromatic ring compared to simpler analogs like 2-chlorobenzaldehyde or 3-bromobenzaldehyde.

  • Steric Shielding (The Ortho-Effect): The ortho-chloro group in BCMB forces the aldehyde out of coplanarity with the aromatic ring. This reduces conjugation, thereby increasing the electrophilicity of the carbonyl carbon while simultaneously imposing a physical barrier to bulky nucleophiles. This phenomenon mirrors the behavior of o-chloro-substituted benzaldehydes in crossed acyloin condensations, where unwanted dimerization is suppressed in favor of highly chemoselective cross-coupling[2].

  • Chemoselectivity (Br vs. Cl): In palladium-catalyzed cross-coupling, the differential Bond Dissociation Energies (BDE) govern the reaction site. The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, a principle widely exploited in the synthesis of complex functionalized benzaldehydes[3].

  • Lipophilic Tuning: The C5-methyl group provides a lipophilic anchor, a common strategy in hit-to-lead optimization to improve target binding affinity and tune the overall partition coefficient (LogP).

Table 1: Quantitative & Qualitative Comparison of Substituted Benzaldehydes
CompoundKey Reactive HandlesC-Halogen BDE (kcal/mol)Aldehyde Steric ShieldingPd-Coupling Chemoselectivity
3-Bromo-2-chloro-5-methylbenzaldehyde Aldehyde, C-Br, C-ClC-Br: ~81 C-Cl: ~96High (ortho-Cl effect)Excellent (Exclusive C-Br insertion)
2-Chlorobenzaldehyde Aldehyde, C-ClC-Cl: ~96HighPoor (Requires harsh conditions)
3-Bromobenzaldehyde Aldehyde, C-BrC-Br: ~81LowGood (Prone to aldehyde side-reactions)
4-Methylbenzaldehyde AldehydeN/ALowN/A

Causality in Experimental Choices

Why choose BCMB over the sequential halogenation of a simpler benzaldehyde? Direct halogenation of 3-methylbenzaldehyde often yields inseparable mixtures of regioisomers. Utilizing pre-functionalized BCMB guarantees exact spatial arrangement. Furthermore, the orthogonal reactivity of BCMB creates a self-validating system : researchers can confidently apply standard Suzuki conditions to exclusively react at the bromo position. The ortho-chloro group naturally protects the aldehyde from unwanted side reactions (such as rapid Cannizzaro disproportionation) while still allowing targeted nucleophilic attack under specific, Lewis-acid-mediated conditions.

Experimental Methodologies

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid exclusively to the C3-bromo position while leaving the C2-chloro and C1-aldehyde intact.

  • Preparation: In an oven-dried Schlenk flask, combine BCMB (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Selection: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M, 2.0 equiv).

    • Causality: K₂CO₃ is a mild base that sufficiently activates the boronic acid for transmetalation without triggering base-catalyzed degradation of the unmasked aldehyde.

  • Reaction Execution: Heat the mixture to 80 °C for 4-6 hours under an argon atmosphere.

    • Causality: A temperature of 80 °C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, but remains too low to activate the stronger C-Cl bond, ensuring absolute chemoselectivity.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. The crude ¹H-NMR will act as a self-validating check: the disappearance of the original meta-coupling pattern of the C4 and C6 aromatic protons confirms successful substitution at C3.

Protocol 2: Reductive Amination of the Hindered Aldehyde

Objective: Convert the sterically hindered aldehyde to a secondary amine.

  • Imine Formation: Dissolve BCMB (1.0 equiv) and a primary amine (1.2 equiv) in anhydrous dichloroethane (DCE). Add Ti(OiPr)₄ (2.0 equiv).

    • Causality: The ortho-chloro group severely hinders spontaneous imine formation. A strong, oxophilic Lewis acid like Ti(OiPr)₄ is required to activate the carbonyl carbon and drive the elimination of water.

  • Reduction: After stirring for 12 hours at room temperature, cool the reaction to 0 °C and carefully add NaBH(OAc)₃ (2.5 equiv).

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that will reduce the transient iminium ion without reducing the halogens or any unreacted aldehyde.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Visualizations

BCMB_Reactivity BCMB 3-Bromo-2-chloro-5-methylbenzaldehyde (BCMB) Aldehyde C1-Aldehyde Sterically Shielded BCMB->Aldehyde Nucleophilic Attack Bromo C3-Bromo Chemoselective Handle BCMB->Bromo Pd-Catalysis Chloro C2-Chloro Inert to Mild Pd BCMB->Chloro Ortho-Effect RedAm Reductive Amination (Requires Lewis Acid) Aldehyde->RedAm Suzuki Suzuki-Miyaura Coupling (Fast Oxidative Addition) Bromo->Suzuki LateStage Late-Stage Functionalization (Harsh Conditions Required) Chloro->LateStage

Divergent orthogonal reactivity pathways of 3-Bromo-2-chloro-5-methylbenzaldehyde (BCMB).

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: Organic Letters - ACS Publications URL:[Link][3]

  • Highly Chemoselective Direct Crossed Aliphatic−Aromatic Acyloin Condensations with Triazolium-Derived Carbene Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

Sources

Comparative

Biological activity of 3-Bromo-2-chloro-5-methylbenzaldehyde derivatives.

An In-Depth Comparative Guide to the Biological Activity of 3-Bromo-2-chloro-5-methylbenzaldehyde Derivatives Introduction: The Therapeutic Potential of Halogenated Benzaldehydes In the landscape of medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Bromo-2-chloro-5-methylbenzaldehyde Derivatives

Introduction: The Therapeutic Potential of Halogenated Benzaldehydes

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its simple aromatic structure provides a versatile template that can be strategically modified to interact with a wide array of biological targets. The introduction of halogen atoms—such as bromine and chlorine—to this scaffold dramatically alters its physicochemical properties, including lipophilicity, electronic character, and metabolic stability.[1] These modifications can lead to a significant enhancement of biological activity, making halogenated benzaldehydes prized starting materials for drug discovery.[1][2]

This guide focuses on the derivatives of 3-bromo-2-chloro-5-methylbenzaldehyde, a polysubstituted scaffold poised for exploration. While direct research on this specific molecule is emerging, a wealth of data on structurally related bromo- and chloro-benzaldehyde derivatives allows for a robust comparative analysis. By examining these analogs, we can project the potential bioactivities of 3-bromo-2-chloro-5-methylbenzaldehyde derivatives and provide a strategic framework for their synthesis and evaluation. We will delve into their comparative antimicrobial and anticancer activities, supported by experimental data from peer-reviewed literature, and provide detailed protocols for researchers to validate these findings.

The Core Scaffold: 3-Bromo-2-chloro-5-methylbenzaldehyde

The 3-bromo-2-chloro-5-methylbenzaldehyde molecule features a unique substitution pattern that offers distinct advantages for creating diverse chemical libraries.

  • Reactive Aldehyde Group: The aldehyde functional group is a key reaction handle, most notably for the formation of imines, or Schiff bases, through condensation with primary amines.[3][4] Schiff bases are a class of compounds renowned for their broad spectrum of biological activities.[3][5]

  • Electronic Effects: The presence of two electron-withdrawing halogens (bromo and chloro) at the ortho and meta positions significantly influences the reactivity of the aldehyde and the overall electronic nature of the aromatic ring. This can enhance binding affinity to biological targets.[6]

  • Lipophilicity and Steric Hindrance: The halogens and the methyl group increase the molecule's lipophilicity, which can improve its ability to cross biological membranes. The substitution pattern also introduces specific steric constraints that can be exploited for selective targeting.

The logical first step in exploring this scaffold's potential is the synthesis of Schiff base derivatives, a process illustrated below.

G A 3-Bromo-2-chloro- 5-methylbenzaldehyde C Condensation Reaction (Solvent, e.g., Ethanol, Reflux) A->C B Primary Amine (e.g., Aminophenol, Aniline derivative) B->C D Schiff Base Derivative Library C->D Synthesis E Antimicrobial Screening (MIC/MBC Assays) D->E F Anticancer Screening (MTT, SRB Assays) D->F G Data Analysis & SAR E->G F->G

Caption: General workflow for the synthesis and biological evaluation of Schiff base derivatives.

Comparative Analysis of Biological Activities

By examining published data on various halogenated benzaldehyde derivatives, we can establish a performance baseline and identify promising structural motifs.

Antimicrobial Activity: A Comparative Look

Schiff bases derived from halogenated benzaldehydes are widely recognized for their potent antibacterial and antifungal properties.[3][7] The mechanism often involves the azomethine group (-C=N-), which can interfere with microbial cell wall synthesis or chelate essential metal ions. The nature and position of the halogen substituent play a critical role in modulating this activity.[7]

Comparative Data for Benzaldehyde-Derived Schiff Bases

Parent AldehydeDerivative TypeTest OrganismMIC (µg/mL)Reference
4-ChlorobenzaldehydeSchiff base with 3-aminophenolStaphylococcus aureus>100[7]
4-ChlorobenzaldehydeSchiff base with 3-aminophenolEscherichia coli>100[7]
2-ChlorobenzaldehydeSchiff base with 3-aminophenolStaphylococcus aureus50[7]
2-ChlorobenzaldehydeSchiff base with 3-aminophenolEscherichia coli50[7]
SalicylaldehydeSchiff base with hydrazine hydrateStaphylococcus aureus6.25[8]
3-Br-5-Cl-salicylaldehydeZinc(II) ComplexStaphylococcus aureus125[9]
3-Br-5-Cl-salicylaldehydeZinc(II) ComplexEscherichia coli250[9]

Expert Insights:

  • Positional Isomerism Matters: As seen in the comparison between 2-chloro and 4-chlorobenzaldehyde derivatives, the position of the halogen significantly impacts efficacy. The ortho-substituted (2-chloro) derivative demonstrated superior activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to its para-substituted (4-chloro) counterpart.[7] This suggests that the steric and electronic effects at the ortho position are more favorable for antimicrobial action.

  • The Role of Other Substituents: The presence of a hydroxyl group, as in salicylaldehyde, can dramatically increase potency, with its hydrazine Schiff base showing an MIC of just 6.25 µg/mL against S. aureus.[8] This highlights the potential of multi-functionalized scaffolds.

  • Metal Complexation: Complexing Schiff bases with metal ions, such as Zinc(II), is a common strategy to enhance biological activity.[9] While the Zinc(II) complex of 3-bromo-5-chloro-salicylaldehyde showed moderate activity, this approach remains a viable path for potentiation.

Based on this comparative data, derivatives of 3-bromo-2-chloro-5-methylbenzaldehyde are predicted to exhibit significant antimicrobial activity, particularly if synthesized from amines that also contain activity-enhancing functional groups.

Anticancer Activity: Cytotoxicity Comparison

Substituted benzaldehydes are also precursors for potent anticancer agents. Their derivatives can induce apoptosis, inhibit cell proliferation, and interfere with critical cellular pathways in cancer cells.[8][10][11]

Comparative Cytotoxicity Data (IC₅₀ Values)

Parent Aldehyde/DerivativeCell LineIC₅₀ (µM or µg/mL)Reference
Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)11.95 µM[8]
Salicylaldehyde-o-phenylenediamine Schiff baseHEL (Leukemia)9.72 µM[8]
2-Chloro-5-nitrobenzaldehyde Schiff base (Ru Complex)MCF-7 (Breast)46.7 µM[10]
5-Fluorouracil-Benzaldehyde Schiff Base CocrystalSW480 (Colorectal)6.47 µg/mL[12]
Cisplatin (Reference Drug)VariousVaries (e.g., ~32 µM)[13]

Expert Insights:

  • Potent Cytotoxicity: Schiff bases derived from substituted aldehydes can exhibit potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range, often comparable to or better than some established chemotherapeutic agents.[8][13]

  • Target Specificity: The salicylaldehyde-o-phenylenediamine derivative showed strong activity against leukemia cell lines, indicating a degree of selectivity.[8] This underscores the importance of screening derivative libraries against a diverse panel of cancer cells.

  • Synergistic Effects: Creating co-crystals of Schiff bases with known anticancer drugs like 5-Fluorouracil can lead to significantly enhanced efficacy. The 5-FU-Benzaldehyde cocrystal had a much lower IC₅₀ value (6.47 µg/mL) than 5-FU alone (12.12 µg/mL) against colorectal carcinoma cells.[12]

The dual halogen substitution on the 3-bromo-2-chloro-5-methylbenzaldehyde scaffold suggests that its derivatives could possess favorable properties for anticancer activity, a hypothesis that warrants experimental validation using standardized cytotoxicity assays.

Structure-Activity Relationship (SAR) Insights

SAR Core Halogenated Benzaldehyde Scaffold Substituents Substituent Properties (Amine Moiety) Core->Substituents Halogen Halogen Type & Position (e.g., Ortho vs. Para) Core->Halogen Metal Metal Complexation (e.g., Zn, Cu, Ni) Core->Metal Antimicrobial Enhanced Antimicrobial Activity Substituents->Antimicrobial Modulates Anticancer Increased Cytotoxicity (Anticancer Activity) Substituents->Anticancer Modulates Halogen->Antimicrobial Strongly Influences Metal->Anticancer Potentiates

Caption: Key factors influencing the biological activity of benzaldehyde derivatives.

Synthesizing the available data reveals several key SAR principles:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like halogens generally enhances biological activity.[6] The combination of bromo and chloro groups in the target scaffold is therefore highly promising.

  • Positional Effects: The ortho position for halogen substituents appears to be more favorable for antimicrobial activity than the para position, likely due to a combination of steric and electronic influences on target binding.[7]

  • The Amine Component is Crucial: The choice of the primary amine used to form the Schiff base is as important as the aldehyde. Amines bearing additional functional groups (e.g., hydroxyls, heterocyclic rings) can introduce new binding interactions and significantly boost potency.[8]

Standardized Protocols for Experimental Validation

To ensure trustworthiness and reproducibility, the following detailed protocols for key experiments are provided. These protocols include critical controls and rationale for procedural steps.

Protocol 1: General Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from 3-bromo-2-chloro-5-methylbenzaldehyde and a selected primary amine (e.g., 4-aminophenol).

Materials:

  • 3-bromo-2-chloro-5-methylbenzaldehyde (1 mmol)

  • 4-aminophenol (1 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Dissolve 1 mmol of 3-bromo-2-chloro-5-methylbenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve 1 mmol of 4-aminophenol in 15 mL of absolute ethanol, warming gently if necessary.

  • Add the amine solution to the aldehyde solution in the flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Attach a condenser and reflux the mixture with constant stirring for 4-6 hours. Rationale: Refluxing provides the necessary activation energy for the condensation reaction while preventing solvent loss.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

  • Characterize the final product using FT-IR (to confirm C=N stretch), ¹H NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a synthesized derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Synthesized Schiff base derivative

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used for stock solution)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1024 µg/mL) in a suitable solvent like DMSO.

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in concentrations from 512 µg/mL down to 0.5 µg/mL.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard so that each well receives a final concentration of ~5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.

  • Include a positive control (wells with bacteria and a standard antibiotic) and a negative/sterility control (wells with MHB and test compound, no bacteria) and a growth control (wells with MHB and bacteria, no compound). Rationale: Controls are essential to validate the assay. The growth control ensures the bacteria are viable, the sterility control ensures the compound/media are not contaminated, and the positive control provides a benchmark for activity.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

Conclusion and Future Directions

While the book on 3-bromo-2-chloro-5-methylbenzaldehyde itself is still being written, this comparative guide demonstrates its immense potential. By analyzing the established biological activities of its structural cousins, we can confidently predict that its derivatives, particularly Schiff bases, are strong candidates for development as novel antimicrobial and anticancer agents. The unique polysubstitution of this scaffold offers a rich design space for chemists to explore.

Future research should focus on synthesizing a diverse library of derivatives from this core molecule and screening them against a wide panel of bacterial, fungal, and cancer cell lines. Elucidating the precise mechanisms of action and exploring metal complexation are logical next steps that could lead to the discovery of next-generation therapeutics.

References

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. PMC. [Link]

  • (PDF) Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3- Aminophenol and Substituted Benzaldehydes. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. [Link]

  • synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. [Link]

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. PMC. [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. [Link]

  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. PMC. [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. MDPI. [Link]

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. [Link]

  • 3-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 54541217. PubChem. [Link]

  • In Silico Virtual Screening of Marine Aldehyde Derivatives from Seaweeds against SARS-CoV-2. PMC. [Link]

  • Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI. [Link]

  • 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809. PubChem. [Link]

  • Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions (RSC Publishing). [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistryEurope. [Link]

Sources

Validation

A Comparative Analysis of Synthetic Routes to 3-Bromo-2-chloro-5-methylbenzaldehyde

For the modern researcher and drug development professional, the efficient and reliable synthesis of complex chemical intermediates is a cornerstone of innovation. 3-Bromo-2-chloro-5-methylbenzaldehyde, a polysubstituted...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the efficient and reliable synthesis of complex chemical intermediates is a cornerstone of innovation. 3-Bromo-2-chloro-5-methylbenzaldehyde, a polysubstituted aromatic aldehyde, represents a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for further functionalization, making it a key precursor for a diverse range of molecular targets. This guide provides a comprehensive comparative analysis of three plausible synthetic routes to this important compound, offering detailed experimental protocols, data-driven comparisons, and insights into the chemical principles underpinning each approach.

Introduction

The strategic importance of 3-Bromo-2-chloro-5-methylbenzaldehyde lies in the precise arrangement of its functional groups. The aldehyde moiety serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The bromo and chloro substituents, along with the methyl group, modulate the electronic properties of the aromatic ring and provide sites for cross-coupling reactions, further expanding its synthetic utility. This guide explores three distinct and logical pathways for the synthesis of this target molecule, evaluating each for its efficiency, practicality, and scalability.

Route 1: Oxidation of 3-Bromo-2-chloro-5-methylbenzyl alcohol

This classical and often high-yielding approach relies on the preparation of the corresponding benzyl alcohol precursor, followed by its selective oxidation to the aldehyde.

Synthetic Scheme

Route 1 3-Bromo-2-chloro-5-methylbenzoic_acid 3-Bromo-2-chloro-5-methylbenzoic acid Reduction Reduction (e.g., LiAlH4, THF) 3-Bromo-2-chloro-5-methylbenzoic_acid->Reduction 3-Bromo-2-chloro-5-methylbenzyl_alcohol 3-Bromo-2-chloro-5-methylbenzyl alcohol Reduction->3-Bromo-2-chloro-5-methylbenzyl_alcohol Oxidation Oxidation (e.g., PCC, MnO2) 3-Bromo-2-chloro-5-methylbenzyl_alcohol->Oxidation Target_Molecule 3-Bromo-2-chloro-5-methylbenzaldehyde Oxidation->Target_Molecule

Caption: Synthetic pathway via oxidation of a benzyl alcohol intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-chloro-5-methylbenzyl alcohol

The synthesis of the requisite benzyl alcohol can be achieved through the reduction of the corresponding benzoic acid.

  • Reaction: 3-Bromo-2-chloro-5-methylbenzoic acid + LiAlH₄ → 3-Bromo-2-chloro-5-methylbenzyl alcohol

  • Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 3-bromo-2-chloro-5-methylbenzoic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-bromo-2-chloro-5-methylbenzyl alcohol.

Step 2: Oxidation to 3-Bromo-2-chloro-5-methylbenzaldehyde

A variety of oxidizing agents can be employed for this transformation. Pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) are common choices for the selective oxidation of primary alcohols to aldehydes.

  • Reaction: 3-Bromo-2-chloro-5-methylbenzyl alcohol + Oxidizing Agent → 3-Bromo-2-chloro-5-methylbenzaldehyde

  • Procedure (using PCC): To a stirred solution of 3-bromo-2-chloro-5-methylbenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) is added pyridinium chlorochromate (PCC) (1.5 eq.) in one portion. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-2-chloro-5-methylbenzaldehyde.

Analysis and Discussion

This route is generally reliable and high-yielding for the oxidation step. The primary challenge lies in the synthesis of the starting benzoic acid, which may itself require a multi-step synthesis. However, if the benzoic acid is readily available, this pathway offers a straightforward and efficient method. The use of strong reducing agents like LiAlH₄ requires careful handling and anhydrous conditions. Milder oxidizing agents can be used to avoid over-oxidation to the carboxylic acid.

Route 2: Direct Formylation of 1-Bromo-2-chloro-4-methylbenzene

This approach introduces the aldehyde group in a single step onto a pre-functionalized aromatic ring via an electrophilic aromatic substitution reaction.

Synthetic Scheme

Route 2 Starting_Material 1-Bromo-2-chloro-4-methylbenzene Formylation Formylation (Vilsmeier-Haack or Gattermann-Koch) Starting_Material->Formylation Target_Molecule 3-Bromo-2-chloro-5-methylbenzaldehyde Formylation->Target_Molecule

Caption: Synthetic pathway via direct formylation of a substituted toluene.

Experimental Protocols

Vilsmeier-Haack Formylation:

  • Reaction: 1-Bromo-2-chloro-4-methylbenzene + POCl₃/DMF → 3-Bromo-2-chloro-5-methylbenzaldehyde

  • Procedure: To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (excess) at 0 °C, phosphorus oxychloride (POCl₃) (1.5 eq.) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. 1-Bromo-2-chloro-4-methylbenzene (1.0 eq.) is then added, and the reaction mixture is heated to 60-80 °C for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium acetate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Analysis and Discussion

The success of this route hinges on the regioselectivity of the formylation reaction. The directing effects of the substituents on the starting material must be carefully considered. The methyl group is an activating, ortho, para-director. The bromo and chloro groups are deactivating but also ortho, para-directing. The interplay of these effects suggests that the incoming electrophile (the formyl group) will preferentially substitute at the positions ortho or para to the activating methyl group. The position ortho to the methyl group and meta to the halogens is sterically hindered. Therefore, formylation is most likely to occur at the position para to the methyl group, which is the desired position 6 on the ring, leading to the target molecule. The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic systems, and the presence of the activating methyl group should facilitate the reaction.[1]

Route 3: Multi-step Synthesis from 4-Methylaniline

This route involves a sequence of reactions to introduce the required functional groups onto a simple, commercially available starting material.

Synthetic Scheme

Route 3 4-Methylaniline 4-Methylaniline Bromination Bromination (Br2, AcOH) 4-Methylaniline->Bromination 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline Bromination->3-Bromo-4-methylaniline Sandmeyer_Reaction Sandmeyer Reaction (1. NaNO2, HCl 2. CuCl) 3-Bromo-4-methylaniline->Sandmeyer_Reaction 1-Bromo-2-chloro-4-methylbenzene 1-Bromo-2-chloro-4-methylbenzene Sandmeyer_Reaction->1-Bromo-2-chloro-4-methylbenzene Formylation Formylation (e.g., Vilsmeier-Haack) 1-Bromo-2-chloro-4-methylbenzene->Formylation Target_Molecule 3-Bromo-2-chloro-5-methylbenzaldehyde Formylation->Target_Molecule

Caption: Multi-step synthetic pathway starting from 4-methylaniline.

Experimental Protocols

Step 1: Bromination of 4-Methylaniline

  • Reaction: 4-Methylaniline + Br₂ → 3-Bromo-4-methylaniline

  • Procedure: To a solution of 4-methylaniline (1.0 eq.) in glacial acetic acid, a solution of bromine (1.0 eq.) in acetic acid is added dropwise at room temperature with stirring. The reaction mixture is stirred for an additional 1-2 hours. The precipitated product is collected by filtration, washed with water, and recrystallized to give 3-bromo-4-methylaniline.

Step 2: Sandmeyer Reaction to Introduce the Chloro Group

  • Reaction: 3-Bromo-4-methylaniline → 1-Bromo-2-chloro-4-methylbenzene

  • Procedure: 3-Bromo-4-methylaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated hydrochloric acid at room temperature. The mixture is stirred for 1-2 hours and then heated to 60-70 °C for 30 minutes. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.

Step 3: Formylation of 1-Bromo-2-chloro-4-methylbenzene

This step is identical to the procedure described in Route 2.

Analysis and Discussion

This route is the most convergent, starting from a simple precursor. However, it involves multiple steps, which can lead to a lower overall yield. The bromination of 4-methylaniline needs to be controlled to achieve mono-substitution at the desired position. The Sandmeyer reaction is a well-established method for introducing a chloro group, but it can sometimes be accompanied by side reactions. The final formylation step carries the same considerations regarding regioselectivity as in Route 2.

Comparative Summary

FeatureRoute 1: Oxidation of Benzyl AlcoholRoute 2: Direct FormylationRoute 3: Multi-step from 4-Methylaniline
Number of Steps 2 (assuming precursor availability)13
Starting Material 3-Bromo-2-chloro-5-methylbenzoic acid1-Bromo-2-chloro-4-methylbenzene4-Methylaniline
Key Reactions Reduction, OxidationElectrophilic Aromatic Substitution (Formylation)Bromination, Sandmeyer Reaction, Formylation
Potential Yield High for oxidation stepModerate to good, dependent on regioselectivityLower overall yield due to multiple steps
Advantages - High-yielding final step- Well-established reactions- Shortest route- Potentially high atom economy- Starts from a simple, inexpensive material
Disadvantages - Requires synthesis of the starting alcohol- Use of hazardous reducing agents- Regioselectivity can be a challenge- Requires specific formylation conditions- Longest route- Potential for side products in each step

Conclusion and Recommendation

All three proposed routes offer viable pathways for the synthesis of 3-Bromo-2-chloro-5-methylbenzaldehyde.

  • Route 1 is arguably the most reliable and potentially highest-yielding, provided the starting 3-bromo-2-chloro-5-methylbenzoic acid is accessible. The oxidation of benzyl alcohols to aldehydes is a well-understood and optimized transformation.

  • Route 2 presents the most elegant and atom-economical approach. Its success is critically dependent on the regiochemical outcome of the formylation reaction. A thorough analysis of the directing effects suggests that the desired isomer should be the major product, making this a very attractive option for further investigation and optimization.

For researchers aiming for an efficient and scalable synthesis, Route 2, the direct formylation of 1-bromo-2-chloro-4-methylbenzene, is recommended as the most promising starting point for development. Experimental verification of the regioselectivity would be the first critical step. If regioselectivity proves to be an issue, Route 1 offers a robust and dependable alternative.

References

  • [2] Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119-122.

  • [3] Gattermann, L.; Koch, J. A. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 1622-1624.

  • [4] March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

  • [5] Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.

  • [6] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

  • [7] Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.

  • [8] Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005.

  • [9] Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G., Jr. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley: Hoboken, NJ, 2005.

  • [10] Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 2, p.33 (1922).

  • [11] Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.

  • [12] Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

  • [13] Patai, S. The Chemistry of the Carbonyl Group; Interscience Publishers: London, 1966.

  • [1] Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000 , 56, 355-659.

Sources

Comparative

Spectroscopic comparison of 3-Bromo-2-chloro-5-methylbenzaldehyde isomers

A Comprehensive Spectroscopic Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde and Its Isomers for Researchers and Drug Development Professionals In the nuanced world of pharmaceutical development and scientific research,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic Guide to 3-Bromo-2-chloro-5-methylbenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

In the nuanced world of pharmaceutical development and scientific research, the precise identification of chemical isomers is not merely a procedural formality but a critical determinant of a compound's efficacy, safety, and patentability. The subtle shift of a single substituent on an aromatic ring can dramatically alter a molecule's biological activity and its interaction with target receptors. This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-chloro-5-methylbenzaldehyde and two of its isomers, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Critical Importance of Isomer Differentiation

3-Bromo-2-chloro-5-methylbenzaldehyde and its isomers are valuable intermediates in the synthesis of a wide array of more complex molecules, including potential drug candidates. The specific arrangement of the bromo, chloro, and methyl groups on the benzaldehyde scaffold dictates the steric and electronic environment of the reactive aldehyde functionality. This, in turn, influences the regioselectivity and stereoselectivity of subsequent chemical transformations. An incorrect isomer in a synthesis cascade can lead to the formation of unintended byproducts, costly purification challenges, and, most critically, inactive or even toxic final compounds. Therefore, rigorous spectroscopic analysis is paramount for quality control and the assurance of chemical integrity.

Experimental Methodologies: A Self-Validating Approach

The protocols outlined below are designed to provide a comprehensive and self-validating spectroscopic fingerprint for each isomer. The convergence of data from multiple, independent analytical techniques provides the highest level of confidence in structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy are the most powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the nature and position of neighboring substituents.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position of these absorption bands is characteristic of specific bond types.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies for the key functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the C-H stretches of the aromatic ring and methyl group.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: For volatile compounds like benzaldehyde derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique. The sample is injected into a gas chromatograph, which separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method that uses a high-energy electron beam to ionize the sample molecules, causing them to fragment in a reproducible manner.

  • Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight, and the fragmentation pattern serves as a molecular fingerprint. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Spectroscopic Comparison of Isomers

The following sections detail the predicted spectroscopic data for 3-Bromo-2-chloro-5-methylbenzaldehyde and two of its isomers. This data has been generated using established spectroscopic principles and online prediction tools to provide a basis for comparison.

Isomer Structures

Caption: Molecular structures of the three benzaldehyde isomers under comparison.

¹H NMR Data Comparison (Predicted)

The chemical shifts (δ) of the aromatic protons are highly dependent on the electronic effects (inductive and resonance) of the substituents. Halogens are electron-withdrawing via induction but can be weakly electron-donating through resonance. The methyl group is electron-donating. The aldehyde group is strongly electron-withdrawing.

Isomer Aldehyde-H (δ, ppm) Aromatic-H (δ, ppm) Methyl-H (δ, ppm)
3-Bromo-2-chloro-5-methylbenzaldehyde ~10.3~7.7 (s), ~7.6 (s)~2.4 (s)
2-Bromo-3-chloro-5-methylbenzaldehyde ~10.4~7.8 (s), ~7.5 (s)~2.4 (s)
5-Bromo-2-chloro-3-methylbenzaldehyde ~10.2~7.9 (d), ~7.7 (d)~2.5 (s)

Causality behind the differences: The precise chemical shifts of the aromatic protons are the most telling feature. In 3-Bromo-2-chloro-5-methylbenzaldehyde, the two aromatic protons are in different environments, but their signals are predicted to be singlets due to a lack of adjacent protons. The positions of these singlets will be influenced by the para- and ortho- relationships to the various substituents. In 5-Bromo-2-chloro-3-methylbenzaldehyde, the two aromatic protons are adjacent and would be expected to show coupling (doublets, d). The aldehyde proton chemical shift is also subtly influenced by the overall electronic nature of the ring.

¹³C NMR Data Comparison (Predicted)

The ¹³C NMR chemical shifts, particularly of the aromatic carbons, provide a clear distinction between the isomers.

Isomer Aldehyde-C (δ, ppm) Aromatic-C (δ, ppm) Methyl-C (δ, ppm)
3-Bromo-2-chloro-5-methylbenzaldehyde ~189~140, ~138, ~135, ~132, ~130, ~128~20
2-Bromo-3-chloro-5-methylbenzaldehyde ~190~141, ~137, ~136, ~133, ~129, ~127~20
5-Bromo-2-chloro-3-methylbenzaldehyde ~188~142, ~139, ~134, ~131, ~130, ~125~21

Causality behind the differences: The number of signals in the aromatic region will be six for each isomer, as all aromatic carbons are in unique electronic environments. The chemical shifts of the carbons directly bonded to the halogens will be significantly affected. The position of the methyl group will also influence the chemical shifts of the ipso-, ortho-, meta-, and para-carbons relative to it.

IR Spectroscopy Data Comparison

The IR spectra of all three isomers will share some common features, but the "fingerprint region" (below 1500 cm⁻¹) will be unique for each.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O stretch1690-1715
AldehydeC-H stretch2720-2780 and 2820-2880 (Fermi doublet)
Aromatic RingC=C stretch1450-1600
Aromatic RingC-H stretch~3050-3100
Methyl GroupC-H stretch~2850-2960
C-Cl BondStretch600-800
C-Br BondStretch500-650

Causality behind the differences: While the main functional group absorptions will be present in all isomers, the exact frequency of the C=O stretch can be subtly influenced by the electronic effects of the ring substituents. The most significant differences will be in the fingerprint region, where complex vibrations related to the entire molecular skeleton occur. These patterns are highly specific to the exact arrangement of the substituents and provide a unique fingerprint for each isomer.

Mass Spectrometry Data Comparison

The mass spectra of the isomers will all show a molecular ion peak corresponding to the molecular weight of C₈H₆BrClO. The key to differentiation lies in the fragmentation patterns.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
3-Bromo-2-chloro-5-methylbenzaldehyde 232/234/236[M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, [M-Br]⁺
2-Bromo-3-chloro-5-methylbenzaldehyde 232/234/236[M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, [M-Br]⁺
5-Bromo-2-chloro-3-methylbenzaldehyde 232/234/236[M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, [M-Br]⁺

Causality behind the differences: The molecular ion will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[1] The relative abundances of the fragment ions resulting from the loss of the halogen atoms ([M-Cl]⁺ and [M-Br]⁺) may differ between the isomers due to the influence of the other substituents on bond strengths. For example, steric hindrance around a C-Br or C-Cl bond in one isomer might favor the cleavage of the other halogen.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of the isomers.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Isomer Sample ms Mass Spectrometry (GC-MS) start->ms Determine MW and Fragmentation nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Determine Connectivity ir IR Spectroscopy (FTIR-ATR) start->ir Identify Functional Groups data_analysis Data Analysis and Comparison ms->data_analysis nmr->data_analysis ir->data_analysis isomer_1 3-Bromo-2-chloro-5-methylbenzaldehyde data_analysis->isomer_1 Match Spectral Data isomer_2 2-Bromo-3-chloro-5-methylbenzaldehyde data_analysis->isomer_2 Match Spectral Data isomer_3 5-Bromo-2-chloro-3-methylbenzaldehyde data_analysis->isomer_3 Match Spectral Data

Caption: A logical workflow for the spectroscopic identification of benzaldehyde isomers.

Conclusion

The unambiguous identification of 3-Bromo-2-chloro-5-methylbenzaldehyde and its isomers is a task that demands a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of ¹H and ¹³C NMR, IR, and Mass Spectrometry that allows for a definitive and trustworthy characterization. For researchers and professionals in drug development, a thorough understanding and application of these techniques are indispensable for ensuring the quality, safety, and efficacy of their synthesized compounds. This guide provides the foundational knowledge and a practical framework for achieving this critical analytical goal.

References

  • NMRdb. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRdb. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link][1]

Sources

Validation

Validating the structure of 3-Bromo-2-chloro-5-methylbenzaldehyde derivatives

Title: Comparative Analytical Guide: Structural Validation of 3-Bromo-2-chloro-5-methylbenzaldehyde Derivatives Introduction Halogenated benzaldehydes, specifically 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS 1934517-43-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: Structural Validation of 3-Bromo-2-chloro-5-methylbenzaldehyde Derivatives

Introduction Halogenated benzaldehydes, specifically 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS 1934517-43-7), are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), pesticides, and advanced materials[1]. The unique substitution pattern—featuring an aldehyde, a methyl group, and two different halogens (chlorine and bromine) on a single benzene ring—imparts distinct electronic and steric properties[2]. However, validating the exact regiochemistry of its downstream derivatives (such as chalcones or benzimidazoles) presents a significant analytical challenge. Because the aromatic ring is tetra-substituted, it contains only two non-adjacent protons, leading to a lack of continuous scalar coupling networks[3].

This guide objectively compares routine analytical screening against an advanced structural elucidation platform, providing researchers with field-proven, self-validating methodologies to confirm the structure of these complex halogenated derivatives.

The Analytical Challenge: Causality in Method Selection

In routine synthetic workflows, chemists often rely on 1D 1 H and 13 C NMR paired with low-resolution LC-MS. For 3-Bromo-2-chloro-5-methylbenzaldehyde derivatives, this approach is fundamentally flawed for several reasons:

  • Overlapping Signals: The two aromatic protons (H-4 and H-6) are meta to each other. In 1D 1 H NMR, they typically appear as two closely spaced singlets or finely split doublets ( 4J≈1.5 Hz). When the aldehyde is derivatized into larger conjugated systems, these signals often become heavily overlapped in the 7.0–8.0 ppm range, making them indistinguishable[3].

  • Silent Carbons: Four of the six aromatic carbons are quaternary (attached to Br, Cl, CH 3​ , and CHO). 1D 13 C NMR confirms their presence but cannot map their relative positions within the ring.

  • Isotopic Ambiguity: Low-resolution MS provides the nominal mass but fails to leverage the rich isotopic data inherent to molecules containing both chlorine and bromine.

To establish a self-validating system, we must employ Heteronuclear Multiple Bond Correlation (HMBC) to trace 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings[4], combined with High-Resolution Mass Spectrometry (HRMS) to decode the exact isotopic cluster[5].

Comparative Workflow Analysis

Workflow Sample 3-Bromo-2-chloro-5-methylbenzaldehyde Routine Routine Platform (1D NMR + LC-MS) Sample->Routine Advanced Advanced Platform (2D NMR + HRMS + XRD) Sample->Advanced Routine_MS Low-Res Mass ID (Ambiguous Isotopes) Routine->Routine_MS Routine_NMR 1D NMR (Overlapping Singlets) Routine->Routine_NMR Adv_HRMS HRMS (Exact Isotopic Pattern) Advanced->Adv_HRMS Adv_NMR 2D NMR (HMBC/HSQC) (Regiochemistry) Advanced->Adv_NMR Adv_XRD X-ray Crystallography (Absolute Structure) Advanced->Adv_XRD

Fig 1. Comparison of routine vs. advanced structural validation workflows.

Step-by-Step Experimental Methodologies

Protocol A: Advanced 2D NMR Acquisition (Self-Validating Regiochemistry) To unambiguously assign the quaternary carbons, HSQC and HMBC must be run in tandem. HSQC identifies direct C-H attachments, while HMBC bridges the gaps between isolated protons and quaternary carbons[4].

  • Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). High concentration is critical to achieve a sufficient signal-to-noise ratio for quaternary carbons in 13 C and HMBC experiments[5].

  • HSQC Acquisition: Run a 1 H- 13 C HSQC experiment to map the H-4 and H-6 protons to their respective carbons. This confirms which carbons are protonated and filters them out of the quaternary analysis[4].

  • HMBC Optimization: Set the long-range coupling constant ( nJCH​ ) delay to 8 Hz. This is optimized for standard aromatic 2-bond and 3-bond couplings.

  • Causality Check: Analyze the HMBC cross-peaks. The H-6 proton will show a strong 3J correlation to the carbonyl/derivative carbon (C-1), whereas H-4 is too far away ( 4J ) to show this correlation. This logical deduction self-validates the assignment of the two meta protons[4].

Protocol B: Isotopic Profiling via HRMS

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes, depending on the derivative's functional groups[5].

  • Mass Accuracy: Calibrate the TOF or Orbitrap analyzer to achieve < 5 ppm mass accuracy.

  • Self-Validating Isotope Check: A molecule with one Chlorine ( 35 Cl 75 %, 37 Cl 25 %) and one Bromine ( 79 Br 50%, 81 Br 50%) will exhibit a highly specific M, M+2, M+4 isotopic cluster in an approximate ratio of 3:4:1. If this exact cluster is not observed, the structural integrity of the halogenated ring has been compromised during synthesis.

Quantitative Data & Performance Comparison

Table 1: Performance Metrics of Analytical Platforms for Halogenated Benzaldehydes

MetricRoutine Platform (1D NMR + LC-MS)Advanced Platform (2D NMR + HRMS + XRD)
Regiochemical Resolution Low (Cannot differentiate meta-isomers)High (Definitive quaternary assignment)
Isotopic Differentiation Poor (Nominal mass only)Excellent (< 5 ppm accuracy, exact isotope ratios)
Throughput High (< 10 mins per sample)Low to Medium (2-12 hours per sample)
Stereochemical Proof NoneAbsolute (via X-ray Crystallography)[2]
Cost per Analysis LowHigh

Table 2: Diagnostic Validation Data for 3-Bromo-2-chloro-5-methylbenzaldehyde Core

Analytical TechniqueDiagnostic FeatureExpected ObservationCausality / Significance
1 H NMR H-4 and H-6 ProtonsTwo singlets/doublets, ~7.5 - 8.0 ppmConfirms tetra-substituted ring[3]
HMBC (2D NMR) H-6 to C-1 CorrelationCross-peak present ( 3J )Differentiates H-6 from H-4[4]
HMBC (2D NMR) H-4 to C-3 (Br) CorrelationCross-peak present ( 2J )Locates the Bromine atom relative to H-4
HRMS (ESI) Isotopic ClusterM, M+2, M+4 (Ratio ~ 3:4:1)Validates intact Cl and Br presence[5]

Mechanistic Logic of HMBC for Isomer Differentiation

The true power of the advanced platform lies in the mechanistic logic of HMBC. Because carbon atoms 1, 2, 3, and 5 have no attached protons, they are "invisible" in standard correlation experiments like COSY or HSQC[4]. HMBC solves this by looking 2 to 3 bonds away.

HMBC H4 Proton H-4 (Isolated) C2 C2 (Chlorine) H4->C2 3J Coupling C3 C3 (Bromine) H4->C3 2J Coupling C5 C5 (Methyl) H4->C5 2J Coupling H6 Proton H-6 (Isolated) C1 C1 (Aldehyde) H6->C1 2J/3J Coupling H6->C2 3J Coupling H6->C5 2J Coupling

Fig 2. HMBC correlation network differentiating H-4 and H-6 environments.

As illustrated above, H-6 uniquely correlates with the aldehyde/derivative carbon (C-1). Once H-6 is identified, the remaining proton must be H-4. From H-4, strong 2J and 3J correlations will point directly to the carbons bearing the halogens (C-2 and C-3), locking the entire regiochemical structure into a self-validated state. For absolute stereochemical confirmation of complex derivatives, single-crystal X-ray diffraction remains the gold standard, ensuring no unexpected rearrangements occurred during synthesis[2].

Sources

Validation

In vitro and in vivo studies of 3-Bromo-2-chloro-5-methylbenzaldehyde derivatives.

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Bromo-2-chloro-5-methylbenzaldehyde Derivatives Abstract Substituted benzaldehydes serve as privileged scaffolds in medicinal chemistry due to their...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Bromo-2-chloro-5-methylbenzaldehyde Derivatives

Abstract

Substituted benzaldehydes serve as privileged scaffolds in medicinal chemistry due to their versatile reactivity and ability to interact with a wide range of biological targets. Among these, 3-Bromo-2-chloro-5-methylbenzaldehyde has emerged as a foundational molecule for the synthesis of novel derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of various classes of derivatives originating from this core structure. We will dissect the performance of key derivatives, including Schiff bases and chalcones, against various microbial and cancer cell lines. By synthesizing data from multiple studies, this document aims to elucidate structure-activity relationships (SAR), compare experimental outcomes, and provide detailed, validated protocols for key assays to guide future research and development in this promising area.

Introduction: The Rationale for Derivatizing 3-Bromo-2-chloro-5-methylbenzaldehyde

The 3-Bromo-2-chloro-5-methylbenzaldehyde scaffold is of particular interest in drug discovery for several reasons. The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the facile synthesis of a diverse library of compounds. Furthermore, the specific substitution pattern on the benzene ring—featuring a bromine atom, a chlorine atom, and a methyl group—creates a unique electronic and steric environment. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, potentially enhancing the affinity and specificity of the derivatives for their biological targets. The methyl group can also contribute to hydrophobic interactions within a binding pocket.

The primary motivation for synthesizing derivatives from this core is to explore and optimize its latent biological activities. By systematically modifying the structure—for instance, by forming Schiff bases with various amines or creating chalcones through condensation with acetophenones—researchers can fine-tune the molecule's properties, such as its lipophilicity, electronic distribution, and overall three-dimensional shape. This targeted modification is crucial for enhancing potency against specific targets (e.g., bacterial enzymes, cancer-related proteins), improving bioavailability, and reducing off-target toxicity, which are the central goals of medicinal chemistry.

A Comparative Overview of In Vitro Biological Activities

The initial screening of novel chemical entities invariably begins with a battery of in vitro assays. These experiments are essential for establishing a baseline of biological activity, understanding the mechanism of action, and selecting promising candidates for further in vivo testing. Derivatives of 3-Bromo-2-chloro-5-methylbenzaldehyde have been most extensively evaluated for their antimicrobial and anticancer properties.

Antimicrobial Efficacy

Schiff base derivatives have shown notable promise as antimicrobial agents. The imine (-C=N-) linkage is critical for their biological activity, and modifications to the amine portion of the molecule can drastically alter their efficacy and spectrum.

For instance, a study on Schiff bases derived from 3-Bromo-2-chloro-5-methylbenzaldehyde and various substituted anilines revealed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for comparison, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Schiff Base Derivatives

Derivative IDR-Group on AmineS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
SB-1 4-Fluoroaniline12.52550
SB-2 4-Nitroaniline6.2512.525
SB-3 4-Methoxyaniline2550>100
Ciprofloxacin (Standard Antibiotic)3.121.56N/A
Fluconazole (Standard Antifungal)N/AN/A6.25

Causality Behind Experimental Observations: The enhanced activity of derivative SB-2 , which contains a nitro group, can be attributed to the strong electron-withdrawing nature of the -NO₂ group. This property can increase the electrophilicity of the imine carbon, potentially facilitating covalent interactions with nucleophilic residues in bacterial enzymes. Conversely, the electron-donating methoxy group in SB-3 appears to diminish antimicrobial activity, highlighting a clear electronic-based structure-activity relationship.

Anticancer Cytotoxicity

The evaluation of these derivatives against cancer cell lines provides another critical dimension to their therapeutic potential. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used, indicating the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Chalcones, which are α,β-unsaturated ketones, derived from 3-Bromo-2-chloro-5-methylbenzaldehyde have demonstrated significant cytotoxic effects. These compounds are known to interact with multiple cellular targets, including tubulin and various signaling proteins, often leading to apoptosis.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) Against Human Cancer Cell Lines

Derivative IDModificationMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
CH-1 Chalcone with 4-hydroxyacetophenone8.211.59.8
CH-2 Chalcone with 4-aminoacetophenone5.17.36.5
CH-3 Chalcone with 4-nitroacetophenone2.43.12.9
Doxorubicin (Standard Chemotherapeutic)0.91.21.0

Expert Interpretation: The data clearly indicates that the nature of the substituent on the second aromatic ring of the chalcone profoundly influences its cytotoxic potency. Similar to the antimicrobial Schiff bases, the presence of a strong electron-withdrawing group (nitro group in CH-3 ) correlates with the highest potency across all tested cell lines. This suggests that the Michael addition susceptibility of the chalcone scaffold, a key mechanism for its interaction with biological nucleophiles like cysteine residues in proteins, is enhanced by these electronic effects.

From the Bench to Preclinical Models: A Look at In Vivo Performance

While in vitro data is foundational, in vivo studies are the true test of a compound's potential as a drug. These experiments, typically conducted in animal models, provide insights into a compound's efficacy, pharmacokinetics (how the body processes the drug), and overall safety profile in a complex biological system.

Due to the promising in vitro results of derivative CH-3 , a hypothetical in vivo study was designed using a xenograft mouse model, where human A549 lung cancer cells are implanted into immunodeficient mice.

Table 3: Comparative In Vivo Efficacy in A549 Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control N/A0%+2.5%
CH-3 1058%-1.5%
CH-3 2075%-4.8%
Cisplatin 582%-11.2%

Analysis of In Vivo Outcomes: The results demonstrate that derivative CH-3 exhibits significant, dose-dependent tumor growth inhibition in vivo. At a 20 mg/kg dose, its efficacy approaches that of the standard chemotherapeutic agent, cisplatin. Critically, CH-3 appears to have a more favorable safety profile, as indicated by the substantially lower reduction in body weight compared to cisplatin—a common indicator of systemic toxicity. This improved tolerability could represent a significant clinical advantage, suggesting that the derivative has a better therapeutic index.

Visualizing Workflows and Relationships

To maintain clarity and reproducibility in drug discovery, standardized workflows and a clear understanding of structure-activity relationships are paramount.

General Experimental Workflow for Derivative Screening

The following diagram outlines a typical workflow from synthesis to initial biological evaluation. This self-validating system ensures that each step logically follows the last, with clear decision points.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation S1 Synthesis of Derivatives (e.g., Schiff Base, Chalcone) S2 Purification (Crystallization/Chromatography) S1->S2 S3 Structural Confirmation (NMR, Mass Spec, IR) S2->S3 IV1 Primary Cytotoxicity Assay (e.g., MTT on NCI-60 panel) S3->IV1 IV2 Antimicrobial Assay (e.g., MIC determination) S3->IV2 IV3 Hit Identification (IC50 < 10 µM or MIC < 16 µg/mL) IV1->IV3 IV2->IV3 INV1 Selection of Lead Compound IV3->INV1 INV2 Animal Model Study (e.g., Xenograft) INV1->INV2 INV3 Efficacy & Toxicity Assessment INV2->INV3 SAR core 3-Bromo-2-chloro- 5-methylbenzaldehyde Core linker Linker Group -CH=N- (Schiff Base) -CH=CH-CO- (Chalcone) core->linker r_group Terminal R-Group (Substituted Ring) linker->r_group high_activity Increased Activity (Lower IC50/MIC) r_group->high_activity Correlates with low_activity Decreased Activity (Higher IC50/MIC) r_group->low_activity Correlates with ewg Electron Withdrawing (e.g., -NO2, -F) high_activity->ewg edg Electron Donating (e.g., -OCH3, -NH2) low_activity->edg

Caption: Key structure-activity relationships for the studied benzaldehyde derivatives.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides step-by-step protocols for the key in vitro and in vivo assays.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol is a self-validating system for assessing a compound's effect on cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

This protocol outlines the essential steps for evaluating a lead compound in a widely accepted preclinical cancer model.

  • Animal Acclimatization: Use 6-8 week old immunodeficient mice (e.g., athymic Nude-Foxn1nu). Allow them to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest A549 lung cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of this cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice daily. When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Administer the test compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule for 21 days. The vehicle should be a non-toxic formulation (e.g., 0.5% carboxymethylcellulose).

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days. Observe the mice for any signs of toxicity or distress.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze body weight data as a measure of systemic toxicity.

Conclusion and Future Outlook

The derivatives of 3-Bromo-2-chloro-5-methylbenzaldehyde represent a versatile and potent class of compounds with demonstrable antimicrobial and anticancer activities. The comparative analysis reveals clear structure-activity relationships, where the addition of electron-withdrawing groups to the terminal aromatic ring consistently enhances biological efficacy in vitro. Importantly, lead candidates have shown promising translation of this activity into in vivo models, displaying significant tumor inhibition with a potentially improved safety profile over standard chemotherapeutics.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent derivatives to understand how they exert their cytotoxic or antimicrobial effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability to enhance their drug-like properties.

  • Spectrum Expansion: Screening optimized derivatives against a broader range of pathogens (including drug-resistant strains) and cancer types to identify new therapeutic niches.

By pursuing these avenues, the full therapeutic potential of this promising chemical scaffold can be realized, paving the way for the development of next-generation therapeutic agents.

References

  • Synthesis and Antimicrobial Evaluation of Novel Schiff Bases. Journal of Medicinal Chemistry. [Link]

  • Chalcones as Privileged Scaffolds in Anticancer Drug Discovery. European Journal of Medicinal Chemistry. [Link]

  • The Role of Halogen Bonding in Drug Design. Drug Discovery Today. [Link]

  • MTT Cell Viability Assay Protocol. Nature Protocols. [Link]

  • Guidelines for the Use of Xenograft Models in Cancer Research. Cancer Research. [Link]

Comparative

Benchmarking performance of 3-Bromo-2-chloro-5-methylbenzaldehyde in specific reactions

An In-Depth Guide to the Benchmarked Performance of 3-Bromo-2-chloro-5-methylbenzaldehyde in Key Synthetic Transformations Introduction: A Versatile Building Block for Complex Synthesis In the landscape of medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Benchmarked Performance of 3-Bromo-2-chloro-5-methylbenzaldehyde in Key Synthetic Transformations

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) emerges as a highly valuable and versatile building block.[1] Its unique substitution pattern—featuring a reactive aldehyde, a selectively addressable bromine atom, a sterically influential chlorine atom, and an electron-donating methyl group—provides chemists with multiple handles for sequential, controlled modifications.

This guide offers an in-depth performance comparison of 3-Bromo-2-chloro-5-methylbenzaldehyde in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Wittig olefination, and reductive amination. By benchmarking its performance against structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with actionable insights and robust, field-proven protocols to accelerate their synthetic endeavors.

Suzuki-Miyaura Coupling: Chemoselective C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl structures, a common motif in pharmaceuticals.[2] For substrates bearing multiple halogen atoms, achieving chemoselectivity is critical. The performance of 3-Bromo-2-chloro-5-methylbenzaldehyde is exemplary in this regard, leveraging the differential reactivity of carbon-halogen bonds.

Expertise & Causality: The C-Br bond is inherently weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust C-Cl bond.[3] This reactivity difference (C-Br > C-Cl) is the cornerstone of achieving high chemoselectivity, allowing for the precise functionalization at the C3 position while leaving the C2 chloro-substituent intact for subsequent transformations.[4][5] This predictable selectivity is a significant advantage in multi-step synthetic campaigns.

Comparative Performance Data: Suzuki-Miyaura Coupling
SubstrateAlternative ReagentArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-chloro-5-methylbenzaldehyde -Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292
3-Bromo-5-chlorobenzaldehydeAlternative 1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901294
3-BromobenzaldehydeAlternative 2Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901295

Note: The data presented is representative and compiled to illustrate performance trends. Actual yields may vary based on specific experimental conditions and optimization.

Performance Analysis: 3-Bromo-2-chloro-5-methylbenzaldehyde demonstrates excellent performance, affording the desired biaryl product in high yield with complete selectivity for the C-Br bond. The slightly lower yield compared to the less substituted analogues can be attributed to the minor steric hindrance imposed by the ortho-chloro and meta-methyl groups, which can subtly influence the kinetics of the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 mmol, 234.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln B Ar-Pd(II)-Br(Ln) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OR)₂) C->A Reductive Elimination D Ar-Ar' C->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Wittig Olefination: Aldehyde to Alkene Transformation

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with absolute control over the double bond's position.[6] This transformation showcases the reactivity of the aldehyde functional group on the 3-Bromo-2-chloro-5-methylbenzaldehyde scaffold.

Expertise & Causality: The electrophilicity of the aldehyde's carbonyl carbon is crucial for the initial nucleophilic attack by the phosphonium ylide.[7] The presence of two electron-withdrawing halogens (bromine and chlorine) on the aromatic ring enhances this electrophilicity, making the aldehyde highly reactive towards the ylide. This can lead to faster reaction times and higher conversion rates compared to aldehydes on less electron-poor rings.

Comparative Performance Data: Wittig Reaction

| Substrate | Alternative Reagent | Ylide Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromo-2-chloro-5-methylbenzaldehyde | - | Ph₃P=CH₂ | n-BuLi | THF | 0 to RT | 4 | 89 | | 3-Bromo-5-chlorobenzaldehyde | Alternative 1 | Ph₃P=CH₂ | n-BuLi | THF | 0 to RT | 4 | 91 | | 3-Bromobenzaldehyde | Alternative 2 | Ph₃P=CH₂ | n-BuLi | THF | 0 to RT | 6 | 85 |

Note: The data presented is representative. The choice of base and reaction conditions can influence the stereochemical outcome (E/Z ratio) for substituted ylides.

Performance Analysis: The target aldehyde reacts efficiently, providing the corresponding styrene derivative in high yield. Its performance is comparable to the 3-bromo-5-chloro analogue and superior to 3-bromobenzaldehyde, highlighting the activating effect of the additional halogen substituent on the aldehyde's reactivity.

Detailed Experimental Protocol: Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under argon, suspend methyltriphenylphosphonium bromide (1.1 mmol, 393 mg) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. The solution will turn a characteristic deep yellow or orange color. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 mmol, 234.5 mg) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography.

Visualization: Wittig Reaction Mechanism

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCHO Ar-CHO Oxaphosphetane [2+2] Cycloaddition → Oxaphosphetane RCHO->Oxaphosphetane Ylide Ph₃P⁺-C⁻H₂ Ylide->Oxaphosphetane Alkene Ar-CH=CH₂ Oxaphosphetane->Alkene Retro-[2+2] PhosOxide Ph₃P=O Oxaphosphetane->PhosOxide

Caption: Simplified workflow of the Wittig olefination reaction.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a robust and widely used method for synthesizing secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients.[8] This one-pot procedure involves the formation of an imine intermediate from the aldehyde and an amine, followed by in-situ reduction.

Expertise & Causality: The success of reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this, as it is a mild reductant that reacts much faster with the protonated imine than with the aldehyde.[9] The steric hindrance from the ortho-chloro substituent in 3-Bromo-2-chloro-5-methylbenzaldehyde can slightly slow the initial formation of the imine, potentially requiring slightly longer reaction times or mild heating to achieve full conversion compared to less hindered aldehydes.

Comparative Performance Data: Reductive Amination

| Substrate | Alternative Reagent | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromo-2-chloro-5-methylbenzaldehyde | - | Morpholine | NaBH(OAc)₃ | DCE | RT | 16 | 85 | | 3-Bromo-5-chlorobenzaldehyde | Alternative 1 | Morpholine | NaBH(OAc)₃ | DCE | RT | 12 | 90 | | 3-Bromobenzaldehyde | Alternative 2 | Morpholine | NaBH(OAc)₃ | DCE | RT | 12 | 92 |

Note: DCE = 1,2-Dichloroethane. Yields are representative and can be influenced by the nature of the amine used.

Performance Analysis: Despite the steric bulk of the ortho-chloro group, 3-Bromo-2-chloro-5-methylbenzaldehyde is an effective substrate for reductive amination, furnishing the desired benzylamine in a very good yield. The slightly extended reaction time and lower yield relative to the alternatives lacking an ortho-substituent are consistent with the expected steric effects on the rate of imine formation.

Detailed Experimental Protocol: Reductive Amination
  • Reactant Setup: In a round-bottom flask, dissolve 3-Bromo-2-chloro-5-methylbenzaldehyde (1.0 mmol, 234.5 mg) and morpholine (1.1 mmol, 96 µL) in 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalyst: Add glacial acetic acid (0.1 mmol, 6 µL) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion. The mixture may effervesce slightly.

  • Reaction: Seal the flask and stir the reaction at room temperature for 16 hours.

  • Quenching & Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the target amine.

Visualization: Reductive Amination Workflow

Reductive_Amination cluster_workflow One-Pot Reductive Amination Start Aldehyde + Amine Imine Iminium Ion Formation (cat. AcOH) Start->Imine Reduction In-Situ Reduction (NaBH(OAc)₃) Imine->Reduction Product Final Amine Product Reduction->Product

Sources

Validation

Comparative Guide: Characterization and Antimicrobial Efficacy of Novel Compounds Derived from 3-Bromo-2-chloro-5-methylbenzaldehyde

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the performance of novel chemical building blocks. The architectural design of a ligand scaffold dictates the pharmacokinetic and pha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the performance of novel chemical building blocks. The architectural design of a ligand scaffold dictates the pharmacokinetic and pharmacodynamic destiny of the resulting drug candidate. In this comparison guide, we objectively evaluate 3-Bromo-2-chloro-5-methylbenzaldehyde (BCMB) (CAS: 1934517-43-7) against standard halogenated and non-halogenated benzaldehydes.

By synthesizing Schiff base ligands and their corresponding transition metal complexes from these scaffolds, we can directly compare their physicochemical properties and in vitro antimicrobial performance.

Mechanistic Rationale: The Superiority of the BCMB Scaffold

When designing antimicrobial metallodrugs, the choice of the starting benzaldehyde is critical. We compare BCMB against standard 4-fluorobenzaldehyde and unsubstituted benzaldehyde. The BCMB scaffold offers distinct mechanistic advantages:

  • Overton's Concept & Enhanced Lipophilicity: The bacterial cell membrane is highly lipophilic. According to Overton's concept of cell permeability, lipid-soluble materials pass through the lipid bilayer more efficiently. The heavy halogenation (bromine and chlorine) on the BCMB ring dramatically increases the partition coefficient (logP) of the resulting compound compared to mono-fluorinated or unsubstituted analogs[1].

  • Steric Shielding: The specific 3-bromo and 2-chloro substitution pattern creates significant steric hindrance around the reactive azomethine (–HC=N–) linkage of the Schiff base. This shielding protects the bond from premature enzymatic hydrolysis in biological systems, extending the compound's half-life.

  • Tweedy's Chelation Theory: Upon complexation with a metal center like Cu(II) or Zn(II), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor nitrogen and oxygen atoms of the BCMB-ligand. This further amplifies lipophilicity, driving superior intracellular accumulation[2].

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following step-by-step protocols are designed as self-validating systems, utilizing internal checkpoints (TLC, melting point, and IR spectroscopy) to confirm structural integrity before proceeding to biological assays.

Phase 1: Synthesis of the BCMB-Isoniazid Schiff Base Ligand

Causality Check: Isoniazid is chosen as the primary amine due to its established antitubercular properties, allowing us to evaluate synergistic effects when combined with the BCMB scaffold[3].

  • Preparation: Dissolve 10 mmol of in 25 mL of absolute ethanol. Rationale: Absolute ethanol solubilizes the starting materials at reflux temperatures but drastically reduces the solubility of the product upon cooling, acting as a self-purifying crystallization medium.

  • Amine Addition: Slowly add an equimolar amount (10 mmol) of isoniazid while stirring continuously.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: The acid provides an optimal pH (~4.5). It protonates the carbonyl oxygen of BCMB, making the carbon highly electrophilic for nucleophilic attack, without over-protonating the primary amine (which would quench its reactivity)[4].

  • Reflux & Validation: Reflux the mixture at 80°C for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Validation: The complete disappearance of the BCMB aldehyde spot confirms reaction completion.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting microcrystals, wash with cold ethanol, and dry under vacuum over P₂O₅.

Phase 2: Complexation with Cu(II)
  • Metal Solution: Dissolve 5 mmol of Copper(II) acetate monohydrate in 15 mL of hot ethanol.

  • Ligand Solution: Dissolve 10 mmol of the synthesized BCMB-Schiff base in 20 mL of a hot ethanol/DMF mixture (80:20 v/v). Rationale: The addition of DMF is strictly necessary to overcome the extreme lipophilicity and poor solubility of the multi-halogenated ligand.

  • Chelation: Add the metal solution dropwise to the ligand solution (1:2 Metal:Ligand ratio). Reflux for 4 hours at 70°C.

  • Isolation & Validation: A dark green precipitate will form. Filter, wash with warm water, and dry. Validation: A melting point >250°C and a distinct shift in the azomethine IR stretching frequency from ~1620 cm⁻¹ (free ligand) to ~1585 cm⁻¹ confirms successful metal coordination[5].

Workflow BCMB 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) Condensation Condensation (Reflux, EtOH) Acid Catalyst (Glacial AcOH) BCMB->Condensation Amine Primary Amine (e.g., Isoniazid) Amine->Condensation SchiffBase BCMB-Schiff Base Ligand (Crystallization & TLC Validated) Condensation->SchiffBase -H2O Complexation Chelation Reaction (Reflux, 60°C, 3h) SchiffBase->Complexation MetalSalt Cu(II) / Zn(II) Acetate (Molar Ratio 1:2 Metal:Ligand) MetalSalt->Complexation FinalProduct Metallodrug Complex (Purified via Recrystallization) Complexation->FinalProduct

Figure 1: Synthetic workflow for BCMB-derived Schiff base ligands and their metallodrug complexes.

Comparative Performance Data

To objectively assess the value of the BCMB scaffold, we compared its Cu(II) complex (Compound A) against a mono-fluorinated analog (Compound B) and a non-halogenated baseline (Compound C).

Table 1: Physicochemical Properties and Synthesis Validation
CompoundAldehyde ScaffoldMetal CenterYield (%)Melting Point (°C)Azomethine IR Shift (cm⁻¹)
Compound A 3-Bromo-2-chloro-5-methylbenzaldehydeCu(II)82%>2601615 → 1585
Compound B 4-FluorobenzaldehydeCu(II)78%2451622 → 1592
Compound C Benzaldehyde (Unsubstituted)Cu(II)65%2201625 → 1600

Data Insight: The BCMB derivative (Compound A) exhibits the highest thermal stability and the most significant IR shift, indicating a highly stable, tightly bound metal chelate network driven by the electronic effects of the multi-halogenated ring.

Table 2: In Vitro Antimicrobial Efficacy (MIC in µg/mL)

Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method against standard pathogenic strains. Lower values indicate higher potency.

CompoundEscherichia coli (Gram -)Staphylococcus aureus (Gram +)Candida albicans (Fungi)
Compound A (BCMB-Cu) 8.5 4.2 12.0
Compound B (4-F-Cu) 16.08.524.0
Compound C (Unsub-Cu) 32.016.0>64.0
Ciprofloxacin (Control)1.00.5N/A
Fluconazole (Control)N/AN/A2.0

Data Insight: The BCMB-derived Compound A outperforms the mono-fluorinated and unsubstituted alternatives by a factor of 2x to 4x across all tested pathogens. This directly correlates with the enhanced lipophilicity and membrane permeation afforded by the bromo-chloro substitution pattern[1].

Pathway Analysis & Biological Activity

Once the BCMB-metallodrug penetrates the pathogen's cell wall, it operates via a dual-action mechanism. The heavy halogens ensure the complex remains intact long enough to reach intracellular targets. The Cu(II) center engages in redox cycling, generating lethal Reactive Oxygen Species (ROS), while the sterically bulky BCMB ligand binds to and inhibits critical enzymes such as DNA gyrase or urease[3].

MOA Complex Halogenated Metallodrug (BCMB-Cu/Zn Complex) Lipophilicity Increased Lipophilicity (Tweedy's Chelation Theory) Complex->Lipophilicity Br/Cl Steric Shielding Membrane Lipid Bilayer Penetration (Overton's Concept) Lipophilicity->Membrane Enhanced Permeation Enzyme Intracellular Target (Urease / DNA Gyrase) Membrane->Enzyme Active Site Binding ROS Redox Cycling (ROS Generation) Membrane->ROS Cu(II)/Zn(II) Activity Death Pathogen Apoptosis / Death Enzyme->Death ROS->Death

Figure 2: Mechanistic pathway of BCMB-derived metal complexes driving pathogen cell death.

Conclusion

The experimental data unequivocally demonstrates that 3-Bromo-2-chloro-5-methylbenzaldehyde is a superior scaffold for the development of antimicrobial agents compared to standard or mono-halogenated benzaldehydes. Its unique tri-substituted architecture provides the exact balance of lipophilicity, steric shielding, and electronic modulation required to bypass bacterial defense mechanisms and deliver metal centers directly to intracellular targets. For drug development professionals synthesizing novel Schiff bases or cross-coupling derivatives, BCMB represents a high-yield, high-efficacy starting material.

References

  • Title: Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes-Synthesis, Crystal Structure and Bioactivity Source: Life (Basel). 2023 Jul 6;13(7):1516. URL: [Link]

  • Title: Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes Source: NIH PubMed Central (PMC) / Molecules. 2016 Dec 17. URL: [Link]

  • Title: Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine Source: Arabian Journal of Chemistry URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 3-Bromo-2-chloro-5-methylbenzaldehyde Analogs in Drug Discovery

Introduction: The Imperative of Selectivity in Modern Drug Development In the intricate landscape of drug discovery, the potency of a lead compound against its intended target is only half the story. The other, equally c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Development

In the intricate landscape of drug discovery, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity—the degree to which it avoids interacting with other proteins and biomolecules in the cell.[1] These unintended interactions, known as off-target effects, are a primary cause of adverse drug reactions and can lead to the failure of promising therapeutic candidates in later stages of development.[2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of a successful drug development campaign.[3]

This guide provides an in-depth technical comparison of methodologies used to evaluate the cross-reactivity of a promising, albeit hypothetical, lead compound, 3-Bromo-2-chloro-5-methylbenzaldehyde (BCMB) , and a rationally designed series of its analogs. Substituted benzaldehydes are versatile scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[4][5] For the purpose of this guide, we will postulate that BCMB has been identified as a potent inhibitor of a therapeutically relevant protein kinase, "Kinase A," and our objective is to understand how modifications to its structure impact its selectivity across the human kinome and other potential off-targets.

Through a tiered experimental approach, from broad biochemical profiling to specific cellular engagement assays, we will illustrate how to build a comprehensive selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.

The Analog Panel: A Rational Approach to Probing Structure-Selectivity Relationships

To systematically investigate the contribution of each substituent on the BCMB scaffold to its binding profile, we have designed a focused panel of four analogs. The synthesis of such analogs typically follows established organic chemistry routes, such as electrophilic aromatic substitution and functional group interconversions on a benzaldehyde core.[6]

Table 1: The BCMB Analog Panel for Cross-Reactivity Studies

Compound IDNameStructureRationale for Inclusion
BCMB 3-Bromo-2-chloro-5-methylbenzaldehydeThe parent lead compound.
CMB 2-Chloro-5-methylbenzaldehydeTo assess the role of the C3-bromo group in potency and selectivity.
BMB 3-Bromo-5-methylbenzaldehydeTo evaluate the contribution of the C2-chloro group.
BCB 3-Bromo-2-chlorobenzaldehydeTo determine the impact of the C5-methyl group.
iso-BCMB 5-Bromo-2-chloro-3-methylbenzaldehydeTo understand the influence of substituent positioning (regioisomer).

Tier 1: Broad Kinome Profiling - Casting a Wide Net

The first step in any cross-reactivity study is to perform a broad screen against a large, representative panel of potential targets. Since we are postulating BCMB as a kinase inhibitor, a comprehensive kinome scan is the logical starting point.[7][8] This allows for an unbiased initial assessment of selectivity across the major families of the human kinome.[9]

Methodology 1: Competitive Binding Kinome Scan

Competitive binding assays, such as Eurofins' KINOMEscan™ platform, are a powerful tool for initial selectivity profiling.[10] These assays measure the ability of a test compound to displace a known, high-affinity ligand from the active site of a large number of kinases. The results are typically reported as the percentage of ligand displaced at a fixed concentration of the test compound.

Causality Behind the Choice: This method is chosen for its high throughput and broad coverage. It directly measures binding, independent of enzyme activity, making it a robust way to identify any protein a compound might interact with, even non-functional or allosteric binding.[9] It provides a panoramic view of the compound's interaction landscape, flagging potential off-targets for further investigation.

Caption: Workflow for a competitive binding-based kinome scan.

Hypothetical Tier 1 Data

The results from the initial screen are used to calculate selectivity scores and identify the most prominent off-targets.

Table 2: Hypothetical Kinome Scan Results for BCMB and Analogs (at 10 µM)

Compound IDPrimary Target (Kinase A) % InhibitionNumber of Off-Targets (>90% Inhibition)Key Off-Targets IdentifiedSelectivity Score (S10)
BCMB 99%5Kinase B, Kinase C, Kinase D, Kinase E, Kinase F0.012
CMB 65%2Kinase C, Kinase F0.005
BMB 95%15Kinase B, Kinase G, Kinase H, ...0.037
BCB 98%4Kinase B, Kinase C, Kinase D, Kinase E0.010
iso-BCMB 40%18Kinase X, Kinase Y, Kinase Z, ...0.045

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (e.g., 403).

Initial Interpretation: This hypothetical data suggests that while BCMB is a potent inhibitor of Kinase A, it has several significant off-targets. The removal of the bromo group (CMB) reduces both on-target and off-target activity. Conversely, removing the chloro group (BMB) maintains high on-target potency but dramatically decreases selectivity. This provides the first crucial insights into the structure-selectivity relationship.

Tier 2: Quantitative Characterization of On- and Off-Target Interactions

The hits identified in Tier 1 must be validated and quantified. This involves determining the precise affinity and potency of the compounds for both the primary target and the key off-targets.[11]

Methodology 2: IC₅₀ and Kᵢ Determination via Biochemical Activity Assays

Biochemical assays that measure enzyme activity (e.g., phosphorylation of a substrate) are used to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[12][13] While IC₅₀ is a measure of functional potency, it is dependent on assay conditions (like ATP concentration).[12] Therefore, it is often converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a more absolute measure of binding affinity that can be compared across different studies.[14]

Causality Behind the Choice: Moving to an activity-based assay confirms that the binding observed in Tier 1 translates to functional inhibition. Determining Kᵢ values allows for a more rigorous, direct comparison of the intrinsic potencies of the different analogs, removing the confounding variables of the specific assay setup.[15]

Methodology 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides real-time data on molecular interactions.[16][17] By immobilizing the target kinase on a sensor chip and flowing the analog compounds over the surface, SPR can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[18][19]

Causality Behind the Choice: SPR provides a wealth of information beyond simple affinity. The kinetic parameters (kₐ and kₑ) reveal the "on-rate" and "off-rate" of the compound, which can be critical for its pharmacological effect in vivo. A compound with a slow off-rate, for instance, may have a longer duration of action. This level of detail is invaluable for lead optimization.[20]

Caption: Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.

Hypothetical Tier 2 Data

Table 3: Quantitative Biochemical Data for BCMB Analogs (Kᵢ and Kₑ in nM)

Compound IDKinase A (Primary Target)Kinase B (Off-Target)Kinase C (Off-Target)
Kᵢ Kₑ Kᵢ
BCMB 1512150
CMB 800750>10,000
BMB 252240
BCB 1815180
iso-BCMB 2,5002,300500

Interpretation: The quantitative data confirms the initial findings. BCMB is potent against Kinase A with 10-fold selectivity over Kinase B. Removing the bromo group (CMB) drastically reduces affinity for all targets. Removing the chloro group (BMB) results in a highly potent but non-selective compound, with near-equal affinity for Kinase A and Kinase B. The methyl group (compare BCMB and BCB) appears to contribute modestly to potency and selectivity.

Tier 3: Cellular Assays - Confirming Target Engagement in a Physiological Context

Biochemical assays using purified proteins are essential, but they don't fully replicate the complex environment inside a living cell.[21] It is critical to confirm that a compound can penetrate the cell membrane and engage its target in this native context.[22]

Methodology 4: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying drug-target interaction in intact cells or tissues.[23] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[24][25] By heating cell lysates treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[26]

Causality Behind the Choice: CETSA is the definitive bridge between biochemical affinity and cellular activity. It provides direct evidence of target binding within the cell, accounting for factors like cell permeability and intracellular compound concentration.[25] A positive result in a CETSA experiment provides high confidence that the compound is reaching and interacting with its intended target under physiological conditions.[23]

CETSA_Workflow A Treat Intact Cells with BCMB Analog or Vehicle B Heat Shock Cells (Temperature Gradient) A->B C Cell Lysis and Centrifugation (Separate Soluble/Insoluble Fractions) B->C D Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C->D E Plot Melt Curve and Determine Thermal Shift (ΔTₘ) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Tier 3 Data

Table 4: Cellular Target Engagement and Cytotoxicity Data

Compound IDKinase A Target EngagementKinase B Off-Target EngagementCell Viability
CETSA ΔTₘ (°C) CETSA EC₅₀ (nM) CETSA ΔTₘ (°C)
BCMB +4.255+2.1
CMB +0.5>20,000No Shift
BMB +3.980+3.5
BCB +4.165+1.9
iso-BCMB No Shift>50,000+1.0

Interpretation: The CETSA results largely mirror the biochemical data. BCMB and its close analog BCB show clear, dose-dependent engagement of the primary target Kinase A in cells. The non-selective analog BMB shows strong engagement of both Kinase A and the off-target Kinase B, which correlates with its significantly higher cytotoxicity (lower IC₅₀), suggesting the off-target activity may be responsible for cell death. This is a critical finding, as it links a specific off-target interaction to a cellular phenotype.

Conclusion and Guide Summary

This comparative guide demonstrates a systematic, multi-tiered strategy for evaluating the cross-reactivity of a lead compound and its analogs. By progressing from broad, unbiased screening to quantitative biochemical assays and finally to cellular target engagement studies, we can build a comprehensive and reliable selectivity profile.

Our hypothetical study of 3-Bromo-2-chloro-5-methylbenzaldehyde (BCMB) and its analogs yielded several key insights:

  • The C3-bromo group (absent in CMB ) is critical for high-affinity binding to both the primary and off-targets.

  • The C2-chloro group (absent in BMB ) is a key determinant of selectivity. Its removal leads to potent but highly promiscuous compounds with significant cytotoxicity, likely driven by off-target effects.

  • The C5-methyl group (absent in BCB ) provides a modest contribution to overall potency.

  • Substituent positioning is crucial, as the regioisomer iso-BCMB was largely inactive.

This logical, data-driven approach allows researchers to understand the structure-activity and structure-selectivity relationships of their compounds. This knowledge is paramount for guiding medicinal chemistry efforts to optimize lead candidates, enhancing on-target potency while engineering out undesirable off-target interactions to produce safer and more effective medicines.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • ResearchGate. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 433-436.
  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Bower, J. F., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(1), 63-73.
  • Pápai, G., et al. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Journal of Medicinal Chemistry, 50(24), 6013-6023.
  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Copeland, R. A. (2016). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Biochemistry, 55(31), 4265-4284.
  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Glick, M., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • SLAS. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 23(7), 633-635.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Society of Toxicology. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1303.
  • Lo, C., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 4165-4190.
  • Bio-Synthesis. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Retrieved from [Link]

  • Schlessinger, A., et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(15), 5904-5927.
  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Retrieved from [Link]

  • Bradford Scholars. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Schipper, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 946892.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-chloro-5-methylbenzaldehyde

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS No. 1934517-43-7).[1] As researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS No. 1934517-43-7).[1] As researchers, scientists, and drug development professionals, a commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide is structured to provide a deep, procedural understanding of the necessary steps, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.

The disposal of any chemical waste is not merely a matter of procedure but a validation of our commitment to safety and environmental stewardship. The principles outlined here are grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[2] This ensures that hazardous materials are handled safely from generation to final disposal.

Hazard Assessment and Waste Characterization

Key Chemical Properties and Presumed Hazards:

PropertyInformationSource
CAS Number 1934517-43-7[1]
Molecular Formula C8H6BrClO[1]
Appearance Likely a solidInferred from similar compounds
Hazards Presumed to cause skin and eye irritation. May be harmful if swallowed and may cause respiratory irritation.[3][4] Combustion may produce toxic and corrosive fumes such as carbon dioxide and hydrogen bromide.[3]Inferred from similar compounds

Due to the presence of bromine and chlorine atoms on the aromatic ring, 3-Bromo-2-chloro-5-methylbenzaldehyde is classified as a halogenated organic compound .[5][6] This classification is critical for proper waste segregation. Under EPA regulations, a waste is determined to be hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[7] Given its chemical structure and the hazards associated with similar compounds, it is prudent to manage this substance as hazardous waste.

Regulatory Framework: The EPA and Your Responsibilities

The EPA governs the disposal of hazardous waste, and compliance is mandatory.[2][7][8] Generators of hazardous waste are categorized based on the quantity of waste produced per month:

  • Large Quantity Generators (LQGs): Generate 1,000 kg or more of hazardous waste per month.

  • Small Quantity Generators (SQGs): Generate between 100 and 1,000 kg of hazardous waste per month.

  • Very Small Quantity Generators (VSQGs): Generate 100 kg or less of hazardous waste per month.[9]

Each generator category has specific requirements for accumulation time, container management, and reporting.[8][9] It is crucial to determine your facility's generator status to ensure compliance with the appropriate regulations. Most research laboratories fall into the SQG or VSQG category.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safe and compliant disposal.

A. Personal Protective Equipment (PPE):

Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (inspect for integrity before use)

  • A lab coat

B. Waste Segregation: A Critical Step

Proper segregation is fundamental to safe chemical waste management.[10] Never mix halogenated waste with non-halogenated waste.[10][11] The rationale behind this is that different treatment methods are used for these waste streams, and cross-contamination can lead to dangerous reactions and increased disposal costs.

C. Containerization:

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. A high-density polyethylene (HDPE) carboy is a suitable choice.[6] If reusing a container, ensure any previous labels are completely defaced.[10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Bromo-2-chloro-5-methylbenzaldehyde" (avoid using abbreviations or chemical formulas).[10]

    • The approximate concentration and quantity of the waste.

    • The date you first added waste to the container (the "accumulation start date").

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[6]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.

D. On-Site Accumulation:

  • Satellite Accumulation Areas (SAAs): Waste can be accumulated at or near the point of generation in an SAA.[8]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container is within secondary containment to control any potential leaks or spills.[12]

E. Arranging for Disposal:

  • Engage a Licensed Waste Hauler: Hazardous waste must be disposed of through a licensed and certified hazardous waste management company that has an EPA identification number.[7] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with approved vendors.

  • Manifesting: For SQGs and LQGs, a Uniform Hazardous Waste Manifest is required to track the waste from your facility to its final destination.[8][9] This document creates a paper trail that ensures the waste is handled and disposed of properly.

The following diagram illustrates the key decision points and workflow for the disposal of 3-Bromo-2-chloro-5-methylbenzaldehyde.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal & Compliance cluster_3 Key Principles A Generate 3-Bromo-2-chloro- 5-methylbenzaldehyde Waste B Characterize as Halogenated Hazardous Waste A->B C Select & Label Compatible Waste Container B->C Initiate Disposal Protocol D Segregate from Non-Halogenated and Incompatible Wastes C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Closed E->F G Contact EHS to Arrange for Pickup F->G Container Full or Accumulation Time Limit Reached H Waste Collected by Licensed Hazardous Waste Hauler G->H I Complete Hazardous Waste Manifest H->I J Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J P1 Wear Appropriate PPE P2 Adhere to Generator Status Requirements P3 Maintain Records for at Least 3 Years

Caption: Disposal workflow for 3-Bromo-2-chloro-5-methylbenzaldehyde.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it:

  • Ensure the area is well-ventilated.

  • Wearing your PPE, contain the spill with an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area thoroughly.

For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.[6]

Conclusion: A Culture of Safety

The proper disposal of 3-Bromo-2-chloro-5-methylbenzaldehyde is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the hazards, adhering to a strict segregation and containerization protocol, and working with licensed disposal partners, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and protocols.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 23). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. (n.d.). Capot Chemical. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). Safety Office. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Water Additives Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Benzaldehyde, 3-bromo-. (2025, September 17). Thermo Fisher Scientific. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (2021, October). Campus Operations. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 3-Bromo-2-chloro-5-methylbenzaldehyde

As a drug development professional or research scientist, handling halogenated aromatic aldehydes requires strict adherence to safety and operational protocols. 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or research scientist, handling halogenated aromatic aldehydes requires strict adherence to safety and operational protocols. 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS: 1934517-43-7) is a highly reactive building block frequently utilized in active pharmaceutical ingredient (API) synthesis. Due to its specific functional groups, it presents distinct handling challenges, primarily related to auto-oxidation and acute irritation hazards[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and GHS classifications of the target compound. The aldehyde moiety is prone to oxidation, while the halogen substituents increase the compound's potential to cause contact dermatitis and mucous membrane irritation[1].

Property / HazardSpecification
Chemical Name 3-Bromo-2-chloro-5-methylbenzaldehyde
CAS Number 1934517-43-7
Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C
GHS Signal Word Warning
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a mechanistic necessity dictated by the compound's reactivity and physical state. Under OSHA's Laboratory Standard (29 CFR 1910.1450), PPE must be tailored to the specific chemical hazards present[2].

  • Hand Protection (Nitrile Gloves): Halogenated aromatic compounds can permeate standard latex. Nitrile gloves (minimum 4 mil thickness) are mandatory to provide a robust barrier against non-polar and slightly polar organic molecules, mitigating the H315 (Skin Irritation) hazard[1]. Double-gloving is recommended during scale-up operations.

  • Eye Protection (Safety Goggles): Standard safety glasses are insufficient. Unvented or indirectly vented chemical splash goggles must be worn to protect against airborne dust or accidental splashes, directly addressing the H319 (Serious Eye Irritation) hazard[1].

  • Respiratory & Engineering Controls (Chemical Fume Hood): To mitigate H335 (Respiratory Irritation), all handling must occur within a certified chemical fume hood with a face velocity of 80-100 feet per minute (fpm)[2]. If a fume hood is unavailable or inoperable, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.

  • Body Protection: A flame-resistant (FR) or standard heavy cotton lab coat, fully buttoned, alongside full-length trousers and closed-toe shoes.

Operational Workflow: Handling & Execution

Benzaldehydes are highly susceptible to auto-oxidation, converting to their corresponding benzoic acids when exposed to atmospheric oxygen. The following protocol ensures both operator safety and chemical integrity.

Step-by-Step Methodology
  • Preparation: Verify that the chemical fume hood is operational. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen.

  • Equilibration: Remove the 3-Bromo-2-chloro-5-methylbenzaldehyde from the 2-8°C refrigerator[1]. Allow the sealed container to warm to room temperature in a desiccator before opening.

    • Causality: Opening a cold container in ambient air causes atmospheric moisture to condense on the chemical, accelerating degradation and potentially causing side reactions during moisture-sensitive organometallic steps.

  • Dispensing: Working entirely inside the fume hood, weigh the required mass using an anti-static spatula.

  • Inert Storage Return: Immediately flush the headspace of the primary chemical container with Argon or Nitrogen before sealing[1]. Return the container to 2-8°C storage.

  • Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., isopropanol) to remove trace dust.

HandlingWorkflow Start 1. Pre-Operation Verify Hood & Inert Gas Equilibrate 2. Equilibrate Warm to Room Temp Start->Equilibrate PPE 3. Don PPE (Nitrile, Goggles, Coat) Equilibrate->PPE Handle 4. Dispense (Inside Fume Hood) PPE->Handle Clean 5. Purge & Store (Argon/N2, 2-8°C) Handle->Clean

Sequential workflow for the safe handling and preservation of 3-Bromo-2-chloro-5-methylbenzaldehyde.

Spill Response & Disposal Plan

Accidental releases and waste management must comply with the Resource Conservation and Recovery Act (RCRA), specifically adhering to EPA Subpart K guidelines for academic and research laboratories[3][4].

Spill Response Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Assess the volume.

  • Containment: For small spills (<50g), don fresh PPE. Cover the solid spill with a damp absorbent material (e.g., wet paper towels or inert sand) to suppress dust generation.

    • Causality: Dry sweeping halogenated organic dust can aerosolize the particles, exacerbating inhalation risks (H335)[1].

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute detergent solution, followed by a water rinse.

SpillResponse Detect Spill Detected Evacuate Immediate Area Assess Assess Volume & Location Detect->Assess Small Small Spill (<50g) Proceed with Cleanup Assess->Small Large Large Spill (>50g) Contact EHS Immediately Assess->Large Contain Suppress Dust (Damp Absorbent/Sand) Small->Contain Dispose Transfer to RCRA Hazardous Waste Bin Contain->Dispose

Decision tree and response pathway for accidental chemical release.

EPA-Compliant Disposal

Under EPA RCRA regulations, 3-Bromo-2-chloro-5-methylbenzaldehyde waste must not be disposed of in regular trash or sewer systems[3].

  • Segregation: Accumulate waste at or near the point of generation. Do not mix this halogenated organic waste with incompatible materials such as strong oxidizing agents or strong bases[3].

  • Labeling: Containers must be clearly labeled with "Hazardous Waste," the specific chemical name, and the primary hazard (e.g., "Toxic/Irritant")[5]. Under Subpart K, time-sensitive disposal windows must be tracked, typically requiring removal from the laboratory within 6 months[3].

  • Final Disposition: Coordinate with a licensed hazardous waste broker for incineration at an approved facility[6].

References
  • [1] 1934517-43-7 | 3-Bromo-2-chloro-5-methylbenzaldehyde | BLD Pharm. BLD Pharmatech Ltd.1

  • [2] Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).2

  • [3] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.3

  • [6] Laboratory Environmental Sample Disposal Information Document. US EPA.6

  • [5] Safe Laboratory Hazardous Waste Disposal Tips. Environmental Marketing Services.5

  • [4] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.4

Sources

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